2,5-Dimethoxybenzamide
Description
Properties
IUPAC Name |
2,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZILOJVQMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313391 | |
| Record name | 2,5-DIMETHOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42020-21-3 | |
| Record name | 42020-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-DIMETHOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzamide from 2,5-Dimethoxybenzoic Acid
Introduction: The Significance of 2,5-Dimethoxybenzamide and Synthetic Strategy
2,5-Dimethoxybenzamide is a valuable chemical intermediate in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a benzamide core with two methoxy substituents, provides a scaffold for the synthesis of a variety of compounds with potential therapeutic applications. The synthesis of this and other benzamides, however, presents a common challenge in organic chemistry: the direct reaction of a carboxylic acid with an amine to form an amide bond is generally inefficient. This is due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a rapid acid-base reaction, forming a highly unreactive carboxylate salt.
To overcome this kinetic barrier, the carboxylic acid must be "activated." This guide will provide a comprehensive overview of the reliable and commonly employed methods for the synthesis of 2,5-dimethoxybenzamide from 2,5-dimethoxybenzoic acid, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals. We will explore two primary, field-proven strategies: the formation of a highly reactive acyl chloride intermediate and the in-situ activation of the carboxylic acid using modern coupling reagents.
Pillar 1: Mechanistic Insights and Rationale for Synthetic Routes
A thorough understanding of the reaction mechanisms is paramount for successful and reproducible synthesis. The conversion of a carboxylic acid to an amide is fundamentally a nucleophilic acyl substitution reaction. The key is to transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ammonia.
Route A: The Acyl Chloride Method
This classic and robust two-step method involves the initial conversion of 2,5-dimethoxybenzoic acid to the more reactive 2,5-dimethoxybenzoyl chloride.
Step 1: Activation via Acyl Chloride Formation
Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through a concerted mechanism where the carboxylic acid attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which subsequently attacks the carbonyl carbon to form the acyl chloride and hydrochloric acid (HCl) as byproducts. The evolution of gaseous SO₂ and HCl drives the reaction to completion.
Step 2: Amination of the Acyl Chloride
The resulting 2,5-dimethoxybenzoyl chloride is highly electrophilic and readily reacts with a nucleophile, in this case, ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and yielding the desired 2,5-dimethoxybenzamide. An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the HCl generated in this step, which would otherwise protonate the ammonia, rendering it non-nucleophilic.
Route B: Direct Amidation via Coupling Agents (EDC/HOBt)
Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of reactive intermediates. Coupling agents facilitate the direct conversion of carboxylic acids to amides under milder conditions. A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
The mechanism of this coupling reaction is a well-established, multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which would halt the desired reaction.
-
Formation of the HOBt Ester: This is where HOBt plays a crucial role. It acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea, minimizing the formation of the N-acylurea byproduct and reducing the risk of racemization if chiral centers are present.
-
Nucleophilic Attack by the Amine: The amine (in this case, ammonia or an ammonia source) then attacks the carbonyl carbon of the activated HOBt ester. This is the rate-determining step of the amide bond formation.
-
Formation of the Amide and Byproducts: The tetrahedral intermediate formed in the previous step collapses to yield the desired amide, regenerating HOBt and producing a water-soluble urea byproduct derived from EDC. The ease of removal of this urea byproduct during aqueous workup is a significant advantage of using EDC.
Pillar 2: Experimental Protocols and Data
The following protocols are provided as detailed, step-by-step methodologies for the synthesis of 2,5-dimethoxybenzamide. These protocols are designed to be self-validating systems, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis via the Acyl Chloride Intermediate
Step A: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 2,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous toluene (5 mL per gram of carboxylic acid).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). To this stirring suspension, add thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2,5-dimethoxybenzoyl chloride is obtained as a solid or oil and is typically used in the next step without further purification.
Step B: Synthesis of 2,5-Dimethoxybenzamide
-
Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% solution) in an ice bath.
-
Reagent Addition: Dissolve the crude 2,5-dimethoxybenzoyl chloride from Step A in a minimal amount of an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add this solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of 2,5-dimethoxybenzamide will form.
-
Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.
-
Workup and Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2,5-dimethoxybenzamide as a white crystalline solid.
Protocol 2: Direct Amidation using EDC/HOBt Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxybenzoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.) portion-wise to the mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Pillar 3: Data Presentation and Characterization
Accurate characterization of both the starting material and the final product is essential for verifying the success of the synthesis. The following table summarizes key physical and spectroscopic data for 2,5-dimethoxybenzoic acid and 2,5-dimethoxybenzamide.
| Property | 2,5-Dimethoxybenzoic Acid | 2,5-Dimethoxybenzamide |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₁NO₃ |
| Molecular Weight | 182.17 g/mol | 181.19 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 76-78 °C | Data not available in searched literature |
| ¹H NMR (CDCl₃, δ) | ~7.35 (d, 1H), ~7.05 (dd, 1H), ~6.90 (d, 1H), ~3.90 (s, 3H), ~3.85 (s, 3H), ~11.0 (br s, 1H) | Predicted: Aromatic protons (~6.8-7.5 ppm), methoxy protons (~3.8 ppm), and broad amide protons (~5.5-6.5 ppm). |
| ¹³C NMR (CDCl₃, δ) | ~162.0, ~154.0, ~150.0, ~122.0, ~118.0, ~115.0, ~114.0, ~56.0, ~55.8 | Predicted: Carbonyl carbon (~168 ppm), aromatic carbons (~110-155 ppm), and methoxy carbons (~56 ppm). |
| IR (cm⁻¹) | ~2950-2850 (O-H stretch, broad), ~1680 (C=O stretch), ~1250 & ~1040 (C-O stretch) | Predicted: ~3350 & ~3170 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1250 & ~1040 (C-O stretch). |
| Mass Spec (m/z) | 182 (M+), 167, 139 | Predicted: 181 (M+), 165, 136 |
Note: Experimental data for 2,5-dimethoxybenzamide was not available in the searched literature. Predicted values are based on the analysis of similar structures and should be confirmed by experimental data.
Conclusion and Future Perspectives
The synthesis of 2,5-dimethoxybenzamide from 2,5-dimethoxybenzoic acid is a well-established transformation that can be reliably achieved through either the acyl chloride method or by using modern coupling reagents like EDC/HOBt. The choice of method will depend on factors such as scale, the availability of reagents, and the desired purity of the final product. The acyl chloride method is often favored for its cost-effectiveness on a larger scale, while the EDC/HOBt coupling offers milder reaction conditions and a more straightforward workup, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups.
The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development. Future work in this area could focus on the development of more sustainable and atom-economical catalytic methods for amide bond formation, further streamlining the synthesis of valuable intermediates like 2,5-dimethoxybenzamide.
References
Physicochemical properties of 2,5-Dimethoxybenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzamide
Introduction
2,5-Dimethoxybenzamide (CAS No. 42020-21-3) is an aromatic amide derivative featuring a benzene ring substituted with two methoxy groups at positions 2 and 5, and a carboxamide group at position 1. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries[1]. Its structural motifs are present in molecules designed to interact with biological systems, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.
This guide serves as a comprehensive technical resource for scientists. Given the limited availability of public data for this specific compound, we will not only present the known properties but also provide a robust framework for the experimental determination of critical, yet undocumented, parameters such as solubility and stability. This approach is designed to empower researchers to generate the precise, high-quality data required for their work, moving from theoretical understanding to practical application.
Section 1: Core Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental properties. The data available for 2,5-Dimethoxybenzamide is summarized below. It is critical to note that key values, including melting point and a detailed solubility profile, require experimental determination for accurate application in a laboratory setting.
| Property | Value / Information | Source / Method |
| Chemical Structure | ![]() | - |
| CAS Number | 42020-21-3 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Boiling Point | 295.9 °C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Refractive Index | 1.534 | [1] |
| Melting Point | Not Available. Requires experimental determination. | See Protocol 1 |
| Solubility Profile | Not extensively documented. Requires experimental determination. | See Protocol 2 |
Section 2: Experimental Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes a standard, reliable method for determining the melting point of a solid crystalline compound like 2,5-Dimethoxybenzamide.
Causality and Scientific Rationale: The capillary method provides a controlled environment to slowly heat a small sample. The packed powder ensures uniform heat distribution. Observing the transition from a solid to a liquid phase over a narrow temperature range provides a precise measurement. The rate of heating is slowed near the expected melting point to allow for thermal equilibrium, ensuring accuracy.
Methodology:
-
Sample Preparation: Ensure the 2,5-Dimethoxybenzamide sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. A rapid heating rate (e.g., 10-15 °C/min) can be used for an initial approximate determination.
-
Precise Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Section 3: Solubility Profile and Experimental Protocol
Solubility is a critical parameter in drug development, influencing everything from reaction conditions and purification to formulation and bioavailability. A qualitative assessment suggests that the polar amide group in 2,5-Dimethoxybenzamide will confer solubility in polar solvents, while the substituted benzene ring provides lipophilic character, allowing for solubility in some organic solvents[2][3]. However, precise quantitative data must be generated experimentally.
Protocol 2: Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Causality and Scientific Rationale: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent. Adding an excess of the compound ensures that the solution becomes saturated. Continuous agitation over an extended period (24-48 hours) is necessary to allow the dissolution process to reach equilibrium, which might be slow for some compounds. Temperature control is critical as solubility is highly temperature-dependent. Filtration with a sub-micron filter removes all undissolved particles, ensuring that the subsequent analysis measures only the dissolved solute.
Methodology:
-
Preparation: To several glass vials, add a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol, DMSO, acetonitrile).
-
Addition of Solute: Add an excess amount of 2,5-Dimethoxybenzamide to each vial. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Determine the concentration of 2,5-Dimethoxybenzamide in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Shake-Flask Solubility Determination Workflow.
Data Presentation: Solubility Table Template
The experimentally determined data should be compiled into a structured table for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
Section 4: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical identity and purity of 2,5-Dimethoxybenzamide.
Causality and Scientific Rationale: Different analytical techniques probe specific aspects of the molecule's structure.
-
Infrared (IR) Spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies (e.g., C=O stretch, N-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of specific nuclei (¹H and ¹³C), revealing the connectivity and arrangement of atoms.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
Caption: Relationship between functional groups and spectra.
Section 5: Stability, Handling, and Storage
Assessing the stability of a compound is mandated by regulatory bodies like the ICH and is crucial for determining its shelf-life and appropriate storage conditions[4].
Protocol 3: Forced Degradation (Stress Testing) Study
This protocol outlines a typical stress testing study to identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare solutions of 2,5-Dimethoxybenzamide in a suitable solvent system.
-
Stress Conditions: Expose the samples to a range of forced degradation conditions in parallel with a control sample stored under normal conditions.
-
Acidic: 0.1 M HCl at 60 °C for 24h.
-
Basic: 0.1 M NaOH at 60 °C for 24h.
-
Oxidative: 3% H₂O₂ at room temperature for 24h.
-
Thermal: Solid sample stored at 80 °C for 48h.
-
Photolytic: Solution exposed to a calibrated light source (ICH Q1B).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quenching: Neutralize the acidic and basic samples to halt the degradation reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining 2,5-Dimethoxybenzamide and detect any degradation products.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[5][6].
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The related aldehyde is known to be air-sensitive, suggesting that storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial to prevent oxidative degradation[5][8].
-
Incompatibilities: Avoid contact with strong oxidizing agents[9].
Conclusion
2,5-Dimethoxybenzamide is a chemical intermediate with clear potential in synthetic applications. This guide has consolidated the known physicochemical data and, more importantly, provided detailed, scientifically-grounded protocols for determining its melting point, solubility, and stability. By following these self-validating experimental frameworks, researchers can generate the reliable, in-house data necessary for advancing their projects, ensuring both scientific integrity and developmental efficiency.
References
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LookChem. 2,5-DIMETHOXYBENZAMIDE (CAS 42020-21-3) Chemical Properties. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of 2,5-Dimethoxybenzaldehyde. [Link]
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DC Chemicals. 2,5-Dimethoxybenzoic acid MSDS. [Link]
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. [Link]
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- 8. 2,5-Dimethoxybenzaldehyde | 93-02-7 [chemicalbook.com]
- 9. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
2,5-Dimethoxybenzamide crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Dimethoxybenzamide
Abstract
Introduction: The Significance of Structural Insight
2,5-Dimethoxybenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The spatial arrangement of atoms within a crystal lattice dictates a molecule's bulk physical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. Furthermore, understanding the three-dimensional structure and intermolecular interactions provides invaluable insight for rational drug design and the development of new materials.[2]
Single-crystal X-ray diffraction remains the definitive method for elucidating the atomic-level structure of crystalline solids.[3][4] This guide will walk through the complete process, from obtaining suitable crystalline material to the detailed analysis of its molecular and supramolecular features, using 2,5-Dimethoxybenzamide as a representative model.
Synthesis and Crystallization: The Foundation of Analysis
The prerequisite for any crystal structure analysis is the growth of high-quality, single crystals. This process begins with the synthesis of the pure compound.
Synthetic Pathway
2,5-Dimethoxybenzamide is typically synthesized from its corresponding carboxylic acid, 2,5-dimethoxybenzoic acid[5], via an amidation reaction. A common laboratory-scale approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by a reaction with an ammonia source.
Caption: Predicted synthesis workflow for 2,5-Dimethoxybenzamide.
Experimental Protocol: Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
Protocol: Slow Evaporation Method
-
Solvent Selection: Choose a solvent or solvent system in which 2,5-Dimethoxybenzamide has moderate solubility. Based on its structure, polar solvents like ethanol or an ethanol/water mixture are promising candidates.[6][7] The ideal solvent allows the compound to be fully dissolved when heated but approaches saturation as it cools to room temperature.
-
Preparation of Saturated Solution: In a clean vial, dissolve a small amount of the purified 2,5-Dimethoxybenzamide in the chosen solvent, gently heating and stirring until all solid is dissolved.
-
Inducing Supersaturation: Allow the solution to cool slowly to room temperature. To further promote slow crystallization, the vial can be loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks.[7]
-
Crystal Harvesting: Once well-formed, prismatic crystals are observed, they should be carefully harvested using a spatula or loop and immediately prepared for X-ray analysis.
Causality Insight: The rate of cooling and evaporation is critical. Rapid changes in temperature or fast evaporation lead to the formation of polycrystalline powder or poorly ordered crystals, which are unsuitable for single-crystal diffraction. The slow, near-equilibrium conditions of this protocol provide the necessary time for molecules to arrange themselves into a highly ordered lattice.
Methodology: Single-Crystal X-ray Diffraction
The following section outlines a standard workflow for determining the crystal structure of a small organic molecule like 2,5-Dimethoxybenzamide.[1]
Caption: Standard experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Expertise & Experience: Cryo-cooling is essential for several reasons. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Data Collection: The mounted crystal is placed on a goniometer within the diffractometer. The instrument, equipped with a radiation source (commonly Mo Kα or Cu Kα), rotates the crystal while irradiating it with X-rays. A detector records the diffraction pattern—the positions and intensities of thousands of reflected spots.
-
Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group symmetry. A key quality metric here is the internal R-factor (Rint), which measures the agreement between symmetry-equivalent reflections.
-
Structure Solution: The processed data are used to generate an initial electron density map. For small molecules, "direct methods" are typically employed, which use statistical phase relationships to solve the phase problem inherent in crystallography.[8] This initial solution provides a rough model of the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed by the R-work and R-free values, with lower values indicating a better fit.[1]
-
Validation and Output: The final refined structure is validated for geometric correctness and is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Results and Discussion: A Structural Hypothesis
Based on the known chemistry of benzamides and related structures, we can predict the key structural features of 2,5-Dimethoxybenzamide.[9][10]
Predicted Crystallographic Data
The following table summarizes representative crystallographic parameters expected for 2,5-Dimethoxybenzamide, compiled from data on similar small organic molecules.[8][11][12]
| Parameter | Expected Value | Rationale |
| Chemical Formula | C₉H₁₁NO₃ | Based on molecular structure. |
| Formula Weight | 181.19 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small, relatively simple organic molecules.[12] |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable for achiral molecules that can form inversion dimers. |
| Temperature | 100 K | Standard cryo-cooling temperature for data collection. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard wavelength for small-molecule crystallography, providing good resolution. |
| Final R indices [I>2σ(I)] | R₁ = 0.03-0.06, wR₂ = 0.08-0.15 | Typical values indicating a well-refined crystal structure.[8] |
Molecular Conformation
The 2,5-Dimethoxybenzamide molecule will consist of a planar benzene ring. The amide group (-CONH₂) itself is also planar due to resonance. The key conformational flexibility lies in the torsion angle between the plane of the benzene ring and the plane of the amide group. Steric hindrance from the ortho-methoxy group may cause a slight non-coplanar arrangement to minimize repulsion.
Supramolecular Assembly: The Hydrogen Bonding Network
The crystal packing will be dominated by intermolecular interactions, particularly hydrogen bonds.[9][13]
-
Primary Amide Dimer: The most significant interaction is expected to be the hydrogen bonding between the amide groups of two neighboring molecules. The two N-H protons of one amide will act as hydrogen bond donors to the carbonyl oxygen of a second molecule, and vice-versa. This forms a robust, centrosymmetric dimer characterized by the R²₂(8) graph set notation. This is a classic and highly stable supramolecular synthon for primary amides.[10]
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An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethoxybenzamide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,5-Dimethoxybenzamide (CAS No: 3150-33-4), a valuable chemical intermediate in organic synthesis and pharmaceutical research. In the absence of a complete, publicly available experimental dataset, this document leverages predictive methodologies and comparative analysis with structurally similar compounds to present a robust characterization profile. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes detailed protocols for data acquisition, in-depth interpretation of spectral features, and the underlying chemical principles, ensuring a self-validating and authoritative resource for researchers.
Introduction: The Importance of Spectroscopic Characterization
2,5-Dimethoxybenzamide is a substituted aromatic amide whose structural framework is a precursor in various synthetic pathways. The precise arrangement of its functional groups—a primary amide, two methoxy groups, and a 1,2,4-trisubstituted benzene ring—gives rise to a unique spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity, assessing purity, and ensuring reproducibility in downstream applications, from materials science to medicinal chemistry.
This guide serves as a foundational reference, establishing the expected spectroscopic signature of 2,5-Dimethoxybenzamide through a multi-technique approach (NMR, IR, MS). The synergy of these techniques provides a holistic and unambiguous confirmation of the molecular structure.
Molecular Structure and Spectroscopic Overview
The structural features of 2,5-Dimethoxybenzamide are pivotal to interpreting its spectra. The electron-donating methoxy groups influence the electron density of the aromatic ring, while the amide group introduces characteristic vibrational modes and proton signals.
Figure 1: Structure of 2,5-Dimethoxybenzamide with atom numbering for NMR assignments.
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom generates a unique resonance signal, providing detailed information about connectivity and structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of 2,5-Dimethoxybenzamide in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Causality: Deuterated solvents are used because they are largely "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals. DMSO-d₆ is particularly useful for observing exchangeable protons like those on an amide (N-H), which may be broadened or absent in CDCl₃.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard, calibrating the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR: Acquire the spectrum with 16-32 scans.
-
¹³C NMR: Acquire the spectrum with 1024 or more scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).
¹H NMR Data (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~7.85 | d (J ≈ 3 Hz) | 1H | H6 | This proton is ortho to the electron-withdrawing amide group, causing significant deshielding. It shows doublet coupling only to H4. |
| ~7.00 | dd (J ≈ 9, 3 Hz) | 1H | H4 | This proton is coupled to both H3 and H6, resulting in a doublet of doublets. |
| ~6.90 | d (J ≈ 9 Hz) | 1H | H3 | This proton is ortho to a methoxy group and shows a large ortho coupling to H4. |
| ~6.0 (broad) | s | 2H | -CONH₂ | Amide protons are often broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |
| ~3.88 | s | 3H | OCH₃ (C2) | Methoxy protons appear as sharp singlets as they have no adjacent protons to couple with. |
| ~3.82 | s | 3H | OCH₃ (C5) | The two methoxy groups are in slightly different chemical environments and may be resolved as two distinct singlets. |
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group type.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Chemical Shift |
| ~169.5 | C7 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears far downfield. |
| ~154.0 | C2 | Aromatic carbon directly attached to an oxygen atom (methoxy group), resulting in a downfield shift. |
| ~151.0 | C5 | Aromatic carbon directly attached to the second methoxy group. |
| ~125.0 | C1 | Quaternary carbon attached to the amide group. Its shift is influenced by both the ring and the carbonyl. |
| ~115.5 | C6 | Aromatic C-H carbon. |
| ~114.0 | C4 | Aromatic C-H carbon. |
| ~113.5 | C3 | Aromatic C-H carbon. |
| ~56.5 | OCH₃ (C2) | Methoxy carbons typically appear in the 55-60 ppm range. |
| ~56.0 | OCH₃ (C5) | The second methoxy carbon, expected to be in a similar region to the first. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: IR
-
Sample Preparation (ATR): Place a small amount of the solid 2,5-Dimethoxybenzamide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum is run without the sample and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O. Trustworthiness: This step is crucial for obtaining a clean, artifact-free spectrum of the analyte.
Key IR Absorption Bands (Inferred)
The IR spectrum of 2,5-Dimethoxybenzamide is dominated by features from the amide and substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3350 & ~3180 | Strong, Broad | N-H | Asymmetric & Symmetric Stretch (Primary Amide) |
| ~3050 | Medium | Aromatic C-H | Stretch |
| ~2950 & ~2840 | Medium | Aliphatic C-H | Asymmetric & Symmetric Stretch (in -OCH₃) |
| ~1660 | Very Strong | C=O (Amide I) | Stretch |
| ~1590 | Strong | N-H | Bend (Amide II) |
| ~1500 & ~1460 | Strong | C=C | Aromatic Ring Stretch |
| ~1250 & ~1040 | Strong | C-O | Asymmetric & Symmetric Stretch (Aryl Ether) |
| ~820 | Strong | C-H | Out-of-plane Bend (1,2,4-Trisubstituted Ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers a virtual "puzzle" that can be pieced together to confirm the structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV. Expertise: EI is a "hard" ionization technique that imparts significant energy into the molecule, causing predictable and reproducible fragmentation. This is ideal for structural elucidation of unknown or newly synthesized compounds.
-
Detection: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight detector).
Predicted Mass Spectrum Data
The molecular formula C₉H₁₁NO₃ corresponds to a monoisotopic mass of 181.07 Da.
| m/z (mass-to-charge) | Proposed Ion | Formula | Notes |
| 181 | [M]⁺• | [C₉H₁₁NO₃]⁺• | Molecular Ion. Its presence confirms the molecular weight. |
| 166 | [M - NH₂ + H]⁺• or [M - CH₃]⁺ | [C₉H₁₀O₃]⁺• or [C₈H₈NO₃]⁺ | Loss of an amine radical is less common than loss of ammonia, but loss of a methyl radical from a methoxy group is very common. |
| 165 | [M - NH₂]⁺ | [C₉H₉O₃]⁺ | Result of α-cleavage at the amide, losing the amino radical. |
| 135 | [M - NH₂ - 2CH₃]⁺ or [M - CONH₂ - CH₃]⁺ | [C₇H₃O₃]⁺ or [C₇H₅O₂]⁺ | Represents further fragmentation, likely loss of the amide group and a methyl radical. |
The fragmentation is expected to be initiated by cleavage adjacent to the carbonyl group or by the loss of a methyl radical from one of the methoxy groups.
Caption: A plausible primary fragmentation pathway for 2,5-Dimethoxybenzamide under EI-MS conditions.
Conclusion
The comprehensive spectroscopic profile of 2,5-Dimethoxybenzamide is defined by a unique combination of features across NMR, IR, and MS techniques. The ¹H NMR spectrum is characterized by three distinct aromatic proton signals and two methoxy singlets. The ¹³C NMR shows nine distinct carbon signals, including the downfield amide carbonyl. The IR spectrum is dominated by strong N-H and C=O amide stretches and robust C-O ether bands. Finally, the mass spectrum will confirm the molecular weight of 181 Da and show characteristic fragmentation patterns involving the loss of methyl and amide moieties. Together, these data points provide an unambiguous and self-validating system for the positive identification and quality assessment of 2,5-Dimethoxybenzamide in a research or development setting.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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LibreTexts Chemistry. (n.d.). Interpreting Infrared Spectra. Retrieved January 12, 2026, from [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Unlocking the Therapeutic Potential of 2,5-Dimethoxybenzamide Derivatives: A Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, derivatives featuring a 2,5-dimethoxy substitution pattern on the phenyl ring have emerged as a particularly compelling area of research. These methoxy groups, through their electronic and steric properties, critically influence the molecule's conformation, receptor affinity, and metabolic stability, paving the way for a broad spectrum of biological activities. This guide provides a technical exploration of the multifaceted pharmacological potential of 2,5-dimethoxybenzamide derivatives, synthesizing mechanistic insights with actionable experimental protocols for researchers in drug discovery and development.
Antipsychotic Activity: High-Affinity Antagonism at Dopamine D2 Receptors
A primary therapeutic application for benzamide derivatives lies in the management of neuropsychiatric disorders, particularly schizophrenia.[1] The mechanism predominantly involves the modulation of dopaminergic pathways, with many compounds acting as potent antagonists at the dopamine D2 receptor (D2R).[1] Derivatives of 2,5-dimethoxybenzamide have been investigated as D2R ligands, with their efficacy being closely tied to their structural ability to bind effectively to the receptor's active site.[2][3]
Mechanism of Action & Structure-Activity Relationships (SAR)
The antipsychotic effect of these compounds is attributed to their blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism helps to normalize the dopaminergic hyperactivity associated with the positive symptoms of psychosis. The 2,5-dimethoxy substitutions are crucial for orienting the molecule within the D2R binding pocket. Further modifications, particularly at the benzamide nitrogen and at other positions on the phenyl ring, allow for the fine-tuning of binding affinity and selectivity.
For instance, studies on related 2,3-dimethoxybenzamides demonstrate that the introduction of fluoroalkyl groups at the 5-position can significantly enhance D2R binding affinity.[2] This is likely due to favorable hydrophobic interactions within the receptor pocket. The choice of the N-substituted moiety is also critical; moieties like the (1-ethyl-2-pyrrolidinyl)methyl group are common in high-affinity D2R ligands.[2][3]
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug design, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The table below presents representative data for a series of related dimethoxybenzamide derivatives, illustrating the impact of structural modifications on D2 receptor affinity.[2]
| Compound ID | R Group (Position 5) | Ki (nM) for D2 Receptor |
| 1a | -CH2CH3 | 5.2 |
| 1b | -CH2CH2F | 2.6 |
| 1c | -CH2CH2CH2F | 1.0 |
Data synthesized from representative studies on 2-methoxybenzamide derivatives.[2]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human D2 receptor. The principle relies on the displacement of a radiolabeled ligand ([³H]-spiperone) from the receptor by the unlabeled test compound.
Causality Behind Experimental Choices:
-
Receptor Source: HEK293 cells are used because they provide a clean system with stable, high-level expression of the target human D2 receptor, minimizing interference from other receptors.
-
Radioligand: [³H]-spiperone is a well-characterized, high-affinity D2 receptor antagonist, making it ideal for competitive binding assays.[2]
-
Non-specific Binding Control: (+)-Butaclamol is used to define non-specific binding because it is a potent D2 antagonist that, at a high concentration (2 µM), will occupy virtually all specific D2 receptor sites.[2]
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[2]
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the 2,5-dimethoxybenzamide test compound. For each assay, include control wells for total binding (no competitor) and non-specific binding (2 µM (+)-butaclamol).
-
Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through GF/C glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Serotonergic System Modulation: Activity at 5-HT₂ Receptors
Beyond dopamine, the serotonin (5-HT) system, particularly the 5-HT₂ family of receptors, is a critical target for neuropsychiatric drugs.[4] The 2,5-dimethoxyphenyl scaffold is a classic pharmacophore for potent 5-HT₂ receptor agonists.[5][6][7] While many of these are phenethylamine or phenylpiperidine derivatives, their structure-activity relationships provide a valuable framework for designing 2,5-dimethoxybenzamides with specific serotonergic profiles.
Mechanism of Action & Therapeutic Implications
Agonism at the 5-HT₂A receptor is believed to be responsible for the acute psychedelic effects of certain classical hallucinogens, but it is also linked to therapeutic benefits such as promoting neuroplasticity.[5][7] Conversely, 5-HT₂C receptor agonism is associated with effects on mood and appetite. The ability to design molecules with selectivity for specific 5-HT₂ subtypes is a key goal in modern drug discovery.
Structure-activity studies of 2,5-dimethoxyphenylpiperidines and phenethylamines have shown that the substituent at the 4-position of the phenyl ring is a major determinant of both potency and selectivity between 5-HT₂A and 5-HT₂C receptors.[5][6] This provides a clear strategy for modifying the 2,5-dimethoxybenzamide core to target these receptors. For example, incorporating a piperidine or a modified phenethylamine moiety at the benzamide nitrogen could impart potent serotonergic activity.
Anticancer Potential: Induction of Apoptosis and Anti-Proliferative Effects
The benzamide structure is also found in several anticancer agents. Research into 2,5-diaminobenzamide derivatives, a closely related class, has identified compounds with significant anti-proliferative activity against human cancer cell lines.[8] These findings suggest that the 2,5-disubstituted benzamide scaffold is a promising starting point for the development of novel oncology drugs.
Mechanism of Action
The anticancer activity of these compounds often involves the induction of apoptosis, or programmed cell death.[8] Active derivatives have been shown to increase the sub-G1 cell population in flow cytometry analysis and to stain positively with Annexin V, both of which are hallmarks of apoptosis.[8] While the precise molecular targets are diverse, they can include inhibition of tubulin polymerization or modulation of key signaling pathways involved in cell survival and proliferation.[9] Importantly, some trimethoxybenzamide derivatives have shown efficacy in diminishing tumor cell proliferation without significantly affecting the viability of normal cells, indicating a favorable therapeutic window.[10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for evaluating the cytotoxic potential of new compounds.
Causality Behind Experimental Choices:
-
Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Serum Starvation: Cells are often serum-starved before treatment to synchronize them in the cell cycle, leading to more consistent and reproducible results.[10]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a complete growth medium.
-
Compound Treatment: Replace the medium with a fresh medium containing various concentrations of the 2,5-dimethoxybenzamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. The inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a major strategy for developing anti-inflammatory drugs.[11] Benzamide and related structures have been explored for their potential to modulate these pathways.[12]
Potential Mechanisms of Action
The anti-inflammatory effects of benzamide derivatives can be mediated through several mechanisms:
-
Inhibition of Prostaglandin Synthesis: Some compounds can inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[12]
-
Enzyme Inhibition: Derivatives may act as inhibitors of enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is involved in leukocyte migration to sites of inflammation.[13] Inhibition of SSAO represents a viable target for developing novel anti-inflammatory agents.[13]
-
Modulation of Inflammatory Mediators: These compounds may also act by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are central to the inflammatory response.[14][15]
While direct studies on 2,5-dimethoxybenzamides are less common in this area, the known anti-inflammatory properties of related polymethoxy flavonoids and other benzamides provide a strong rationale for investigating these derivatives in inflammatory models.[12][16]
Other Potential Biological Activities
The versatility of the 2,5-dimethoxybenzamide scaffold suggests potential in other therapeutic areas as well.
-
Neurodegenerative Diseases: Given their ability to modulate CNS targets and potentially cross the blood-brain barrier, these compounds are candidates for treating neurodegenerative disorders like Alzheimer's disease.[17][18] Multifunctional agents that can, for example, inhibit acetylcholinesterase, prevent Aβ aggregation, and chelate biometals are of high interest.[19]
-
Antimicrobial Activity: Benzoxazoles and benzoquinones with 2,5-disubstitution patterns have demonstrated significant antibacterial and antifungal activity, suggesting that 2,5-dimethoxybenzamides could also be explored as potential anti-infective agents.[20][21]
Conclusion and Future Directions
Derivatives of 2,5-dimethoxybenzamide represent a promising and versatile chemical scaffold with demonstrated potential across multiple therapeutic domains. Their most well-defined roles are as modulators of dopamine and serotonin receptors, making them highly relevant for the development of next-generation treatments for neuropsychiatric disorders. Furthermore, emerging evidence points to significant opportunities in oncology and inflammatory diseases.
Future research should focus on synthesizing and screening focused libraries of 2,5-dimethoxybenzamide derivatives to further elucidate their structure-activity relationships for each biological target. A key challenge will be to optimize for selectivity, thereby minimizing off-target effects and improving the safety profile of potential drug candidates. By integrating rational drug design with robust biological evaluation, the full therapeutic potential of this remarkable chemical class can be unlocked.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzamides: From Classical Methods to Modern Catalytic Strategies
Foreword: The Ubiquitous Benzamide Core
The substituted benzamide is a cornerstone structural motif in modern science. Its prevalence is a testament to its unique combination of stability, synthetic accessibility, and its ability to engage in crucial hydrogen bonding interactions. This framework is not merely a synthetic curiosity; it is the backbone of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents, anticancer drugs, and antipsychotics.[1][2] Beyond medicine, substituted benzamides are integral to the development of advanced polymers and agrochemicals.[3][4]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a field-proven perspective on the synthesis of this vital functional group. We will explore the causality behind methodological choices, weigh the pros and cons of various approaches, and provide actionable protocols. Our focus is on building a deep, practical understanding—the kind that transforms a good chemist into a great one.
Chapter 1: The Foundations - Acylation via Activated Carboxylic Acid Derivatives
The most direct and historically significant route to benzamides is the reaction of an amine with an activated benzoic acid derivative. This approach hinges on converting the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
The Schotten-Baumann Reaction: A Robust Workhorse
First described in the 1880s, the Schotten-Baumann reaction remains a highly reliable and scalable method for amide synthesis.[5][6][7] The typical procedure involves the acylation of an amine with an acyl chloride or anhydride under biphasic or aqueous basic conditions.[6][7][8]
Causality and Experimental Insight: The genius of the Schotten-Baumann condition lies in its simplicity and efficiency. The aqueous base (typically NaOH) serves two critical functions: it neutralizes the HCl byproduct generated from the acyl chloride, preventing the protonation and deactivation of the starting amine, and it drives the reaction to completion.[6][9] Using a two-phase system (e.g., water and dichloromethane) is often advantageous, as the starting materials and the final amide product reside in the organic layer, while the base and salt byproduct are in the aqueous layer, simplifying the workup.[6]
Visualizing the Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution mechanism.
Caption: Mechanism of the Schotten-Baumann Reaction.
Chapter 2: The Modern Standard - Amide Coupling Reagents
While the Schotten-Baumann reaction is powerful, the requisite conversion of benzoic acids to reactive acyl chlorides can be harsh and may not be compatible with sensitive or complex substrates. Modern drug development relies heavily on amide coupling reagents, which facilitate the direct condensation of a carboxylic acid and an amine under mild conditions.[10][11][12]
These reactions are not merely about forming a bond; they are about control—specifically, controlling reactivity and preserving stereochemistry. The core principle involves the in situ activation of the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.[11]
Key Classes of Coupling Reagents
| Reagent Class | Example(s) | Activating Principle | Key Byproduct |
| Carbodiimides | DCC, EDC, DIC | Forms a highly reactive O-acylisourea intermediate. | Substituted Urea |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms an activated ester with additives like HOBt or HOAt. | Tetramethylurea |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated phosphonium ester. | Phosphine Oxide |
Expertise in Action: Why Choose One Reagent Over Another?
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a go-to reagent in process chemistry. Its key advantage is that its urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[12] This is a significant improvement over DCC (Dicyclohexylcarbodiimide), whose dicyclohexylurea byproduct is often difficult to remove from the product.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for challenging couplings, such as those involving sterically hindered amines or racemization-prone amino acids.[13] HATU is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), which is more effective than the classic HOBt (1-Hydroxybenzotriazole) at accelerating the reaction and suppressing epimerization. The choice to include additives like HOBt or HOAt is a critical experimental decision; they act as acyl transfer catalysts, converting the initial reactive intermediate into a less reactive but more selective activated ester, minimizing side reactions.[12]
Visualizing Carboxylic Acid Activation
The mechanism of carbodiimide-mediated coupling illustrates the pivotal role of the reagent and the additive.
Caption: Activation pathways in EDC-mediated amide coupling.
A Self-Validating Protocol: HATU-Mediated Benzamide Synthesis
This protocol demonstrates a robust setup for synthesizing a substituted benzamide from a benzoic acid and a primary amine.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq), HATU (1.1 eq), and an anhydrous polar aprotic solvent such as DMF or CH₂Cl₂.
-
Base Addition: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes. The base is crucial for deprotonating the carboxylic acid and the amine's ammonium salt if it's used as such.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the activated mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure substituted benzamide.
Chapter 3: Alternative Strategies - Synthesis via Molecular Rearrangement
Named reactions involving molecular rearrangements offer powerful, albeit less direct, routes to amides. They are particularly valuable when the standard acid-amine coupling is not feasible or desired.
The Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed conversion of a ketoxime to an N-substituted amide.[14][15] Its industrial significance is highlighted by its use in the synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[15][16]
Mechanism and Stereospecificity: The reaction begins with the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water).[14][17] The key step is the concerted 1,2-shift of the group anti (trans) to the leaving group, which migrates to the electron-deficient nitrogen as water departs.[14][15] This stereospecificity is a critical consideration; if the oxime exists as a mixture of E/Z isomers, a mixture of amide products will be obtained.[17]
Caption: The acid-catalyzed Beckmann Rearrangement mechanism.
Chapter 4: The Forefront of Amide Synthesis - Modern Catalytic Methods
The drive for greater efficiency, atom economy, and sustainability has pushed chemists to develop novel catalytic methods for benzamide synthesis. These approaches often bypass the need for stoichiometric activating agents altogether.
Palladium-Catalyzed Aminocarbonylation
This powerful method constructs the amide bond by combining an aryl halide or triflate, an amine, and carbon monoxide (CO) gas in the presence of a palladium catalyst.[18][19] It is a highly convergent strategy that forms two new bonds (Ar-CO and CO-N) in a single operation.
Experimental Considerations: Historically, these reactions required high pressures of toxic CO gas. Modern innovations have led to the development of CO-precursors or two-chamber systems that generate CO in situ, making the reaction more accessible and safer for lab-scale synthesis.[18] The choice of ligand for the palladium catalyst is critical and influences the efficiency of the catalytic cycle.
Direct C-H Functionalization
One of the most exciting frontiers in synthesis is the direct formation of bonds via C-H activation.[20][21] In the context of benzamide synthesis, this involves the palladium-catalyzed reaction between an unactivated arene (like benzene), an amine, and a carbonyl source.[20] This strategy is exceptionally atom-economical as it avoids the need to pre-functionalize the aromatic ring with a halide or triflate leaving group.[20]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a transformative tool, enabling reactions to proceed under exceptionally mild conditions.[22] In amide synthesis, photocatalysts can be used to generate reactive radical intermediates from readily available precursors, which then combine to form the amide bond.[23] For instance, tertiary amines and carboxylic acids can be coupled via a photoredox-driven process involving C-N bond cleavage.[24][25][26] This approach offers a green alternative to traditional methods, powered simply by light.[22]
Chapter 5: Building Complexity - The Ugi Multicomponent Reaction
For rapid generation of chemical libraries, particularly in drug discovery, multicomponent reactions (MCRs) are unparalleled. The Ugi four-component reaction (U-4CR) is a prime example, directly producing α-acylamino amides from an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide.[27][28]
When a benzoic acid is used as the carboxylic acid component, the Ugi reaction provides direct access to complex, dipeptide-like structures containing a substituted benzamide core. The reaction's power lies in its convergence; four separate starting materials are combined in a single pot to create a significantly more complex molecule, a process that would otherwise require a lengthy multi-step synthesis.[29]
Conclusion and Future Outlook
The synthesis of substituted benzamides has evolved dramatically from the foundational Schotten-Baumann reaction to the sophisticated catalytic systems of today. The choice of method is no longer one of simple feasibility but a strategic decision based on substrate complexity, desired scale, cost, and sustainability goals.
-
For large-scale, robust syntheses of simple benzamides, classical acylation remains highly relevant.
-
For complex, sensitive, and chiral molecules, amide coupling reagents like HATU and EDC are the indispensable tools of the trade.
-
Rearrangements like the Beckmann offer unique retrosynthetic pathways.
-
The future of benzamide synthesis is undoubtedly moving towards catalytic methods . C-H functionalization, aminocarbonylation, and photoredox catalysis represent a paradigm shift towards greater efficiency and greener chemistry, minimizing the stoichiometric waste that has long been associated with amide bond formation.[13][30]
As Senior Application Scientists, our role is to not only understand these methods but to wisely select and optimize them for the task at hand. The continued development of novel catalytic systems will further expand our toolkit, enabling the creation of the next generation of medicines, materials, and agrochemicals built upon the versatile and indispensable benzamide scaffold.
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In Silico Prediction of 2,5-Dimethoxybenzamide Bioactivity: A Structure-Based and Systems-Level Workflow
An In-Depth Technical Guide
Executive Summary
The imperative to accelerate drug discovery while minimizing costs has positioned computational, or in silico, methods as a cornerstone of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel small molecule, 2,5-Dimethoxybenzamide. We move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, creating a self-validating computational cascade. The workflow begins with hypothesis-driven target identification, leveraging chemical similarity to prioritize plausible protein partners. It then progresses through rigorous structure-based virtual screening via molecular docking, essential ADMET profiling for drug-likeness, and culminates in molecular dynamics simulations to validate the stability of predicted interactions. This document is intended for researchers, computational biologists, and drug development professionals seeking to apply in silico techniques to characterize and prioritize new chemical entities for experimental validation.
Introduction: The Case for In Silico Bioactivity Profiling
2,5-Dimethoxybenzamide is a small aromatic compound whose biological activities are not extensively characterized in public literature. Establishing a bioactivity profile for such a molecule through traditional high-throughput screening (HTS) is a resource-intensive endeavor. Computational approaches offer a rapid, cost-effective alternative to generate initial, data-driven hypotheses.[3][4] By simulating molecular interactions, we can predict potential protein targets, evaluate binding affinities, and assess pharmacokinetic properties, thereby filtering and prioritizing candidates for subsequent in vitro and in vivo testing.[5][6]
This guide employs a multi-pillar strategy that mirrors the logic of an experimental campaign. We first identify what the molecule might interact with (Target Identification), then predict how it interacts (Molecular Docking), assess its viability as a drug (ADMET), and finally, confirm the stability of the interaction in a dynamic, simulated physiological environment (Molecular Dynamics).
Section 1: Foundational Steps: Target Identification and Ligand Preparation
The success of any structure-based design campaign hinges on two fundamental inputs: a high-quality 3D structure of the biological target and a computationally ready model of the ligand.
Hypothesis-Driven Target Identification
Without known targets for 2,5-Dimethoxybenzamide, we employ the principle of chemical similarity: molecules with similar structures are likely to exhibit similar biological activities.[7] A survey of recent literature reveals that structurally related 2,5-dimethoxyphenethylamines are potent agonists of serotonin 5-HT2 receptors, particularly the 5-HT2A subtype.[8] This provides a strong, scientifically plausible starting hypothesis: 2,5-Dimethoxybenzamide may act as a modulator of serotonin receptors.
Therefore, we select the human Serotonin 5-HT2A receptor (5-HT2AR) as our primary target for this investigation. We will also include the 5-HT2B and 5-HT2C subtypes to assess selectivity.
Ligand and Target Structure Preparation
Raw structural data is unsuitable for direct use in simulation. It requires meticulous preparation to ensure chemical correctness and compatibility with simulation force fields. The causality is critical: improperly prepared structures lead to inaccurate predictions.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The structure of 2,5-Dimethoxybenzamide is sourced from an open-access chemical database like PubChem.
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a tool like Open Babel or the SMILES-to-3D conversion utilities available on web servers.
-
Energy Minimization: The initial 3D structure is computationally "strained." A geometry optimization or energy minimization step using a force field (e.g., MMFF94) is performed. This is crucial to find a low-energy, stable conformation of the ligand, which is more representative of its state in solution.
-
Assign Partial Charges: Accurate charge distribution is vital for calculating electrostatic interactions. Gasteiger charges (for docking) or more advanced quantum mechanical calculations are used to assign partial charges to each atom.
-
Define Rotatable Bonds: Identify the molecule's rotatable bonds. This allows the docking software to explore different conformations (flexibility) of the ligand within the protein's binding site.
-
Save in Required Format: The final, prepared ligand is saved in a suitable format, such as .pdbqt for use with AutoDock Vina.
Experimental Protocol: Protein Target Preparation
-
Download Protein Structure: The 3D crystal structure of the human 5-HT2A receptor in complex with a known ligand is downloaded from the Worldwide Protein Data Bank (wwPDB).[9][10][11] For this example, we might select PDB ID: 6A93.
-
Clean the Structure: The raw PDB file contains non-essential information.
-
Remove Water Molecules: Water molecules in the binding pocket can interfere with docking algorithms and are typically removed. Predicting their precise energetic contribution is a complex task best suited for more advanced simulations.[12]
-
Remove Co-crystallized Ligands & Ions: The original ligand and any non-essential ions are removed to create a vacant binding site for our new molecule.
-
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, as hydrogen bonds are critical for molecular recognition. The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) must be correctly assigned.
-
Assign Charges: Charges are assigned to all atoms in the protein, typically using a force field-specific library (e.g., AMBER, CHARMM).
-
Save in Required Format: The prepared receptor is saved in the appropriate format (e.g., .pdbqt).
Section 2: Structure-Based Virtual Screening: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13][14] It allows us to model the interaction at an atomic level.[13] The process involves two key components: a sampling algorithm to generate various poses and a scoring function to rank them.[13][15]
The Docking Workflow
The core principle of docking is to find the ligand pose with the lowest free energy of binding, which is estimated by the scoring function.[12]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): A 3D grid is centered on the active site of the receptor. The location is typically defined based on the position of the co-crystallized ligand in the original PDB structure. This grid defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
-
Run the Docking Simulation: The prepared ligand and receptor files, along with the grid configuration, are provided to the docking software (e.g., AutoDock Vina). The program systematically explores different positions, orientations, and conformations of the ligand within the grid box.
-
Analyze the Results: The output consists of several predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). The lower (more negative) the score, the stronger the predicted binding affinity.
-
Pose Visualization: The top-ranked poses are visualized in a molecular graphics program (e.g., PyMOL, ChimeraX). This step is crucial for manual inspection of the interactions. We look for plausible hydrogen bonds, hydrophobic interactions, and electrostatic complementarity between the ligand and key residues in the binding pocket.
Interpreting Docking Results
A single docking score is not definitive proof of activity. The results must be interpreted in a broader biochemical context.
-
Binding Affinity: This quantitative score provides an estimate of binding strength.
-
Interaction Analysis: Does the predicted pose make sense chemically? Are key interactions formed with residues known to be important for the receptor's function?
-
Selectivity: By docking 2,5-Dimethoxybenzamide against 5-HT2A, 5-HT2B, and 5-HT2C receptors, we can compare the binding affinities. A significantly better score for one subtype suggests potential selectivity.
Data Presentation: Hypothetical Docking Results
| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5-HT2A | 6A93 | -8.5 | Asp155, Ser242, Phe339 |
| 5-HT2B | 4IB4 | -7.1 | Asp135, Val208, Trp337 |
| 5-HT2C | 6BQG | -7.4 | Asp134, Ser238, Phe328 |
The hypothetical data in this table suggests that 2,5-Dimethoxybenzamide has a higher predicted affinity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes.
Diagram Visualization: In Silico Bioactivity Prediction Workflow
Caption: A comprehensive workflow for in silico bioactivity prediction.
Section 3: Refining Predictions: ADMET Analysis
A molecule that binds strongly to a target is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step.[16][17] In silico ADMET models use a compound's structure to predict its pharmacokinetic and toxicological properties.[18][19]
Experimental Protocol: Web-Based ADMET Prediction
-
Select a Tool: Numerous free web servers are available, such as SwissADME and pkCSM. These tools house a collection of pre-built predictive models.
-
Input Structure: The SMILES string or 3D structure of 2,5-Dimethoxybenzamide is submitted to the server.
-
Analyze Output: The server returns predictions for a wide range of properties. The causality here is to check for potential liabilities early. For example, a prediction of poor oral absorption might deprioritize a compound intended for oral administration.
Data Presentation: Predicted ADMET Properties for 2,5-Dimethoxybenzamide
| Property Category | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | 181.19 g/mol | Good (within "Rule of 5") |
| LogP | 1.35 | Optimal Lipophilicity | |
| Solubility | Soluble | Favorable | |
| Pharmacokinetics | GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | Can potentially act on CNS targets | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| Toxicity | AMES Toxicity | No | Predicted non-mutagenic |
| | hERG I Inhibitor | No | Low risk of cardiotoxicity |
These favorable predicted properties suggest that 2,5-Dimethoxybenzamide has a promising drug-like profile, strengthening its candidacy for further investigation.
Section 4: Dynamic Validation: Molecular Dynamics Simulation
Molecular docking provides a static snapshot of a potential interaction.[20] However, proteins are dynamic entities that constantly undergo subtle motions. Molecular Dynamics (MD) simulations provide a dynamic view, modeling the atom-by-atom movements of the protein-ligand complex over time (from nanoseconds to microseconds).[21][22] This allows us to assess the stability of the binding pose predicted by docking.[20][23]
Diagram Visualization: Hypothetical 5-HT2A Receptor Signaling
Caption: Potential modulation of the 5-HT2A Gq-coupled signaling pathway.
Experimental Protocol: Protein-Ligand MD Simulation
-
System Setup: The highest-scoring protein-ligand complex from docking is placed in a simulation box. The box is filled with explicit water molecules and counter-ions to neutralize the system, creating a more physiologically relevant environment.
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 310 K) and the pressure is adjusted to a target value (e.g., 1 bar). This is a critical step to allow the system to relax and reach a stable state before the production run.
-
Production Run: The simulation is run for an extended period (e.g., 100 nanoseconds). The trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over time. A stable, low-RMSD value for the ligand indicates that it remains bound in its initial pose. A large, fluctuating RMSD suggests an unstable interaction.
-
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a specific, stable interaction.
-
Binding Free Energy Calculation: Techniques like MM/PBSA or MM/GBSA can be applied to the trajectory to provide a more accurate, albeit computationally expensive, estimate of the binding free energy.
-
A successful MD simulation, showing a stable RMSD and persistent key interactions, provides strong evidence to support the docking prediction and elevates confidence in the bioactivity hypothesis.
Diagram Visualization: Relationship of In Silico Methods
Caption: Hierarchy and interplay of core computational drug discovery methods.
Conclusion and Future Directions
This in-depth guide has outlined a rigorous, multi-step in silico workflow to predict the bioactivity of 2,5-Dimethoxybenzamide. By leveraging chemical similarity, we hypothesized its interaction with serotonin receptors. Subsequent molecular docking predicted a high binding affinity, particularly for the 5-HT2A subtype. This prediction was supported by a favorable ADMET profile, suggesting the molecule possesses drug-like properties. Finally, the proposed use of molecular dynamics simulation provides a pathway to validate the stability of this predicted interaction.
References
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Worldwide Protein Data Bank: wwPDB. (n.d.). wwpdb.org. Retrieved January 12, 2026, from [Link]
- Zhong, S., et al. (2024). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Molecules.
- Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Journal of Medicinal Chemistry.
- Guan, L., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
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RCSB PDB: Homepage. (n.d.). rcsb.org. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxybenzamide in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research
2,5-Dimethoxybenzamide, a benzoic acid derivative with the molecular formula C₉H₁₁NO₃, serves as a significant intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and agrochemical industries[1]. The efficiency of its use in synthesis, purification, and formulation is intrinsically linked to its solubility profile in various organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely academic; it is a cornerstone for process optimization, ensuring reaction homogeneity, facilitating purification through crystallization, and developing stable liquid formulations.
This guide provides a multi-faceted exploration of the solubility of 2,5-Dimethoxybenzamide. It moves beyond a simple tabulation of data to delve into the underlying physicochemical principles that govern its dissolution. We will present a robust, field-proven experimental protocol for the precise determination of its solubility, explain the theoretical frameworks for solubility prediction, and offer insights into the causal relationships between molecular structure and solvent interaction.
Part 1: Theoretical Foundations of Solubility
The solubility of a solid crystalline compound like 2,5-Dimethoxybenzamide in a liquid solvent is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by two primary energetic factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
Molecular Structure and Physicochemical Properties:
2,5-Dimethoxybenzamide possesses a molecular weight of 181.19 g/mol [1]. Its structure, featuring a benzene ring, two methoxy (-OCH₃) groups, and a primary amide (-CONH₂) group, dictates its solubility behavior.
-
Amide Group: The amide functional group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This confers a degree of polarity and the potential for strong, specific interactions with protic and polar aprotic solvents.
-
Methoxy Groups: The two methoxy groups are also polar and can act as hydrogen bond acceptors. Their presence contributes to the overall polarity of the molecule.
-
Benzene Ring: The aromatic ring is nonpolar and will preferentially interact with other nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking interactions.
The interplay of these functional groups results in a molecule with moderate overall polarity. The crystal lattice energy—the energy holding the molecules together in a solid state—must be overcome by the solvation energy for dissolution to occur. The presence of strong intermolecular hydrogen bonding in the crystal structure, facilitated by the amide group, can contribute to higher lattice energy, potentially limiting solubility in non-hydrogen-bonding solvents.
Predictive Models for Solubility:
While experimental determination is the gold standard, theoretical models can provide valuable predictive insights and guide solvent selection.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[2][3]. The principle is that "like dissolves like"; a solute will be most soluble in a solvent with similar HSP values. The Hansen distance (Ra) between a solute and a solvent in this three-dimensional space can be calculated to predict compatibility[4][5]. A smaller distance suggests higher solubility. While specific HSP values for 2,5-Dimethoxybenzamide are not published, they can be estimated using group contribution methods, providing a powerful tool for initial solvent screening.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles[6][7]. It calculates the chemical potential of a solute in a solvent by considering the interactions of the molecular surfaces[8][9]. This method can be particularly powerful for predicting solubility in a wide range of solvents and mixtures without the need for extensive experimental data, though it is computationally intensive[10].
Part 2: Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method [11][12][13]. This protocol is a foundational technique in pharmaceutical and chemical research, designed to achieve a saturated solution in thermodynamic equilibrium[14].
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.
Materials:
-
2,5-Dimethoxybenzamide (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes or volumetric flasks
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials for analysis
-
Validated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation of Solutions:
-
To a series of glass vials, add a precisely known volume (e.g., 5.00 mL) of each selected organic solvent.
-
Add an excess amount of 2,5-Dimethoxybenzamide to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after initial mixing. This is a critical step to ensure a saturated solution can be formed.
-
Seal the vials tightly to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended[13]. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time. To validate this, samples can be taken at multiple time points (e.g., 24h, 36h, 48h) to ensure the measured concentration is stable.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. A brief centrifugation step can be employed to facilitate this separation.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean, labeled vial. This filtration step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Prepare a series of dilutions of the filtrate with the appropriate solvent.
-
Quantify the concentration of 2,5-Dimethoxybenzamide in the diluted samples using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice[15]. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.
-
Alternatively, for non-volatile solvents, a gravimetric method can be used where a known volume of the filtrate is evaporated to dryness and the mass of the remaining solute is measured[16].
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or g/L.
-
Part 3: Anticipated Solubility Profile and Data Presentation
Logical Relationship of Solubility
The following diagram illustrates the expected interactions influencing solubility.
Caption: Molecular interactions driving solubility.
Anticipated Solubility Table:
Based on these principles, the following table summarizes the expected solubility of 2,5-Dimethoxybenzamide. Researchers should use the protocol above to determine quantitative values.
| Solvent Class | Example Solvents | Key Interactions | Expected Solubility |
| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding with the amide and methoxy groups. | High |
| Polar Aprotic | DMSO, DMF, Acetone | Hydrogen bonding (acceptor) with the amide group; dipole-dipole interactions. | High to Moderate |
| Halogenated | Dichloromethane, Chloroform | Dipole-dipole interactions. | Moderate |
| Aromatic | Toluene, Benzene | π-π stacking and van der Waals forces with the benzene ring. | Low to Moderate |
| Nonpolar Aliphatic | Hexane, Heptane | Primarily weak van der Waals forces. | Low / Poor |
Note: This table is predictive. For a related compound, m-Methoxybenzamide, solubility is high in DMSO and DMF (~30 mg/mL) and lower in ethanol (~1 mg/mL), indicating the strong influence of polar aprotic solvents[17].
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of 2,5-Dimethoxybenzamide in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers are equipped to generate the precise data necessary for their specific applications. The shake-flask method, when coupled with a validated analytical technique like HPLC, remains the definitive approach for establishing equilibrium solubility. Furthermore, the application of predictive models such as Hansen Solubility Parameters can streamline the solvent selection process, saving valuable time and resources. A thorough characterization of solubility is an indispensable step in the journey of a chemical entity from laboratory synthesis to successful application, and the methodologies outlined herein provide a clear path to achieving that goal.
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Thermal Stability Studies of 2,5-Dimethoxybenzamide: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 2,5-Dimethoxybenzamide, a key intermediate and structural motif in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding a compound's behavior under thermal stress is a non-negotiable aspect of preclinical development. It dictates storage conditions, formulation strategies, and manufacturing processes, and is a critical component of regulatory submissions. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, grounding analytical protocols in the fundamental principles of physical organic chemistry and materials science. We will detail robust, self-validating methodologies for thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by forced degradation strategies.
Introduction: Why Thermal Stability Matters
The benzamide moiety is a cornerstone of modern pharmaceuticals, prized for its unique chemical properties and ability to form key interactions with biological targets.[1] However, the amide bond, while generally robust, is not impervious to degradation.[2][3] Thermal instability can lead to a loss of potency, the formation of potentially toxic degradants, and changes in critical physicochemical properties such as solubility and crystal form. For a molecule like 2,5-Dimethoxybenzamide, the methoxy groups on the benzene ring can also influence its degradation profile. Therefore, a priori characterization of its thermal limits is an exercise in risk mitigation and quality assurance. This guide provides the strategic and tactical knowledge to perform these critical studies.
The Chemical Basis of Amide Stability and Degradation
The stability of the amide bond is a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[2] This resonance stabilization makes amides significantly less reactive to hydrolysis than esters.[3] However, under thermal stress, several degradation pathways can become accessible.
Primary Degradation Pathways:
-
Hydrolysis: This is the most common degradation route for amides, though it often requires harsh conditions like strong acids or bases and heat.[4][5] The reaction cleaves the amide bond to yield the parent carboxylic acid (2,5-dimethoxybenzoic acid) and ammonia. The presence of atmospheric or residual moisture can facilitate this pathway during heating.
-
Decarbonylation/Decarboxylation: At higher temperatures, fragmentation of the molecule can occur. While direct decarboxylation of the amide itself is unlikely, degradation of the hydrolysis product (2,5-dimethoxybenzoic acid) can occur. Aromatic carboxylic acids are known to decarboxylate at elevated temperatures.[6]
-
Intramolecular Reactions: The ortho-positioning of a methoxy group relative to the benzamide could potentially lead to unique intramolecular cyclization or rearrangement reactions under significant thermal duress, although these are generally less common pathways.
The following diagram illustrates the principal hydrolytic degradation pathway.
Caption: A logical workflow for the thermal stability assessment of a pharmaceutical compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the most direct method for determining the temperature at which a material begins to decompose. [7] Experimental Protocol: TGA of 2,5-Dimethoxybenzamide
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's protocol.
-
Start the inert gas flow (typically Nitrogen at 20-50 mL/min) through the furnace to create an oxygen-free environment, thus isolating thermal from oxidative degradation.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,5-Dimethoxybenzamide into a clean, tared TGA pan (typically aluminum or platinum).
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
-
-
Method Parameters:
-
Equilibration: Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before the ramp begins.
-
Temperature Ramp: Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant rate. A standard rate is 10 °C/min. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of complex events.
-
Data Collection: Record mass (%), derivative of mass (%/°C or %/min), and temperature.
-
-
Data Analysis:
-
The TGA curve plots mass % versus temperature.
-
The onset temperature (Tonset) of decomposition is determined from the intersection of the baseline tangent and the tangent of the mass loss curve. This temperature represents the start of significant thermal degradation. [7] * The derivative thermogravimetry (DTG) curve plots the rate of mass loss and helps to identify the temperature of maximum decomposition rate (Tpeak) and resolve overlapping decomposition events.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition. [8] Experimental Protocol: DSC of 2,5-Dimethoxybenzamide
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Establish a stable baseline by running the method with empty, hermetically sealed aluminum pans.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 2,5-Dimethoxybenzamide into a DSC pan.
-
Hermetically seal the pan to contain any volatiles released during heating and prevent sublimation. For studies focused on decomposition, a pinhole lid may be used to allow volatiles to escape, preventing pressure buildup.
-
-
Method Parameters:
-
Temperature Program: Use a "heat-cool-heat" cycle to erase the sample's prior thermal history. A typical program would be:
-
Ramp 1: Heat from 25 °C to a temperature just above the melting point (e.g., 180 °C) at 10 °C/min. The melting point of the related 2,5-dimethoxybenzaldehyde is around 46-50°C, so the benzamide will be significantly higher. [9][10][11] * Cool: Cool the sample back down to 25 °C at 10 °C/min.
-
Ramp 2: Reheat the sample to a high temperature (e.g., 400 °C) at 10 °C/min to observe the decomposition.
-
-
Atmosphere: Maintain a constant flow of inert gas (Nitrogen at 50 mL/min).
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Melting Point (Tm): Identified as the peak of the endothermic event during the first heating ramp.
-
Decomposition: Often appears as a sharp or broad exothermic event at higher temperatures, indicating an energetic release upon molecular breakdown. The onset of this exotherm is a critical indicator of thermal instability.
-
Data Interpretation and Reporting
The data from TGA and DSC should be synthesized to build a complete thermal profile.
Table 1: Summary of Thermal Analysis Data for 2,5-Dimethoxybenzamide (Hypothetical Data)
| Parameter | Technique | Value | Interpretation |
| Melting Point (Tm) | DSC | ~165 °C | Sharp endotherm; indicates crystalline solid. |
| Onset of Mass Loss (Tonset) | TGA | ~220 °C | Temperature at which significant decomposition begins. |
| Peak Decomposition Temp (Tpeak) | TGA (DTG) | ~250 °C | Temperature of maximum rate of decomposition. |
| Mass Loss (220-300 °C) | TGA | ~53% | Corresponds to the initial major decomposition step. |
| Decomposition Event | DSC | >220 °C | Broad exotherm; indicates energetic decomposition process. |
This data suggests that while 2,5-Dimethoxybenzamide is stable at its melting point, it begins to decompose significantly around 220 °C under an inert atmosphere. This temperature should be considered the upper limit for any manufacturing or storage processes.
Forced Degradation and Accelerated Stability Studies
Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of analytical methods (like HPLC). [12] Protocol: Thermal Stress Study
-
Solid-State Stress: Place a known quantity of solid 2,5-Dimethoxybenzamide in a controlled-temperature oven at a temperature below its melting point but high enough to induce degradation (e.g., 80 °C, 100 °C) for a set period (e.g., 1-4 weeks).
-
Solution-State Stress: Prepare a solution of the compound in a relevant solvent and heat it under reflux for a defined time (e.g., 24 hours).
-
Analysis: At specified time points, withdraw samples and analyze them by a stability-indicating HPLC-UV method. Quantify the parent compound and identify any new peaks corresponding to degradants. Mass spectrometry (LC-MS) can be used to identify the structure of these degradants.
This approach provides a more nuanced, kinetically-driven understanding of stability under more realistic (though accelerated) conditions than the dynamic heating of TGA/DSC. [13]
Conclusion
The thermal stability assessment of 2,5-Dimethoxybenzamide is a critical, multi-faceted process. By employing a logical workflow that combines the quantitative power of TGA, the thermodynamic insights of DSC, and the practical relevance of forced degradation studies, drug development professionals can build a robust understanding of the compound's behavior. This knowledge is fundamental to developing a safe, effective, and stable pharmaceutical product, ensuring quality from the bench to the patient. The methodologies and interpretative frameworks presented in this guide provide a self-validating system for achieving this essential goal.
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Yavuz, S., et al. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Hitit Journal of Science, 2(1), 18-25. [Link]
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Esteves, V. I., et al. (2009). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 44(2), 260-277. [Link]
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Shimizu, A., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzaldehyde. PubChem Compound Database. [Link]
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Evans, A. M., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate. [Link]
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Jablonský, M., et al. (2019). Long-term isothermal stability of deep eutectic solvents. BioResources, 14(3), 5251-5262. [Link]
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The 2,5-Dimethoxy Motif: A Keystone in Phenethylamine Serotonin 5-HT2A Receptor Agonists
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of 5-HT2A Agonists
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a critical target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Agonists at this receptor, particularly those belonging to the phenethylamine class, have shown promise in preclinical and clinical studies for conditions such as depression, anxiety, and addiction.[2] Central to the pharmacology of many of these potent agonists is the 2,5-dimethoxy substitution pattern on the phenyl ring. This technical guide provides a comprehensive exploration of this crucial structural motif, delving into its role in receptor affinity and functional activity, the synthetic pathways to access these compounds, and the essential in vitro assays for their characterization. As a Senior Application Scientist, the aim is to not only provide protocols but to instill a deeper understanding of the experimental rationale, empowering researchers to design and execute their studies with confidence and precision.
The Primacy of the 2,5-Dimethoxy Arrangement: A Structure-Activity Relationship (SAR) Deep Dive
The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a recurring theme in potent 5-HT2A agonists, including well-studied compounds like 2C-B (2,5-dimethoxy-4-bromophenethylamine) and DOB (2,5-dimethoxy-4-bromoamphetamine).[3][4] This substitution pattern is not arbitrary; it is a finely tuned structural element that significantly influences the ligand's ability to bind to and activate the 5-HT2A receptor.
The Critical Roles of the 2- and 5-Methoxy Groups
While the 2,5-dimethoxy motif as a whole is important, the individual contributions of the 2-methoxy and 5-methoxy groups are not equal. Studies involving the systematic removal of these groups have revealed a nuanced picture:
-
The 2-Methoxy Group: Elimination of the 2-methoxy group typically leads to a more significant drop in binding affinity and functional potency at the 5-HT2A receptor compared to the removal of the 5-methoxy group.[4][5] This suggests a more critical interaction of the 2-methoxy group with the receptor's binding pocket.
-
The 5-Methoxy Group: While its removal also reduces affinity and potency, the effect is generally more modest.[4][6] However, both methoxy groups appear to be crucial for in vivo potency, as the removal of either one significantly diminishes the head-twitch response in mice, a behavioral proxy for 5-HT2A activation.[4][6] This discrepancy between in vitro and in vivo data highlights the importance of considering pharmacokinetic factors in drug development.
The prevailing hypothesis is that the methoxy groups, with their oxygen atoms, act as hydrogen bond acceptors, forming key interactions with amino acid residues within the 5-HT2A receptor binding site. The precise nature of these interactions is an active area of research, with computational modeling and structural biology playing increasingly important roles.
The Influence of the 4-Position Substituent
Decorating the 4-position of the 2,5-dimethoxyphenethylamine scaffold with a lipophilic substituent often enhances agonist potency at 5-HT2 receptors.[2] This is exemplified by the high potency of compounds like 2C-B (4-bromo) and 2C-I (4-iodo). The nature of the 4-substituent can also influence selectivity between 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).
Bioisosteric Replacements of the Methoxy Groups
To further probe the role of the methoxy groups and to modulate the physicochemical properties of these ligands, researchers have explored bioisosteric replacements. For instance, replacing a methoxy group with a fluorine atom can alter metabolic stability and pKa.[7] Such modifications can lead to compounds with improved pharmacokinetic profiles or altered signaling bias.
Synthesis of 2,5-Dimethoxyphenethylamine Agonists: A Prototypical Pathway
The synthesis of 2,5-dimethoxyphenethylamines, with 2C-B as a representative example, typically commences from 2,5-dimethoxybenzaldehyde. The following is a generalized synthetic route, with the understanding that specific reaction conditions may be optimized for different target compounds.
Synthetic Workflow
Caption: Workflow for a 5-HT2A radioligand binding assay.
Detailed Protocol (using [3H]ketanserin):
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human 5-HT2A receptor. [8]2. Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]ketanserin (an antagonist radioligand) and a range of concentrations of the unlabeled test compound. [8][9]4. Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). [9]5. Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinities (Ki) of 2,5-Dimethoxyphenethylamines at the Human 5-HT2A Receptor
| Compound | 4-Substituent | Ki (nM) |
| 2C-H | -H | ~100-500 |
| 2C-B | -Br | ~1-10 |
| 2C-I | -I | ~1-5 |
| DOB | -Br (amphetamine) | ~0.5-2 |
Note: Ki values are approximate and can vary depending on the specific assay conditions and radioligand used.
Calcium Flux Assay: Assessing Functional Agonist Activity
The 5-HT2A receptor is a Gq/11-coupled GPCR. [10]Agonist binding activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3), which in turn mobilizes intracellular calcium (Ca2+). [10]A calcium flux assay measures this increase in intracellular Ca2+ as a readout of receptor activation. [11][12] Signaling Pathway:
Caption: 5-HT2A receptor Gq-mediated signaling pathway.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and culture overnight. [11]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage). [11][13]Incubate to allow for de-esterification of the dye.
-
Compound Addition: Use a fluorescence plate reader with automated injection to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. A rapid increase in fluorescence indicates a calcium flux.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).
Table 2: Representative Functional Potencies (EC50) of 2,5-Dimethoxyphenethylamines at the Human 5-HT2A Receptor
| Compound | 4-Substituent | EC50 (nM) |
| 2C-H | -H | ~50-200 |
| 2C-B | -Br | ~1-15 |
| 2C-I | -I | ~0.5-10 |
| DOB | -Br (amphetamine) | ~0.1-5 |
Note: EC50 values are approximate and can vary depending on the specific cell line and assay conditions.
Metabolic Considerations in Drug Development
Understanding the metabolic fate of 2,5-dimethoxyphenethylamines is crucial for predicting their in vivo duration of action, potential for drug-drug interactions, and toxicity. The primary routes of metabolism for compounds like 2C-B involve:
-
Oxidative deamination: Mediated by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), this pathway leads to the formation of the corresponding phenylacetic acid and phenylethanol metabolites. [3][14]* Demethylation: The methoxy groups can be O-demethylated, producing phenolic metabolites. [3][14] The specific metabolites formed can vary between species, highlighting the importance of conducting metabolic studies in relevant preclinical models. [14]
Conclusion and Future Directions
The 2,5-dimethoxy motif is a cornerstone of a significant class of phenethylamine-based 5-HT2A receptor agonists. Its role in conferring high affinity and potency is well-established, although the nuanced interplay of the individual methoxy groups and the impact of substitutions at other positions on the phenyl ring continue to be areas of active investigation. The synthetic routes to these compounds are well-defined, and robust in vitro assays are available to characterize their pharmacological profiles.
As the field moves towards the development of next-generation 5-HT2A agonists with improved therapeutic indices, a deep understanding of the principles outlined in this guide will be indispensable. Future research will likely focus on fine-tuning the structure of these molecules to achieve biased agonism (preferential activation of specific downstream signaling pathways), which may separate the therapeutic effects from undesirable side effects. The continued integration of medicinal chemistry, in vitro pharmacology, and in vivo studies will be paramount in unlocking the full therapeutic potential of this fascinating class of compounds.
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Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. (n.d.). Semantic Scholar. Retrieved from [Link]
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2022). ACS Publications. Retrieved from [Link]
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Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (2001). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. (1996). Biochemical Pharmacology. Retrieved from [Link]
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Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters' FUJITA* AND TAKAS. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics. Retrieved from [Link]
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Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (2015). British Journal of Pharmacology. Retrieved from [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]
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Harnessing 2,5-Dimethoxybenzamide for Serotonin Receptor Interrogation: A Guide to Robust Binding Assays
An In-Depth Technical Guide for Researchers
Abstract
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of at least 15 receptor subtypes, represents a cornerstone of modern neuropharmacology and drug discovery.[1] These receptors are implicated in a vast array of physiological and pathological processes, from mood and cognition to cardiovascular function, making them prime targets for therapeutic intervention.[2][3] This guide provides a comprehensive framework for characterizing the interaction of 2,5-Dimethoxybenzamide, a compound belonging to a chemical class known for interacting with biogenic amine receptors, with serotonin receptor subtypes. We will move beyond simple procedural lists to explore the underlying principles of radioligand binding assays, ensuring that each experimental choice is understood and each protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify ligand-receptor interactions and generate high-quality, reproducible data.
Foundational Principles: Why Radioligand Binding is the Gold Standard
Radioligand binding assays remain a fundamental and powerful tool in pharmacology for the direct measurement of ligand interactions with their receptor targets.[4][5] Their sensitivity and quantitative nature are essential for determining key pharmacological parameters that define a drug's profile.[4] The core principle is deceptively simple: a radiolabeled ligand (a "hot" ligand) is incubated with a biological preparation containing the receptor of interest (e.g., cell membranes). By measuring the amount of radioactivity bound to the membranes, we can quantify the ligand-receptor interaction.
The two primary types of binding assays that form the foundation of our investigation are:
-
Saturation Assays: These are performed to characterize the receptor population in your system. By incubating the membranes with increasing concentrations of a specific radioligand, we can determine the receptor density (Bmax , maximal number of binding sites) and the radioligand's equilibrium dissociation constant (Kd , a measure of its affinity).[6] A low Kd value signifies high affinity. This step is critical for validating the assay system before introducing a test compound.
-
Competition Assays: Once the system is validated, a competition assay is used to determine the affinity of an unlabeled test compound (a "cold" ligand), such as 2,5-Dimethoxybenzamide.[7] In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki ).[8]
The success of these assays hinges on allowing the binding reaction to reach equilibrium and on accurately distinguishing between specific binding to the receptor of interest and non-specific binding to other components like lipids and filter materials.[9]
The Target: Serotonin 5-HT₂ Receptor Subfamily
The 5-HT₂ receptor family, comprising 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 subtypes, is a class of G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[10] Activation of these receptors initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11] This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[12] Given that many dimethoxyphenyl-containing compounds show activity at 5-HT₂ₐ receptors, this subtype serves as an excellent primary target for initial binding studies with 2,5-Dimethoxybenzamide.[13][14]
Signaling Pathway of the 5-HT₂ₐ Receptor
Caption: Canonical Gq signaling pathway for the 5-HT₂ₐ receptor.
Experimental Workflow: A Step-by-Step Guide
A successful binding assay is built upon meticulous preparation and a logical, sequential workflow. The following protocols are designed to be robust and provide a clear path from reagent preparation to data acquisition.
Workflow Overview
Caption: Experimental workflow for receptor binding analysis.
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cells overexpressing the target serotonin receptor (e.g., HEK293 cells transfected with human 5-HT₂ₐ receptor).
Causality: We use membranes because they contain the highest concentration of the receptor, isolated from most other cellular machinery that could interfere with the assay. The use of ice-cold buffers and protease inhibitors is critical to prevent protein degradation and maintain receptor integrity.
Materials:
-
Cell pellets from culture
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw cell pellets on ice.
-
Resuspend pellets in ice-cold Homogenization Buffer containing protease inhibitors.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or using a polytron at low speed. This step is crucial for lysing the cells without destroying the membranes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the total protein concentration using a standard method like the Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Saturation Binding Assay ([³H]Ketanserin for 5-HT₂ₐ)
This protocol determines the affinity (Kd) and density (Bmax) of the 5-HT₂ₐ receptor in your membrane preparation.[15]
Causality: This experiment establishes the fundamental parameters of your receptor system. A range of radioligand concentrations is used to ensure the binding curve reaches saturation, which is essential for accurate non-linear regression analysis.[6] Non-specific binding is determined by including a high concentration of a competing, non-labeled drug (e.g., spiperone) that occupies all specific receptor sites, leaving only the non-specific signal.[6]
Procedure:
-
Prepare serial dilutions of the radioligand, [³H]Ketanserin, in Assay Buffer. Typical concentration ranges span from 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 20 nM).
-
Set up two sets of tubes or a 96-well plate: one for Total Binding and one for Non-Specific Binding (NSB) .
-
To the NSB tubes, add a high concentration of an unlabeled competitor (e.g., 10 µM Spiperone). Add an equal volume of Assay Buffer to the Total Binding tubes.
-
Add the membrane preparation to all tubes (e.g., 20-50 µg protein per tube).
-
Initiate the binding reaction by adding the various concentrations of [³H]Ketanserin to all tubes.
-
Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. This quickly separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters rapidly 3-4 times with ice-cold Assay Buffer to remove any trapped unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in Disintegrations Per Minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate Specific Binding = Total Binding - Non-Specific Binding. Plot Specific Binding vs. the concentration of [³H]Ketanserin and fit the data using a non-linear regression model ("one site - specific binding") to determine the Kd and Bmax.
Protocol 3: Competitive Binding Assay (2,5-Dimethoxybenzamide)
This protocol measures the ability of 2,5-Dimethoxybenzamide to displace a fixed concentration of radioligand, allowing for the determination of its affinity (Ki).
Causality: The principle here is competition for a finite number of receptors.[8] A potent competitor will displace the radioligand at low concentrations, resulting in a low IC₅₀ value. The concentration of radioligand is kept at or below its Kd value to ensure the assay is sensitive to competition.[6]
Procedure:
-
Prepare a stock solution of 2,5-Dimethoxybenzamide in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Assay Buffer to create a range of test concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Set up three sets of tubes: Total Binding (no competitor), NSB (e.g., 10 µM Spiperone), and Competition (containing different concentrations of 2,5-Dimethoxybenzamide).
-
Add the appropriate solutions to the tubes: Assay Buffer to Total, Spiperone to NSB, and 2,5-Dimethoxybenzamide dilutions to Competition tubes.
-
Add the membrane preparation (20-50 µg protein) to all tubes.
-
Initiate the reaction by adding the radioligand ([³H]Ketanserin) to all tubes at a single, fixed concentration (typically equal to its Kd value determined from the saturation assay).
-
Incubate, filter, wash, and count as described in the saturation protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 2,5-Dimethoxybenzamide. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
Data Analysis and Interpretation: From Raw Counts to Affinity Constants
Raw data (DPM or CPM) must be converted into meaningful pharmacological constants.
Calculating the Inhibition Constant (Ki)
The IC₅₀ is an operational parameter that is dependent on the specific conditions of the assay (especially the concentration of the radioligand).[16] To determine the intrinsic affinity of the test compound, the Inhibition Constant (Ki) , the Cheng-Prusoff equation is used.[17]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the value determined from your competition curve.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand, as determined in the saturation assay.
This equation corrects the apparent affinity (IC₅₀) for the presence of the competing radioligand, providing a more absolute measure of the test compound's affinity.[18]
Interpreting the Data
The Ki value is the ultimate output of this workflow, representing the concentration of 2,5-Dimethoxybenzamide required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. By screening against a panel of different serotonin receptor subtypes, a selectivity profile can be established.
| Parameter | Definition | How it's Determined | Significance |
| Kd | Equilibrium Dissociation Constant | Saturation Assay | Measures the affinity of the radioligand for the receptor. A low Kd means high affinity. |
| Bmax | Maximal Receptor Density | Saturation Assay | Indicates the concentration of receptors in the tissue/cell preparation. |
| IC₅₀ | Half Maximal Inhibitory Concentration | Competition Assay | The concentration of a test compound that displaces 50% of the specific radioligand binding. |
| Ki | Inhibition Constant | Calculated from IC₅₀ via Cheng-Prusoff | An estimate of the dissociation constant of the unlabeled test compound. Allows for comparison across different assays. |
Conclusion: A Framework for Rigorous Inquiry
This guide provides a robust framework for investigating the interaction of 2,5-Dimethoxybenzamide with serotonin receptors. By grounding experimental protocols in the principles of receptor pharmacology—emphasizing equilibrium conditions, the importance of assay validation through saturation binding, and the correct calculation of affinity constants—researchers can generate reliable and reproducible data. This approach not only ensures the scientific integrity of the results but also provides a clear understanding of the compound's pharmacological profile, a critical step in the long journey of drug discovery and development.
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Unlocking the Brain's Code: A Technical Guide to the Neuropharmacological Potential of 2,5-Dimethoxybenzamide
This guide provides an in-depth exploration of 2,5-Dimethoxybenzamide, a compound of burgeoning interest in neuropharmacology. We will delve into its synthetic pathway, hypothesize its mechanism of action based on robust structure-activity relationship (SAR) data of related benzamides, and present a comprehensive roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to investigate novel chemical entities for central nervous system (CNS) disorders.
Introduction: The Benzamide Scaffold and the Promise of the 2,5-Dimethoxy Motif
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of clinically significant drugs, particularly those targeting the dopaminergic and serotonergic systems. Atypical antipsychotics and antiemetics are prominent examples of successful benzamide-based therapeutics. The 2,5-dimethoxy substitution pattern is a well-established pharmacophore, particularly in the realm of serotonergic agents. Phenethylamine derivatives bearing this motif are potent agonists at the serotonin 2A (5-HT2A) receptor, a key target in the treatment of psychiatric disorders.[1] The convergence of the privileged benzamide core with the functionally significant 2,5-dimethoxy moiety in 2,5-Dimethoxybenzamide presents a compelling case for its investigation as a novel neuropharmacological agent.
Proposed Synthesis of 2,5-Dimethoxybenzamide
While dedicated synthetic procedures for 2,5-Dimethoxybenzamide are not extensively documented in publicly available literature, a viable and efficient pathway can be postulated from established methods for its precursors and analogous compounds. The synthesis of its immediate precursor, 2,5-dimethoxybenzaldehyde, is well-documented.[2][3][4][5] A common route involves the Reimer-Tiemann reaction of p-methoxyphenol followed by methylation.[2][3] An alternative approach utilizes the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene.[5]
From 2,5-dimethoxybenzaldehyde, a straightforward oxidation to 2,5-dimethoxybenzoic acid can be achieved using standard oxidizing agents like potassium permanganate or chromium trioxide. The final amidation step to yield 2,5-Dimethoxybenzamide can then be accomplished through several established methods, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia, or via a direct amidation reaction mediated by a coupling agent.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2,5-Dimethoxybenzamide.
Hypothesized Mechanism of Action and Molecular Targets
The neuropharmacological activity of 2,5-Dimethoxybenzamide is currently uncharacterized. However, by examining the structure-activity relationships of related benzamide and 2,5-dimethoxy compounds, we can formulate a strong hypothesis regarding its potential molecular targets.
Potential Interaction with Dopamine Receptors
A significant body of research has established benzamides as potent ligands for dopamine D2-like receptors (D2, D3, and D4).[6][7][8] Quantitative structure-activity relationship (QSAR) studies have indicated that methoxy substituents on the benzamide ring, particularly at the 5-position, can be beneficial for high D2 receptor affinity.[6] The presence of a methoxy group at the 2-position is also a common feature in many D2/D3 receptor antagonists.[7] Therefore, it is highly probable that 2,5-Dimethoxybenzamide will exhibit affinity for dopamine D2-like receptors. The precise nature of this interaction, whether antagonistic, agonistic, or modulatory, remains to be determined.
Potential Interaction with Serotonin Receptors
The 2,5-dimethoxy motif is a well-known pharmacophore for serotonin 5-HT2A receptor agonism, as seen in the 2C class of phenethylamines.[1] While the benzamide scaffold is structurally distinct from phenethylamines, the electronic properties conferred by the 2,5-dimethoxy substitution could still favor interaction with serotonin receptors. Furthermore, various substituted benzamides have been shown to be potent antagonists at 5-HT3 receptors and agonists at 5-HT4 receptors.[9][10] Therefore, a comprehensive screening against a panel of serotonin receptors is warranted.
The following diagram illustrates the hypothesized signaling pathways that could be modulated by 2,5-Dimethoxybenzamide:
Caption: Hypothesized signaling pathways for 2,5-Dimethoxybenzamide.
A Roadmap for Preclinical Evaluation: Key Experimental Protocols
To elucidate the neuropharmacological profile of 2,5-Dimethoxybenzamide, a systematic, multi-tiered approach is essential. The following experimental workflows are proposed, moving from in vitro characterization to in vivo functional assessment.
Tier 1: In Vitro Characterization
The initial phase of investigation should focus on determining the binding affinity and functional activity of 2,5-Dimethoxybenzamide at its hypothesized molecular targets.
4.1.1. Receptor Binding Assays
A comprehensive radioligand binding screen is the first critical step. This will provide quantitative data on the affinity of 2,5-Dimethoxybenzamide for a panel of CNS receptors.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7 receptors).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors) and varying concentrations of 2,5-Dimethoxybenzamide.
-
Incubation: Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of 2,5-Dimethoxybenzamide that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Table 1: Proposed Receptor Binding Panel and Corresponding Radioligands
| Receptor Target | Radioligand |
| Dopamine D2 | [3H]Spiperone |
| Dopamine D3 | [3H]Spiperone |
| Dopamine D4 | [3H]Spiperone |
| Serotonin 5-HT1A | [3H]8-OH-DPAT |
| Serotonin 5-HT2A | [3H]Ketanserin |
| Serotonin 5-HT2C | [3H]Mesulergine |
| Serotonin 5-HT3 | [3H]Granisetron |
| Serotonin 5-HT7 | [3H]SB-269970 |
4.1.2. Functional Assays
Following the identification of high-affinity targets, functional assays are necessary to determine whether 2,5-Dimethoxybenzamide acts as an agonist, antagonist, or inverse agonist.
Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)
-
Cell Culture: Culture cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 2,5-Dimethoxybenzamide to the wells.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists (in the presence of a known agonist).
Protocol: cAMP Assay (for Gi/o-coupled receptors like D2)
-
Cell Culture: Culture cells stably expressing the Gi/o-coupled receptor of interest (e.g., HEK293 cells expressing human D2) in a 96-well plate.
-
Forskolin Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Compound Addition: Co-incubate with varying concentrations of 2,5-Dimethoxybenzamide.
-
Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Determine the EC50 for agonists (inhibition of forskolin-stimulated cAMP) or the IC50 for antagonists (reversal of agonist-induced inhibition).
Caption: In Vitro experimental workflow for 2,5-Dimethoxybenzamide.
Tier 2: In Vivo Pharmacokinetics and Preliminary Safety
Before proceeding to behavioral studies, it is crucial to assess the pharmacokinetic profile and preliminary safety of 2,5-Dimethoxybenzamide.
Protocol: Murine Pharmacokinetic Study
-
Dosing: Administer a single dose of 2,5-Dimethoxybenzamide to mice via relevant routes (e.g., oral, intraperitoneal).
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration.
-
Analysis: Quantify the concentration of 2,5-Dimethoxybenzamide in plasma and brain homogenates using LC-MS/MS.
-
Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.
Tier 3: In Vivo Behavioral Pharmacology
Based on the in vitro profile, a battery of behavioral assays should be conducted to assess the in vivo effects of 2,5-Dimethoxybenzamide.
If 5-HT2A Agonist Activity is Confirmed:
-
Head-Twitch Response (HTR) in Mice: A classic behavioral assay for 5-HT2A receptor activation.[11] The frequency of head twitches is quantified following compound administration.
If Dopamine D2 Antagonist Activity is Confirmed:
-
Catalepsy Test in Rats: Measures the induction of a state of immobility, a common side effect of typical antipsychotics.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits observed in schizophrenia. The ability of 2,5-Dimethoxybenzamide to restore PPI deficits induced by a psychostimulant (e.g., amphetamine) would be assessed.
Table 2: Proposed In Vivo Behavioral Assays Based on In Vitro Profile
| In Vitro Profile | Behavioral Assay | Rationale |
| 5-HT2A Agonist | Head-Twitch Response (Mice) | Assess hallucinogenic-like potential. |
| D2 Antagonist | Prepulse Inhibition (Rats) | Model for antipsychotic efficacy. |
| D2 Antagonist | Catalepsy Test (Rats) | Assess extrapyramidal side effect liability. |
Conclusion and Future Directions
2,5-Dimethoxybenzamide represents a novel and unexplored chemical entity with significant potential in neuropharmacology. Its structural features suggest a high probability of interaction with key CNS targets, including dopamine and serotonin receptors. The comprehensive research plan outlined in this guide provides a clear and scientifically rigorous path for the elucidation of its pharmacological profile. The data generated from these studies will be instrumental in determining the therapeutic potential of 2,5-Dimethoxybenzamide and will guide future lead optimization efforts. The unique combination of a privileged benzamide scaffold and a functionally significant 2,5-dimethoxy motif makes this compound a compelling candidate for further investigation in the quest for novel treatments for neuropsychiatric disorders.
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An In-Depth Technical Guide to 2,5-Dimethoxybenzamide for Laboratory Use
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzamide (CAS No. 42020-21-3), a research chemical with significant potential in drug discovery and neuroscience. While direct pharmacological data on this specific molecule is nascent, its structural classification as a substituted benzamide provides a strong theoretical framework for its putative mechanism of action. Substituted benzamides are a well-established class of compounds known to modulate dopaminergic and serotonergic pathways, with prominent members used as antipsychotic and antidepressant agents.[1][2][3] This document synthesizes foundational physicochemical data, outlines detailed protocols for synthesis and analysis, and contextualizes the compound's research potential by examining the structure-activity relationships of its chemical class. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals investigating novel modulators of central nervous system targets.
Foundational Overview & Physicochemical Properties
2,5-Dimethoxybenzamide is an aromatic organic compound belonging to the family of benzoic acid derivatives.[4] Its structure is characterized by a central benzene ring functionalized with a carboxamide group and two methoxy groups at positions 2 and 5. This substitution pattern is critical, as it is structurally related to the precursors of several psychoactive phenethylamines and amphetamines, suggesting that the molecule itself may possess noteworthy biological activity.[5][6]
The primary utility of 2,5-Dimethoxybenzamide in a research context lies in its potential as a key intermediate for synthesizing more complex molecules or as a lead compound for exploring novel pharmacological activities, particularly within the central nervous system.[4]
Core Chemical Data
A summary of the key physicochemical properties for 2,5-Dimethoxybenzamide is presented below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 42020-21-3 | [4] |
| Molecular Formula | C₉H₁₁NO₃ | [4] |
| Molecular Weight | 181.19 g/mol | [4] |
| Boiling Point | 295.9 °C at 760 mmHg | [4] |
| Density | 1.16 g/cm³ | [4] |
| Flash Point | 142.5 °C | [4] |
| Refractive Index | 1.534 | [4] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. |
Synthesis & Characterization
The synthesis of 2,5-Dimethoxybenzamide is most logically achieved from its corresponding carboxylic acid, 2,5-Dimethoxybenzoic acid. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency.
Synthetic Workflow
The conversion involves a two-step process: activation of the carboxylic acid followed by amination. A common and reliable method is the formation of an acyl chloride intermediate, which then readily reacts with ammonia to yield the primary amide.
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- 6. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of 2,5-Dimethoxybenzamide via Schotten-Baumann Reaction
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,5-dimethoxybenzamide from 2,5-dimethoxybenzoyl chloride and aqueous ammonia. The procedure utilizes the robust and efficient Schotten-Baumann reaction, a classic method for forming amide bonds.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction principles, detailed experimental procedures, purification techniques, and safety considerations. The protocol is structured to ensure scientific integrity and reproducibility, supported by mechanistic insights and authoritative references.
Introduction and Reaction Principle
2,5-Dimethoxybenzamide is an important chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a benzamide core with two methoxy substituents, makes it a valuable building block in medicinal chemistry.
The Schotten-Baumann reaction is a highly effective method for synthesizing amides from amines and acyl chlorides.[2][3] The reaction is typically performed under biphasic conditions with an aqueous base, which serves two critical functions:
-
Neutralization of HCl: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[4][5] The added base, such as sodium hydroxide (NaOH), neutralizes this acidic byproduct, preventing it from protonating the unreacted amine. Protonated amines are not nucleophilic and would halt the reaction.[2][5]
-
Driving Equilibrium: By removing the HCl from the reaction, the equilibrium is shifted towards the formation of the amide product, ensuring a high yield.[2][5]
The "Schotten-Baumann conditions" specifically refer to this use of a two-phase system (e.g., an organic solvent and water) where the base in the aqueous phase facilitates the reaction.[1][3][4]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.[4][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzoyl chloride. This forms a tetrahedral intermediate.[4][6]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) present in the reaction mixture. This step is crucial as it also neutralizes the HCl formed concurrently, producing the final, neutral 2,5-dimethoxybenzamide product and water.[1][2]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,5-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 5.0 g (24.9 mmol) | Corrosive, reacts with water. Handle in a fume hood.[7][8] |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.05 | 10 mL | Corrosive, pungent odor. Use in a well-ventilated fume hood. |
| Sodium Hydroxide (10% aq. soln.) | NaOH | 40.00 | ~20 mL | Corrosive. Prepare by dissolving 10g NaOH in 90mL water. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Volatile organic solvent. |
| Hydrochloric Acid (1 M aq. soln.) | HCl | 36.46 | 50 mL | For work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | For work-up. |
| Brine (Saturated NaCl soln.) | NaCl | 58.44 | 50 mL | For work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Drying agent. |
| Ethanol / Water | C₂H₅OH / H₂O | - | As needed | For recrystallization. |
Equipment: 250 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, 250 mL separatory funnel, Büchner funnel and filter paper, rotary evaporator, beakers, graduated cylinders.
Detailed Experimental Protocol
Step 1: Preparation of Amine Solution
-
In a 250 mL Erlenmeyer flask, combine 10 mL of concentrated ammonium hydroxide (28-30%) with 40 mL of deionized water.
-
Place the flask in an ice-water bath on a magnetic stirrer and begin stirring. Allow the solution to cool to 0-5 °C.
Step 2: Preparation of Acyl Chloride Solution
-
In a separate beaker, dissolve 5.0 g (24.9 mmol) of 2,5-dimethoxybenzoyl chloride in 50 mL of dichloromethane (DCM).
Step 3: The Schotten-Baumann Reaction
-
Slowly add the 2,5-dimethoxybenzoyl chloride solution dropwise to the vigorously stirred, cold ammonia solution over a period of 20-30 minutes.
-
Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the hydrolysis of the acyl chloride, which can occur at higher temperatures.[4] Vigorous stirring ensures efficient mixing between the organic and aqueous phases, maximizing the reaction rate.[9]
-
During the addition, use a pH paper or a pH meter to ensure the aqueous layer remains basic (pH > 10). If necessary, add a 10% NaOH solution dropwise to maintain alkalinity.
Step 4: Reaction Completion
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a white precipitate (the product) should be observed.
Step 5: Work-up and Isolation
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the lower organic layer (DCM).
-
Wash the organic layer sequentially with:
-
25 mL of 1 M HCl (to remove any unreacted ammonia).
-
25 mL of saturated sodium bicarbonate solution (to remove any remaining acid).
-
25 mL of brine (to initiate the drying process).[9]
-
-
Dry the separated organic layer over anhydrous sodium sulfate (~5 g). Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent and collect the filtrate.
-
Concentrate the filtrate using a rotary evaporator to remove the DCM. The crude 2,5-dimethoxybenzamide will be obtained as a solid.
Step 6: Purification
-
The primary method for purification is recrystallization.[10]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a vacuum oven.
Safety Precautions
-
2,5-Dimethoxybenzoyl chloride: This reagent is corrosive and reacts violently with water and moisture to release HCl gas.[7][8] It causes severe skin and eye burns.[7][11] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]
-
Ammonium Hydroxide: Concentrated ammonia is corrosive and has a pungent, irritating odor. It can cause severe skin burns and eye damage.[12] Work in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
General: Perform the entire experiment in a well-ventilated chemical fume hood.[7] Have appropriate spill kits and safety equipment (eyewash station, safety shower) readily available.
Characterization and Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | Typically > 80% after purification |
| Melting Point | 148-151 °C |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=O stretch, Amide I) |
| ¹H NMR | Resonances corresponding to aromatic and methoxy protons |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | - Hydrolysis of acyl chloride. - Incomplete reaction. - Loss during work-up. | - Ensure reaction is kept cold during addition. - Confirm pH remains basic. - Increase stirring time. - Be careful during extractions. |
| Oily Product | - Impurities present. - Incomplete drying. | - Ensure thorough washing during work-up. - Recrystallize carefully from an appropriate solvent system. - Dry the product under vacuum for an extended period. |
| No Precipitate Forms | - Reaction did not occur. - Product is soluble in the solvent mixture. | - Check the quality of starting materials. - Concentrate the organic layer to induce precipitation. |
References
-
Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Application Note: Synthesis of 2,5-Dimethoxybenzamide via Nucleophilic Acyl Substitution
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2,5-dimethoxybenzamide through the reaction of 2,5-dimethoxybenzoyl chloride with ammonia. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the benzamide moiety present in numerous pharmacologically active compounds. This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis.
Introduction and Scientific Background
The synthesis of amides from acyl chlorides and amines is a fundamental and highly efficient transformation in organic chemistry. This reaction, often performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism. The use of an acyl chloride, such as 2,5-dimethoxybenzoyl chloride, significantly enhances the reactivity of the carbonyl carbon compared to its parent carboxylic acid, facilitating a rapid and often high-yielding reaction with nucleophiles like ammonia.
2,5-dimethoxybenzamide and its derivatives are important structural motifs in drug discovery. The strategic placement of methoxy groups on the phenyl ring can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity. Therefore, a robust and well-understood protocol for the synthesis of such building blocks is invaluable to researchers in pharmaceutical and materials science.
The Chemistry: Mechanism and Rationale
The formation of 2,5-dimethoxybenzamide from 2,5-dimethoxybenzoyl chloride and ammonia is a classic example of nucleophilic acyl substitution. The reaction mechanism can be broken down into two primary stages: addition and elimination.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks the highly electrophilic carbonyl carbon of the acyl chloride. The electrophilicity of this carbon is amplified by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a second molecule of ammonia acting as a base. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, forming ammonium chloride (NH₄Cl). Using an excess of ammonia ensures that the nucleophile is not consumed by this acid-base reaction, thereby driving the equilibrium towards the product.
The overall reaction is highly favorable and typically exothermic. Careful temperature control and slow addition of the acyl chloride are necessary to manage the reaction rate and prevent side reactions.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Safety and Handling
Extreme caution must be exercised during this procedure. A thorough risk assessment should be conducted before commencing any work.
-
2,5-Dimethoxybenzoyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture to release corrosive HCl gas.[1][2] It causes severe skin burns and eye damage.[2][3][4]
-
Handling: Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly sealed safety goggles with a face shield.[3][4][5]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[1]
-
-
Concentrated Ammonia Solution: Aqueous ammonia is corrosive and can cause severe skin burns and eye damage.[6][7][8] Its vapors are pungent and can cause respiratory irritation.[6][8][9]
-
Handling: Work in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area away from acids and oxidizing agents.[9]
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Spills: Neutralize small spills of ammonia with a dilute acid (e.g., acetic acid). Absorb spills of both reagents with an inert, non-combustible material (e.g., sand or vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,5-dimethoxybenzamide on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Equivalents |
| 2,5-Dimethoxybenzoyl Chloride | 17918-14-8 | 200.62 | 2.01 g | 1.0 |
| Concentrated Aqueous Ammonia | 1336-21-6 | 35.05 | ~20 mL | ~10-15 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 30 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For Recrystallization | - |
Equipment
-
100 mL Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL)
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator (optional)
Experimental Workflow
Caption: Figure 2: Experimental Workflow Diagram.
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. In a chemical fume hood, add ~20 mL of cold, concentrated aqueous ammonia to the flask and place it in an ice-water bath. Begin stirring.
-
Reagent Preparation: In a separate dry flask, dissolve 2.01 g (10 mmol) of 2,5-dimethoxybenzoyl chloride in 30 mL of anhydrous dichloromethane (DCM).
-
Addition: Transfer the DCM solution of the acyl chloride to a dropping funnel. Add the solution dropwise to the cold, vigorously stirring ammonia solution over a period of 20-30 minutes. The rationale for slow, cooled addition is to control the exothermic nature of the reaction. A thick white precipitate of 2,5-dimethoxybenzamide will form immediately.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another hour to ensure the reaction goes to completion.
-
Isolation: Collect the solid white product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (20 mL each) to remove the soluble byproduct, ammonium chloride, and any excess ammonia.
-
Drying (Crude): Allow the crude product to air-dry on the filter paper for 15-20 minutes by pulling air through the cake.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water (1:1) and dry them under vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized 2,5-dimethoxybenzamide should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148-151 °C |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.85 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.0 (br s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃). (Note: Amide protons may be broad and exchangeable). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 168.5 (C=O), 153.0 (Ar-C), 150.0 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-CH), 114.0 (Ar-CH), 113.0 (Ar-CH), 56.5 (-OCH₃), 56.0 (-OCH₃). |
| IR Spectroscopy (KBr, cm⁻¹) | ν (cm⁻¹): 3400-3100 (N-H stretch, two bands), 1650 (C=O stretch, Amide I), 1600 (N-H bend, Amide II), 1280 & 1040 (C-O stretch).[10] |
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Hydrolysis of the acyl chloride due to moisture.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Cause: Insufficient ammonia.
-
Solution: Ensure a large excess of concentrated ammonia is used to effectively neutralize the HCl byproduct.
-
-
Oily Product/Failure to Crystallize:
-
Cause: Presence of impurities.
-
Solution: Ensure the crude product is washed thoroughly to remove ammonium salts. Optimize the recrystallization solvent system. If necessary, a column chromatography purification step (e.g., silica gel with ethyl acetate/hexanes) can be employed.
-
-
Reaction is Too Vigorous:
-
Cause: Addition of acyl chloride is too rapid.
-
Solution: Slow the rate of addition and ensure the reaction mixture is adequately cooled in an efficient ice bath. Diluting the acyl chloride solution further can also help moderate the reaction rate.
-
References
-
Nexchem Ltd. (2014). SAFETY DATA SHEET: Ammonia Solution. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ammonia solution. Retrieved from [Link]
-
SEASTAR CHEMICALS. (2023). SAFETY DATA SHEET (SDS) Ammonia Solution, 20-27% w/w. Retrieved from [Link]
-
ChemSupply Australia. (2024). Safety Data Sheet AMMONIA SOLUTION 10-32%. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of N-Substituted 2,5-Dimethoxybenzamide Derivatives
Abstract
N-substituted 2,5-dimethoxybenzamide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development, notably as scaffolds for potential therapeutic agents such as antitumor compounds.[1][2] Their synthesis is a critical step in the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of these valuable molecules, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into two primary, reliable synthetic strategies: the activation of 2,5-dimethoxybenzoic acid via an acyl chloride intermediate and a direct one-pot amidation using modern coupling reagents. The causality behind experimental choices, purification strategies, and analytical validation are explained to ensure robust and reproducible outcomes.
Core Principles of Amide Bond Formation: Overcoming the Acid-Base Hurdle
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically and kinetically unfavorable process under standard conditions.[3] The primary obstacle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a stable and unreactive carboxylate-ammonium salt.[4] To facilitate amide bond formation under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of modern amide synthesis.[5]
This document details the two most prevalent and effective activation strategies for synthesizing N-substituted 2,5-dimethoxybenzamides:
-
The Acyl Chloride Pathway: A classic, high-yielding two-step method involving the initial conversion of the carboxylic acid to a highly reactive acyl chloride.
-
The Coupling Reagent Pathway: A milder, one-pot method that utilizes coupling reagents to generate a reactive ester intermediate in situ, which is particularly suitable for sensitive or complex substrates.
Synthetic Pathways: A Mechanistic Overview
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Pathway A: The Acyl Chloride Method
This robust method proceeds in two distinct stages. First, 2,5-dimethoxybenzoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 2,5-dimethoxybenzoyl chloride.[6][7] The resulting acyl chloride is a highly electrophilic species that readily reacts with a primary or secondary amine in the second stage to yield the desired amide. A key consideration is that this reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it inactive.[8] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl as it is formed.[9]
Caption: General mechanism for amide synthesis via an acyl chloride intermediate.
Pathway B: The Carbodiimide Coupling Method
Peptide coupling reagents offer a milder, often one-pot, alternative to the acyl chloride method. Among the most common are carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][9] While this intermediate can react directly with an amine, it is prone to racemization (for chiral acids) and can rearrange into an unreactive N-acylurea byproduct.[8]
To mitigate these side reactions, nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) are almost always included. HOBt efficiently traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less reactive than the O-acylisourea, which significantly suppresses racemization, and is more stable towards rearrangement, thereby preventing N-acylurea formation.[8][11] It then smoothly undergoes aminolysis to furnish the desired amide with high efficiency.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis via the Acyl Chloride Intermediate
This protocol is ideal for robust primary and secondary amines that are not sensitive to acidic conditions.
Step 1A: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
Setup: Place a magnetic stir bar in a 100 mL round-bottom flask equipped with a reflux condenser. Connect the top of the condenser to a gas outlet/scrubber system to neutralize acidic gases (HCl and SO₂).
-
Reagents: To the flask, add 2,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol).[12] Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the solid.
-
Reaction: Slowly add thionyl chloride (SOCl₂) (6.0 mL, 82.3 mmol, 1.5 equiv) dropwise to the stirred solution at room temperature.[6][7]
-
Heating: After the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the methyl ester.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2,5-dimethoxybenzoyl chloride, often a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Step 1B: Amidation with a Representative Amine (e.g., Benzylamine)
-
Setup: In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the amine (e.g., benzylamine, 6.4 g, 59.3 mmol, 1.08 equiv) and a non-nucleophilic base (e.g., triethylamine, 9.2 mL, 65.9 mmol, 1.2 equiv) in anhydrous DCM (80 mL).
-
Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve the crude 2,5-dimethoxybenzoyl chloride from Step 1A in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Work-up & Purification: Proceed to the general Work-up and Purification Protocol described in Section 5.
Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling
This method is preferred for more delicate substrates or when a one-pot procedure is desired for efficiency.
-
Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2,5-dimethoxybenzoic acid (5.0 g, 27.4 mmol), HOBt hydrate (4.6 g, 30.2 mmol, 1.1 equiv), and the desired amine (e.g., morpholine, 2.6 mL, 30.2 mmol, 1.1 equiv).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or DCM (100 mL) and stir the mixture until all solids are dissolved.
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. In a single portion, add EDC hydrochloride (6.3 g, 32.9 mmol, 1.2 equiv).[9][11]
-
Reaction: Keep the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.
-
Work-up & Purification: Proceed to the general Work-up and Purification Protocol described in Section 5.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2,5-Dimethoxybenzoic Acid | ≥98% | Starting material for all syntheses. |
| Primary/Secondary Amine | ≥98% | Substrate for N-substitution. |
| Thionyl Chloride (SOCl₂) | ≥99% | For acyl chloride formation. Handle with extreme care. |
| EDC·HCl | ≥98% | Carbodiimide coupling agent. |
| HOBt Hydrate | ≥97% | Coupling additive. |
| Triethylamine (Et₃N) | ≥99.5% | Base for acyl chloride method. Distill before use. |
| Dichloromethane (DCM) | Anhydrous | Common reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Alternative solvent for coupling reactions. |
| Hydrochloric Acid (HCl) | 1 M aq. | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | For aqueous work-up. |
| Brine | Saturated aq. | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent. |
| Silica Gel | 230-400 mesh | For column chromatography. |
General Work-up and Purification Protocol
-
Quenching/Dilution: Dilute the reaction mixture with the primary organic solvent used (e.g., DCM or Ethyl Acetate, ~100 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (2 x 50 mL) - to remove excess amine and base.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Drying & Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by one of the following methods:
-
Column Chromatography: This is the most versatile method.[13] The crude material is loaded onto a silica gel column and eluted with a solvent system, typically a gradient of ethyl acetate in hexanes, to separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective and scalable purification method.[13]
-
Product Characterization and Validation
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.[1][14]
| Technique | Expected Signature for N-Substituted 2,5-Dimethoxybenzamide |
| ¹H NMR | δ 7.0-7.8 ppm: Aromatic protons on the dimethoxybenzoyl ring. δ 6.9-7.0 ppm: Aromatic protons on the dimethoxybenzoyl ring. δ 3.8-3.9 ppm: Two singlets (3H each) for the two methoxy (-OCH₃) groups. δ (variable): Signals corresponding to the protons of the N-substituent. δ 6.0-8.5 ppm (broad): Amide N-H proton (if a primary amine was used), may exchange with D₂O. |
| ¹³C NMR | δ 165-170 ppm: Amide carbonyl carbon (C=O). δ 150-155 ppm: Aromatic carbons attached to methoxy groups. δ 110-125 ppm: Other aromatic carbons. δ 55-57 ppm: Methoxy carbons (-OCH₃). δ (variable): Signals corresponding to the carbons of the N-substituent. |
| FT-IR | ~3300 cm⁻¹: N-H stretch (for secondary amides). ~1630-1680 cm⁻¹: Strong C=O stretch (Amide I band). ~1510-1550 cm⁻¹: N-H bend (Amide II band). ~1250 cm⁻¹ & ~1040 cm⁻¹: C-O stretches of the methoxy groups. |
| Mass Spec. | [M+H]⁺ or M⁺: Molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated by HCl in acyl chloride method).[8]2. Incomplete activation of carboxylic acid.3. Poor quality or wet reagents/solvents. | 1. Ensure at least 1.1 equivalents of base (e.g., Et₃N) are used.2. Increase reaction time or temperature for the activation step.3. Use anhydrous solvents and fresh reagents. |
| Recovery of Starting Acid | 1. Inefficient coupling agent.2. Insufficient reaction time. | 1. Check the quality of EDC; use fresh if necessary.2. Allow the reaction to proceed for a longer duration (e.g., 24 hours). |
| N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate when using EDC.[8] | Ensure HOBt is added to the reaction mixture before EDC. Lowering the reaction temperature can also help. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Adjust the polarity of the eluent for column chromatography. Consider an alternative purification method like recrystallization or preparative HPLC. |
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process from starting materials to a fully characterized final product.
Caption: Comprehensive workflow for the synthesis and validation of N-substituted 2,5-dimethoxybenzamides.
Conclusion
The synthesis of N-substituted 2,5-dimethoxybenzamide derivatives is readily achievable through well-established organic chemistry principles. The choice between the acyl chloride method and the coupling reagent-mediated approach depends on the substrate's sensitivity, desired reaction conditions, and laboratory workflow. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can confidently and reproducibly synthesize these important compounds for further investigation in drug discovery and materials science. Rigorous purification and thorough spectroscopic characterization are paramount to ensuring the quality and validity of the final products.
References
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications.
-
ChemistNATE. (2014, March 26). How to Make Amides: Mechanism. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Liu, C., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry - ACS Publications.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- BenchChem. (n.d.). 2,5-Dimethoxybenzoyl chloride | 17918-14-8.
- Reddit. (2021, June 12). Purification of N-benzylbenzamides : r/chemistry.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Substituted Benzamides.
- Bentiss, F., et al. (n.d.). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzoic acid. PubChem.
- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Characterization of 2,5-Dimethoxybenzamide
For: Researchers, scientists, and drug development professionals.
Section 1: Introduction & Physicochemical Profile
The Role of 2,5-Dimethoxybenzamide in Research and Development
2,5-Dimethoxybenzamide (CAS No: 42020-21-3) is an aromatic amide that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzamide core with two methoxy substituents, provides a versatile scaffold for the development of novel molecules. The precise characterization of this compound is a critical first step in any research or development pipeline, as the identity, purity, and stability of starting materials directly impact the validity of experimental outcomes, the quality of final products, and the efficiency of synthetic processes.
The purpose of this guide is to provide a comprehensive suite of analytical methods to ensure that a sample of 2,5-Dimethoxybenzamide meets the stringent quality attributes required for advanced applications. We will explore a logical workflow, from initial identity confirmation to detailed purity analysis, explaining the causality behind each methodological choice.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,5-Dimethoxybenzamide is essential for selecting appropriate analytical solvents, predicting chromatographic behavior, and interpreting spectral data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Assumed from related compounds |
| Boiling Point | 295.9 °C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Solubility | Soluble in methanol, acetonitrile, ethyl acetate. | [2] |
Section 2: Identity Confirmation: Is It the Right Molecule?
The first and most crucial stage of characterization is to confirm the chemical identity of the supplied material. This section details spectroscopic techniques that provide a unique "fingerprint" of the molecule, allowing for unambiguous structural verification.
Spectroscopic Fingerprinting by Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is an ideal first-pass technique for identity confirmation because it rapidly provides information about the presence of key functional groups. For 2,5-Dimethoxybenzamide, we expect to see characteristic vibrations from the amide group (N-H and C=O bonds) and the ether linkages (C-O-C bonds) of the methoxy groups. The absence of these peaks, or the presence of unexpected peaks (e.g., a broad O-H stretch from a carboxylic acid impurity), would immediately indicate a problem with the sample's identity or purity.
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum (64 scans) to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the crystalline 2,5-Dimethoxybenzamide powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.
Expected Data Interpretation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch (primary amide) | ~3350 and ~3180 (two bands) |
| Aromatic/Alkyl | C-H Stretch | 3100-2850 |
| Amide I | C=O Stretch | ~1660 |
| Amide II | N-H Bend | ~1620 |
| Aromatic | C=C Stretch | 1600-1450 |
| Ether | C-O-C Asymmetric Stretch | ~1250 |
| Ether | C-O-C Symmetric Stretch | ~1040 |
These values are based on standard IR correlation tables and are subject to minor shifts based on the solid-state packing of the crystal.[3]
Unambiguous Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While FT-IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, making it the gold standard for structural elucidation. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh ~10-15 mg of 2,5-Dimethoxybenzamide and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected Data Interpretation for ¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Singlet | 1H | H (aromatic, position 6) | Deshielded by adjacent C=O and ortho OCH₃ |
| ~7.1 | Doublet | 1H | H (aromatic, position 4) | Shielded relative to H6, coupled to H3 |
| ~6.9 | Doublet | 1H | H (aromatic, position 3) | Shielded, coupled to H4 |
| ~6.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons, chemical shift can vary |
| ~3.9 | Singlet | 3H | OCH₃ (position 2) | Typical methoxy chemical shift |
| ~3.8 | Singlet | 3H | OCH₃ (position 5) | Typical methoxy chemical shift |
Expected Data Interpretation for ¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide Carbonyl) |
| ~155 | C-OCH₃ (Aromatic) |
| ~150 | C-OCH₃ (Aromatic) |
| ~125 | C-C=O (Aromatic) |
| ~120 | C-H (Aromatic) |
| ~115 | C-H (Aromatic) |
| ~113 | C-H (Aromatic) |
| ~56 | OCH₃ |
| ~55 | OCH₃ |
Note: Specific chemical shifts are predictive and should be confirmed with an authentic reference standard.[4]
Section 3: Purity Assessment & Impurity Profiling
Once identity is confirmed, the focus shifts to quantifying the purity of the compound and identifying any potential impurities. These impurities could be residual starting materials, by-products from the synthesis, or degradation products.
High-Resolution Separation by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse for purity analysis in the pharmaceutical and chemical industries. A reverse-phase HPLC (RP-HPLC) method is chosen here because 2,5-Dimethoxybenzamide is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is ideal as the aromatic ring provides strong chromophores for sensitive detection.
Protocol for RP-HPLC Purity Determination:
-
System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with DAD to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
Data Analysis:
-
The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
This method is considered self-validating because its high resolution allows for the separation of closely related impurities. The use of a DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Identification of Volatiles and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful complementary technique to HPLC. It is particularly effective for identifying volatile or semi-volatile impurities that may not be easily detected by HPLC, such as residual solvents from synthesis (e.g., toluene, acetone) or certain thermally stable by-products. Electron Ionization (EI) provides reproducible fragmentation patterns that can be matched against spectral libraries for confident identification.[2]
Protocol for GC-MS Impurity Profiling:
-
System: A standard GC-MS system with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Inlet: Splitless mode, temperature 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a volatile solvent like methanol or ethyl acetate.
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of all volatile components.
-
The mass spectrum of each peak can be extracted and compared against a reference library (e.g., NIST) to identify impurities.
-
The expected mass spectrum for 2,5-Dimethoxybenzamide would show a molecular ion peak (M⁺) at m/z = 181, with characteristic fragments corresponding to the loss of -NH₂ (m/z = 165) and subsequent fragmentation of the benzoyl cation.[5]
Section 4: Comprehensive Characterization Strategy
A robust characterization of 2,5-Dimethoxybenzamide relies on the orthogonal application of these techniques. Each method provides a different piece of the puzzle, and together they build a high-confidence profile of the material's identity and quality.
Caption: A logical workflow for the complete characterization of 2,5-Dimethoxybenzamide.
Section 5: References
-
SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
LookChem. (n.d.). Cas 42020-21-3, 2,5-DIMETHOXYBENZAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Waters Corporation. (n.d.). Benzamide. Retrieved from [Link]
-
ResearchGate. (2025). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Purity of 2,5-Dimethoxybenzamide
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2,5-Dimethoxybenzamide. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The described protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to ensure the quality and consistency of 2,5-Dimethoxybenzamide.
Introduction and Scientific Rationale
2,5-Dimethoxybenzamide is an aromatic amide derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is a critical quality attribute (CQA) that directly influences the safety and efficacy profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and semi-volatile organic compounds.[3] This method leverages the principles of chromatography to separate the main component from any process-related impurities or degradation products.
Method Development Rationale: A Chemically-Driven Approach
The selection of chromatographic conditions was not arbitrary but was guided by the physicochemical properties of 2,5-Dimethoxybenzamide.
-
Analyte Properties: 2,5-Dimethoxybenzamide is a moderately polar molecule due to the presence of the amide group and two methoxy groups on the benzene ring. This structure suggests good retention on a non-polar stationary phase, making reversed-phase chromatography the ideal separation mode.[4][5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. The hydrophobic C18 chains provide a strong interaction with the aromatic ring of the analyte, ensuring adequate retention and allowing for effective separation from more polar or less polar impurities.[6]
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a preferred organic modifier due to its low viscosity and favorable UV transmittance. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile within a reasonable run time.
-
Detector Wavelength Selection: The benzamide chromophore in 2,5-Dimethoxybenzamide exhibits significant UV absorbance. Based on the UV spectra of similar aromatic amides, a detection wavelength of 254 nm was selected to provide high sensitivity for both the main analyte and potential impurities which are likely to share similar chromophoric features.
Experimental Methodology
Materials and Reagents
-
2,5-Dimethoxybenzamide Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade, optional for pH adjustment)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Detailed Protocols
Standard and Sample Preparation
-
Diluent Preparation: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
-
Standard Solution (50 µg/mL):
-
Accurately weigh approximately 10 mg of 2,5-Dimethoxybenzamide reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
Further dilute 5.0 mL of this solution to 20 mL with diluent to achieve the final concentration.
-
-
Sample Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the 2,5-Dimethoxybenzamide sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, dilute to volume with diluent, and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is an integral part of the analytical procedure.[7][8]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution (50 µg/mL) five times consecutively.
-
Calculate the system suitability parameters from the five replicate injections. The system is deemed ready for analysis if the acceptance criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance.[9] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation.[10] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the system under normal operating conditions.[11] |
Analytical Procedure and Calculation
-
Once the system suitability is established, inject the prepared Sample Solution.
-
Identify the peak for 2,5-Dimethoxybenzamide based on the retention time obtained from the Standard Solution injection.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below the limit of quantification.
-
Calculate the percentage purity of the 2,5-Dimethoxybenzamide sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Framework
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12] The validation ensures the method is reliable, reproducible, and accurate.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for 2,5-Dimethoxybenzamide is pure and well-resolved from other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 80% to 120% at three concentration levels. |
| Precision | To demonstrate the closeness of agreement among a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria after minor changes (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). |
Visualizations
Caption: Experimental workflow for HPLC purity determination.
Caption: Interrelationship of method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the determination of purity of 2,5-Dimethoxybenzamide. The method is also stability-indicating and can be effectively used for routine quality control analysis in industrial and research settings to ensure the identity and quality of the compound.
References
- Pharma Validation. (2025, December 8). USP and EP Criteria for System Suitability Parameters.
- Scribd. Revised USPSystem Suitability Parameters.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Slideshare.
- Pharmaguideline. System Suitability in HPLC Analysis.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Pharmaguideline. (2024, June 20). How to decide System Suitability Test (SST) in HPLC: Best Practice.
- ACS Publications.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PubMed.
- Akadémiai Kiadó. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Sigma-Aldrich.
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- BenchChem.
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Illuminating Molecular Architecture: A Detailed Guide to the Structural Elucidation of 2,5-Dimethoxybenzamide using NMR Spectroscopy
Introduction: The Central Role of NMR in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique, offering unparalleled insights into the connectivity and spatial arrangement of atoms within a molecule.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced NMR methodologies for the complete structural elucidation of 2,5-Dimethoxybenzamide, a key scaffold in medicinal chemistry. By delving into the causality behind experimental choices and providing self-validating protocols, this guide aims to empower users to confidently apply these techniques to their own small molecule challenges.
Theoretical Framework: A Symphony of Spins
The power of NMR spectroscopy lies in the intrinsic magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[1] When placed in a strong external magnetic field, these nuclei align in discrete energy levels. The absorption of radiofrequency radiation induces transitions between these levels, and the resulting signal, when processed, yields an NMR spectrum. The precise frequency at which a nucleus resonates, its chemical shift (δ), is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[1]
Furthermore, the interactions between neighboring nuclear spins, known as spin-spin coupling, lead to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring spins and their dihedral angles, revealing the connectivity of the molecular framework.
For a comprehensive structural analysis of 2,5-Dimethoxybenzamide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable:
-
¹H NMR (Proton NMR): Provides information on the number of chemically distinct protons, their relative ratios (through integration), their electronic environments (chemical shift), and their connectivity (spin-spin coupling).
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups, and identify quaternary carbons by their absence in the spectra.
-
COSY (Correlation Spectroscopy): A 2D experiment that maps out ¹H-¹H coupling correlations, identifying protons that are directly coupled to each other, typically over two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals longer-range correlations between protons and carbons, typically over two to three bonds, and is crucial for identifying connectivity across quaternary carbons and heteroatoms.
Experimental Protocols: From Sample to Spectrum
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Begin with a sample of 2,5-Dimethoxybenzamide of the highest possible purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 2,5-Dimethoxybenzamide, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The deuterated solvent minimizes the large solvent proton signal that would otherwise overwhelm the analyte signals.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of 2,5-Dimethoxybenzamide in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR. For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer.
Data Acquisition Workflow
The following is a typical workflow for acquiring a comprehensive NMR dataset for 2,5-Dimethoxybenzamide on a modern NMR spectrometer.
Caption: A typical experimental workflow for the comprehensive NMR analysis of a small organic molecule.
Instrumental Parameters
The following tables provide representative acquisition parameters for the NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2 s | 2 s |
| Acquisition Time (aq) | 4 s | 1 s |
| Spectral Width (sw) | 20 ppm | 220 ppm |
Table 2: 2D NMR Acquisition Parameters
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans | 8 | 4 | 16 |
| Increments (F1) | 256 | 256 | 512 |
| Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 165 ppm | 220 ppm |
| ¹JCH (HSQC) | - | 145 Hz | - |
| nJCH (HMBC) | - | - | 8 Hz |
Spectral Analysis and Structural Elucidation of 2,5-Dimethoxybenzamide
The following section details the step-by-step interpretation of the NMR spectra to deduce the structure of 2,5-Dimethoxybenzamide. The presented data is based on the analysis of a closely related derivative, (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, and predicted values for the target molecule.[2]
Molecular Structure of 2,5-Dimethoxybenzamide

¹H NMR Analysis
The ¹H NMR spectrum is the first step in the structural puzzle. We expect to see signals for the aromatic protons, the amide protons, and the methoxy group protons.
Table 3: ¹H NMR Data for 2,5-Dimethoxybenzamide (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.10 | d | ~2.5 | 1H |
| H-4 | ~6.95 | dd | ~8.8, 2.5 | 1H |
| H-6 | ~7.80 | d | ~8.8 | 1H |
| OCH₃ (C2) | ~3.85 | s | - | 3H |
| OCH₃ (C5) | ~3.80 | s | - | 3H |
| NH₂ | ~5.5-7.5 | br s | - | 2H |
-
Aromatic Region: The aromatic region is expected to show an AMX spin system. The proton at H-6, being ortho to the electron-withdrawing amide group, will be the most deshielded. H-3 will appear as a doublet due to coupling with H-4. H-4 will be a doublet of doublets, coupling to both H-3 and H-6.
-
Methoxy Groups: Two sharp singlets are expected for the two non-equivalent methoxy groups, each integrating to three protons.
-
Amide Protons: The two amide protons (NH₂) will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR and DEPT Analysis
The ¹³C NMR spectrum provides the carbon framework, and the DEPT experiments help to assign the type of each carbon.
Table 4: ¹³C NMR and DEPT Data for 2,5-Dimethoxybenzamide (Predicted)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C-1 | ~125 | Quaternary | No Signal |
| C-2 | ~153 | Quaternary | No Signal |
| C-3 | ~114 | CH (positive) | CH (positive) |
| C-4 | ~119 | CH (positive) | CH (positive) |
| C-5 | ~154 | Quaternary | No Signal |
| C-6 | ~118 | CH (positive) | CH (positive) |
| C=O | ~168 | Quaternary | No Signal |
| OCH₃ (C2) | ~56.5 | CH₃ (positive) | No Signal |
| OCH₃ (C5) | ~56.0 | CH₃ (positive) | No Signal |
-
Quaternary Carbons: The DEPT spectra will show no signals for the four quaternary carbons (C-1, C-2, C-5, and C=O). These will be identified in the broadband ¹³C spectrum.
-
Methine Carbons (CH): The DEPT-90 and DEPT-135 spectra will both show positive signals for the three aromatic CH carbons (C-3, C-4, and C-6).
-
Methyl Carbons (CH₃): The DEPT-135 spectrum will show two positive signals for the two methoxy carbons.
2D NMR Analysis: Connecting the Pieces
2D NMR experiments are essential to unambiguously connect the proton and carbon signals and confirm the overall structure.
The COSY spectrum will reveal the ¹H-¹H coupling network.
Caption: Expected COSY correlations for the aromatic protons of 2,5-Dimethoxybenzamide.
A cross-peak between H-3 and H-4, and another between H-4 and H-6 will confirm their connectivity within the aromatic ring. The absence of a correlation between H-3 and H-6 confirms their meta relationship.
The HSQC spectrum directly links each proton to its attached carbon.
Table 5: Key HSQC Correlations for 2,5-Dimethoxybenzamide (Predicted)
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) |
| ~7.10 (H-3) | ~114 (C-3) |
| ~6.95 (H-4) | ~119 (C-4) |
| ~7.80 (H-6) | ~118 (C-6) |
| ~3.85 (OCH₃) | ~56.5 (OCH₃) |
| ~3.80 (OCH₃) | ~56.0 (OCH₃) |
This experiment will definitively assign the chemical shifts of the protonated carbons.
The HMBC spectrum is the final key to unlocking the complete structure, as it reveals long-range ¹H-¹³C correlations, allowing for the placement of quaternary carbons and the connection of different spin systems.
Caption: Key HMBC correlations for the structural elucidation of 2,5-Dimethoxybenzamide.
-
Connecting the Amide Group: A crucial correlation will be from H-6 to the carbonyl carbon (C=O), confirming the position of the amide group.
-
Positioning the Methoxy Groups: The protons of the methoxy group at C-2 will show a correlation to the C-2 carbon. Similarly, the protons of the methoxy group at C-5 will correlate to the C-5 carbon.
-
Confirming the Aromatic Ring Substitution: Correlations from H-3 to C-1 and C-5, and from H-6 to C-2 will solidify the substitution pattern on the aromatic ring.
Conclusion: A Robust and Validated Approach
By systematically applying a suite of 1D and 2D NMR experiments and carefully interpreting the resulting data, the complete and unambiguous structural elucidation of 2,5-Dimethoxybenzamide can be achieved. This application note has outlined a robust and self-validating protocol, from sample preparation to final spectral analysis. The principles and workflows described herein are broadly applicable to a wide range of small organic molecules, providing researchers with a powerful toolkit for accelerating drug discovery and chemical research. The synergistic use of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectroscopy provides a level of structural detail that is essential for modern chemical sciences.
References
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
ResearchGate. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]
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Biological Magnetic Resonance Bank. BMRB. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Beilstein Journals. BJOC - Search Results. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 2,5-Dimethoxybenzamide
An Application Guide to the Mass Spectrometric Fragmentation of 2,5-Dimethoxybenzamide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2,5-Dimethoxybenzamide, a key chemical intermediate in various research and development sectors. We explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This document is designed for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for molecular identification, structural elucidation, and quality control. Detailed experimental protocols for sample preparation and instrument operation are provided, alongside mechanistic explanations for the observed fragmentation pathways, grounded in established chemical principles.
Introduction: The Analytical Significance of 2,5-Dimethoxybenzamide
2,5-Dimethoxybenzamide (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) is a substituted aromatic amide whose structural backbone is pertinent in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, and mass spectrometry (MS) stands as a definitive tool for this purpose. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint that confirms identity and reveals structural details.
This guide focuses on two complementary ionization techniques:
-
Electron Ionization (EI): A high-energy technique, typically coupled with Gas Chromatography (GC-MS), that induces extensive and reproducible fragmentation. This creates a rich, library-searchable spectrum ideal for unambiguous identification.
-
Electrospray Ionization (ESI): A soft ionization method, commonly used with Liquid Chromatography (LC-MS), that typically generates a protonated molecule, [M+H]⁺. Subsequent fragmentation via tandem mass spectrometry (MS/MS) allows for controlled structural analysis, which is crucial for studying metabolites or characterizing compounds in complex mixtures.[1]
Understanding the fragmentation logic of 2,5-Dimethoxybenzamide under both EI and ESI conditions enables scientists to confidently identify the molecule and distinguish it from its isomers.
Electron Ionization (EI-MS) Fragmentation Pathway
Under standard 70 eV EI conditions, 2,5-Dimethoxybenzamide undergoes significant and predictable fragmentation. The process begins with the formation of a molecular ion (M⁺•) at m/z 181 . The fragmentation cascade is driven by the molecule's functional groups: the amide, the aromatic ring, and the two methoxy substituents.
The primary and most favored fragmentation is the α-cleavage at the carbonyl group, a characteristic feature of amides.[2][3] This involves the homolytic cleavage of the C-N bond, resulting in the loss of an amino radical (•NH₂).
Key Fragmentation Steps:
-
Formation of the 2,5-dimethoxybenzoyl cation (m/z 165): The initial cleavage event is the loss of the •NH₂ radical (16 Da) from the molecular ion. This forms a highly stable, resonance-stabilized acylium ion, which typically represents the base peak or a peak of very high abundance in the spectrum.[4][5]
-
Loss of Carbon Monoxide (m/z 137): The acylium ion at m/z 165 readily ejects a neutral carbon monoxide (CO) molecule (28 Da). This is a classic fragmentation pathway for benzoyl derivatives and leads to the formation of the 2,5-dimethoxyphenyl cation.[6]
-
Fragmentation of Methoxy Groups: The methoxy groups also direct fragmentation. A common pathway is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, yielding an ion at m/z 166 . This ion can then lose CO to produce a fragment at m/z 138.
-
Further Ring Fragmentation: The dimethoxyphenyl cation (m/z 137) can undergo further fragmentation, such as the loss of a methyl radical to form an ion at m/z 122, followed by another CO loss to yield an ion at m/z 94.
The following diagram illustrates the proposed EI fragmentation cascade.
Caption: Proposed EI-MS fragmentation pathway for 2,5-Dimethoxybenzamide.
Summary of Major EI-MS Fragment Ions
| m/z | Proposed Formula | Neutral Loss | Structural Assignment |
| 181 | C₉H₁₁NO₃⁺• | - | Molecular Ion (M⁺•) |
| 166 | C₈H₈NO₃⁺ | •CH₃ | [M - Methyl]⁺ |
| 165 | C₉H₉O₃⁺ | •NH₂ | [M - Amino]⁺ (2,5-Dimethoxybenzoyl cation) |
| 137 | C₈H₉O₂⁺ | CO (from 165) | [C₉H₉O₃ - CO]⁺ (2,5-Dimethoxyphenyl cation) |
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
ESI is a soft ionization technique that imparts minimal energy, preserving the molecule's integrity. In positive ion mode, 2,5-Dimethoxybenzamide is readily protonated, typically with the aid of an acid modifier like formic acid in the mobile phase, to form the pseudomolecular ion [M+H]⁺ at m/z 182 .[7] Structural information is then obtained by selecting this ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer.
The fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the odd-electron EI molecular ion, primarily involving the loss of stable, neutral molecules.[8]
Key Fragmentation Steps:
-
Formation of the 2,5-dimethoxybenzoyl cation (m/z 165): The most prominent fragmentation pathway is the neutral loss of ammonia (NH₃, 17 Da) from the protonated amide.[2][9] This leads to the same stable acylium ion observed in EI-MS at m/z 165 . This is often the most abundant product ion.
-
Loss of Water (m/z 164): A competing, though typically less favorable, pathway is the loss of a water molecule (H₂O, 18 Da), resulting in a nitrile-containing ion at m/z 164 .
-
Subsequent Fragmentation of m/z 165: The acylium ion at m/z 165 fragments further, primarily through the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) via rearrangement of a methoxy group, yielding an ion at m/z 135 . This can then lose CO (28 Da) to form an ion at m/z 107.
The diagram below outlines the proposed ESI-MS/MS fragmentation.
Caption: Proposed ESI-MS/MS fragmentation pathway for 2,5-Dimethoxybenzamide.
Summary of Major ESI-MS/MS Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Neutral Loss | Structural Assignment |
| 182 | 165 | C₉H₉O₃⁺ | NH₃ | 2,5-Dimethoxybenzoyl cation |
| 182 | 164 | C₉H₁₀O₂N⁺ | H₂O | Protonated 2,5-Dimethoxybenzonitrile |
| 165 | 135 | C₈H₇O₂⁺ | CH₂O | [C₉H₉O₃ - Formaldehyde]⁺ |
Experimental Protocols
The following protocols provide a robust starting point for the analysis of 2,5-Dimethoxybenzamide. Instrument parameters should be optimized to achieve the best sensitivity and resolution.
Protocol 4.1: Sample Preparation for LC-ESI-MS/MS
-
Objective: To prepare a solution of 2,5-Dimethoxybenzamide suitable for direct infusion or LC-MS analysis.
-
Materials:
-
2,5-Dimethoxybenzamide solid standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
2 mL autosampler vials with pre-slit septa[10]
-
-
Procedure:
-
Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 2,5-Dimethoxybenzamide and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Prepare Working Solution (~10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of a 50:50 (v/v) mixture of methanol and water.[10]
-
Acidify the Sample: Add formic acid to the working solution to a final concentration of 0.1% (v/v). This aids in protonation during ESI.[10]
-
Final Preparation: Vortex the solution briefly to ensure homogeneity. Transfer the final solution to a 2 mL autosampler vial. Ensure there is no particulate matter; filter if necessary.[10][11]
-
Protocol 4.2: ESI-MS/MS Instrumental Method
-
Instrumentation: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer coupled to an HPLC system.
-
Workflow:
Caption: General workflow for LC-ESI-MS/MS analysis.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂) Flow: 600 – 800 L/hr
-
Desolvation Temperature: 350 – 450 °C
-
MS1 Acquisition:
-
Scan Range: m/z 100 – 300
-
Objective: Identify the [M+H]⁺ precursor ion at m/z 182.
-
-
MS2 (Product Ion) Acquisition:
-
Precursor Ion: m/z 182.0
-
Isolation Window: ± 0.5 Da
-
Collision Gas: Argon
-
Collision Energy: Perform a ramp from 10 to 30 eV to observe the formation of different product ions and optimize for key transitions (e.g., 182 -> 165).
-
-
Conclusion
The mass spectrometric fragmentation of 2,5-Dimethoxybenzamide is well-defined and predictable, governed by the fundamental chemistry of its functional groups. Under EI, fragmentation is dominated by α-cleavage to form a stable acylium ion (m/z 165). Under ESI-MS/MS, the protonated molecule (m/z 182) primarily fragments via the neutral loss of ammonia, yielding the same key acylium ion. These distinct, high-intensity fragments provide robust and specific markers for the confident identification of 2,5-Dimethoxybenzamide in both pure samples and complex matrices. The protocols and fragmentation schemes detailed herein serve as a validated foundation for developing analytical methods in research and quality control environments.
References
-
Title: Electron ionization mass spectra of alkylated sulfabenzamides - PMC Source: National Institutes of Health (NIH) URL: [Link][4]
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Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC Source: National Institutes of Health (NIH) URL: [Link][1]
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Title: Benzamide-simplified mass spectrum[4]. Source: ResearchGate URL: [Link]
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Title: Sample Preparation Protocol for ESI Accurate Mass Service Source: University of Oxford, Department of Chemistry URL: [Link][10]
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Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Institutes of Health (NIH) URL: [Link][2]
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Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link][3]
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Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link][11]
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Title: Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry Source: YouTube URL: [Link]
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Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]
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Title: A simple and sensitive method of high performance liquid chromatography/electrospray ionization tandem mass spectrometry for screening and identification of glycoside compounds from tobacco Source: Semantic Scholar URL: [Link]
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Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
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Title: Mass Spectrometry: Fragmentation Mechanisms Source: YouTube URL: [Link]
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Title: Mass Spectrometry: Fragmentation Source: University of Calgary URL: [Link]
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Title: Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns Source: YouTube URL: [Link]
-
Title: 5 Fragmentation Patterns in Mass Spectrometry (HL Only) Source: TutorChase URL: [Link]
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Title: PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link][5]
-
Title: Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt Source: ResearchGate URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Class overview Source: SlideShare URL: [Link][7]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry URL: [Link][8]
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In vitro assay design for testing 2,5-Dimethoxybenzamide biological activity
Application Note & Protocols
Topic: In Vitro Assay Design for Testing 2,5-Dimethoxybenzamide Biological Activity
Introduction: A Strategic Framework for Characterizing Novel Benzamides
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer effects.[1][2] The specific biological activity of a benzamide derivative is dictated by its substitution pattern, which governs its interaction with various protein targets. 2,5-Dimethoxybenzamide is a representative member of this class whose full biological activity profile may not be extensively characterized. This guide, therefore, uses 2,5-Dimethoxybenzamide as a model to present a logical, multi-tiered strategy for the in vitro characterization of any novel benzamide derivative.
As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a strategic mindset. We will progress from foundational questions of target binding to nuanced inquiries into functional consequences and off-target effects. This approach ensures that the generated data is robust, interpretable, and directly informs subsequent stages of drug development. The core principle is a self-validating workflow: each stage builds upon the last, with integrated controls to distinguish specific, target-mediated activity from non-specific or cytotoxic phenomena. Our investigation will focus on three primary target classes commonly associated with benzamide pharmacology: G-Protein Coupled Receptors (GPCRs) like dopamine and serotonin receptors, and the less canonical sigma receptors.[3][4][5]
Tier 1: Foundational Analysis - Does the Compound Bind?
Before investing in complex functional assays, the primary question is whether 2,5-Dimethoxybenzamide physically interacts with its putative targets. The gold standard for quantifying this interaction is the Radioligand Binding Assay .[6][7] This technique measures the affinity of a test compound (the "competitor," i.e., 2,5-Dimethoxybenzamide) for a receptor by assessing its ability to displace a known, radioactively labeled ligand ("radioligand").
The key output of this assay is the inhibitory constant (Kᵢ) , which represents the concentration of the test compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.
Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Table 1: Suggested Radioligands for Primary Target Screening
| Target Family | Receptor Example | Suggested Radioligand | Rationale |
| Dopamine | D₂ Receptor | [³H]-Spiperone | A classic antagonist radioligand for D₂-like receptors. |
| Dopamine | D₁ Receptor | [³H]-SCH-23390 | A selective antagonist for D₁-like receptors.[8] |
| Serotonin | 5-HT₂ₐ Receptor | [³H]-Ketanserin | A well-characterized antagonist radioligand for 5-HT₂ₐ receptors. |
| Sigma | σ₁ Receptor | [³H]-(+)-Pentazocine | A selective agonist radioligand for σ₁ receptors.[9] |
| Sigma | σ₂ Receptor | [³H]-DTG | A non-selective sigma ligand used with a σ₁-masking agent.[3][9] |
| In the presence of (+)-pentazocine to block binding to σ₁ sites. |
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a generalized template. Specific buffer components, incubation times, and protein concentrations must be optimized for each receptor-radioligand pair.
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor (e.g., CHO-D₂R) or relevant tissue (e.g., guinea pig liver for sigma receptors) in ice-cold lysis buffer.[9][10]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup (96-well format):
-
Total Binding: To designated wells, add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL of diluted membrane preparation.
-
Non-Specific Binding (NSB): To designated wells, add 50 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol for D₂), 50 µL radioligand solution, and 150 µL of membranes. This determines the amount of radioligand that binds non-specifically.
-
Competition: To the remaining wells, add 50 µL of each concentration of 2,5-Dimethoxybenzamide (typically a 10-point, semi-log dilution series), 50 µL radioligand solution, and 150 µL of membranes.[6]
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[10]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well onto a glass fiber filter mat (e.g., GF/C) pre-soaked in buffer.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage inhibition for each concentration of 2,5-Dimethoxybenzamide.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Tier 2: Functional Analysis - What Does the Compound Do?
If Tier 1 reveals significant binding affinity, the next crucial step is to determine the functional consequence of this binding. Is 2,5-Dimethoxybenzamide an agonist (activates the receptor), an antagonist (blocks the agonist from activating the receptor), or a partial agonist ? This requires cell-based functional assays that measure downstream signaling.
GPCRs transduce signals via distinct pathways, primarily defined by the G-protein alpha subunit they couple to (Gₛ, Gᵢ, Gₒ).[11][12]
GPCR Signaling Pathways Overview
Caption: Major G-Protein Coupled Receptor (GPCR) signaling pathways.
Assaying Gₛ and Gᵢ-Coupled Receptors: The cAMP Assay
Dopamine D₁ receptors are typically Gₛ-coupled, and their activation increases intracellular cyclic AMP (cAMP).[8] Conversely, Dopamine D₂ receptors are Gᵢ-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4][13] We can measure these changes using highly sensitive assays, such as luminescence-based methods (e.g., Promega's cAMP-Glo™).[14]
To test for Gᵢ-mediated inhibition, cells are first stimulated with an agent like forskolin , which directly activates adenylyl cyclase and raises cAMP levels. A Gᵢ agonist will then cause a measurable decrease from this stimulated baseline.
Protocol 2: Luminescence-Based cAMP Assay (Gᵢ Pathway Example)
-
Cell Preparation:
-
Use a cell line stably expressing the target receptor (e.g., HEK293-D₂R).
-
Plate cells in a white, opaque 96- or 384-well plate and grow to 80-90% confluency.[13]
-
-
Agonist Mode Testing:
-
Aspirate the culture medium and add induction buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of 2,5-Dimethoxybenzamide.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode Testing:
-
Aspirate the culture medium and add induction buffer containing a fixed concentration of forskolin, varying concentrations of 2,5-Dimethoxybenzamide, and a known D₂ agonist (e.g., Quinpirole at its EC₈₀ concentration).
-
Incubate for 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate for 20 minutes at room temperature.
-
Add Kinase Glo® Reagent and incubate for a further 10 minutes.
-
Measure luminescence using a plate luminometer. The signal is inversely proportional to the cAMP concentration.[14]
-
-
Data Analysis:
-
Convert luminescence readings to cAMP concentrations using a standard curve.
-
For Agonist Mode: Plot cAMP concentration vs. log[compound] to determine the EC₅₀ (potency) and the maximum effect (efficacy).
-
For Antagonist Mode: Plot cAMP concentration vs. log[compound] to determine the IC₅₀ (potency for blocking the known agonist).
-
Assaying Gₒ-Coupled Receptors: The Calcium Flux Assay
Serotonin 5-HT₂ₐ receptors are canonically Gₒ-coupled, meaning their activation leads to the release of calcium (Ca²⁺) from intracellular stores.[15][16] This rapid change in intracellular Ca²⁺ concentration can be measured in real-time using fluorescent calcium-sensitive dyes (e.g., Fluo-8, Fura-2) and a specialized instrument like a Fluorescence Imaging Plate Reader (FLIPR).[17][18]
Protocol 3: Fluorescent Calcium Flux Assay
-
Cell Preparation:
-
Plate cells stably expressing the target receptor (e.g., CHO-5HT₂ₐR) in a black, clear-bottom 96- or 384-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Assay Execution (on a FLIPR or similar instrument):
-
The instrument measures a baseline fluorescence reading from each well.
-
For Agonist Mode: The instrument automatically injects varying concentrations of 2,5-Dimethoxybenzamide into the wells and immediately begins recording the change in fluorescence over time. An agonist will cause a rapid spike in fluorescence.
-
For Antagonist Mode: Pre-incubate the dye-loaded cells with varying concentrations of 2,5-Dimethoxybenzamide for 10-15 minutes. The instrument then injects a known 5-HT₂ₐ agonist (e.g., Serotonin at its EC₈₀ concentration) and records the fluorescence response. An antagonist will blunt or eliminate the agonist-induced signal.
-
-
Data Analysis:
-
The primary data is the peak fluorescence intensity change (ΔF) over baseline (F).
-
Plot the ΔF/F response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (agonist mode) or IC₅₀ (antagonist mode).
-
Tier 3: Essential Validation - Is It a Specific Effect or Just Toxicity?
A compound that kills cells will disrupt all cellular signaling, leading to false positives in functional assays. Therefore, it is imperative to assess the general cytotoxicity of 2,5-Dimethoxybenzamide to decouple target-specific effects from cell death.[19][20] This is best done in a parental cell line that does not express the target receptor (e.g., untransfected HEK293 cells). This establishes a "therapeutic window"—the concentration range where the compound is active at its target but not yet toxic to cells in general.
Cell viability can be assessed using various methods, such as the resazurin reduction assay, which measures metabolic activity.[21]
Protocol 4: General Cell Viability/Cytotoxicity Assay (Resazurin Method)
-
Cell Plating: Seed parental HEK293 or CHO cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with the same concentration range of 2,5-Dimethoxybenzamide used in the functional assays.
-
Include a "vehicle control" (e.g., DMSO) and a "positive control" for cell death (e.g., a high concentration of a known toxin like digitonin).
-
Incubate for a period relevant to the functional assays (e.g., 24 hours).
-
-
Assay Readout:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure the fluorescence (e.g., Ex/Em 560/590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot % viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%) .
-
Compare the CC₅₀ to the functional EC₅₀/IC₅₀ values. A specific effect requires the functional potency to be significantly lower (ideally >10-fold) than the cytotoxic concentration.
-
Data Interpretation: Synthesizing the Results
By integrating the data from all three tiers, a comprehensive profile of 2,5-Dimethoxybenzamide can be constructed.
Table 2: Hypothetical Data Summary for 2,5-Dimethoxybenzamide
| Assay Type | Target Receptor | Parameter | Result | Interpretation |
| Binding | Dopamine D₂ | Kᵢ | 75 nM | High affinity binding to the D₂ receptor. |
| Binding | Dopamine D₁ | Kᵢ | > 10,000 nM | Negligible binding to the D₁ receptor. |
| Binding | 5-HT₂ₐ | Kᵢ | 850 nM | Moderate affinity for the 5-HT₂ₐ receptor. |
| Functional | Dopamine D₂ (cAMP) | IC₅₀ | 150 nM | Functions as an antagonist at the D₂ receptor. |
| Functional | 5-HT₂ₐ (Ca²⁺ Flux) | IC₅₀ | > 10,000 nM | Does not show antagonist activity at 5-HT₂ₐ. |
| Cytotoxicity | Parental HEK293 | CC₅₀ | 25,000 nM | The compound is not cytotoxic at its functional concentrations. |
References
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Kallal, L., & G-protein coupled receptor desensitization assay/cAMP assay, a highly sensitive and versatile platform for high-throughput assays for elucidating novel functions of many orphan GPCRs. Methods in Cell Biology, 142, 51–57. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–17. Retrieved from [Link]
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Mustafa, S., et al. (2019). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Neuroscience, 39(4), 594–605. Retrieved from [Link]
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Kiss, B., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(21), 13324. Retrieved from [Link]
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Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. Retrieved from [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]
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van der Veen, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
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Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. Retrieved from [Link]
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Zell, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(13), 10816. Retrieved from [Link]
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Yao, L., et al. (2016). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 59(21), 9879–9899. Retrieved from [Link]
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Zell, J., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7670. Retrieved from [Link]
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Zaher, D. M., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1276, 134789. Retrieved from [Link]
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Application of 2,5-Dimethoxybenzamide in the development of novel enzyme inhibitors
Application Notes & Protocols
Topic: Application of 2,5-Dimethoxybenzamide in the Development of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Harnessing the 2,5-Dimethoxybenzamide Scaffold for the Discovery of Novel Enzyme Inhibitors: A Senior Application Scientist's Guide
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs. Its ability to form key hydrogen bonds and act as a versatile synthetic handle has made it a cornerstone of drug design. Within this class, 2,5-dimethoxybenzamide presents itself as a particularly intriguing, yet underexplored, starting point for the development of novel enzyme inhibitors. The 2,5-dimethoxy substitution pattern is found in numerous bioactive compounds, influencing their pharmacokinetic and pharmacodynamic properties.[1][2] This application note will serve as a comprehensive guide for researchers, providing a strategic framework for the utilization of 2,5-dimethoxybenzamide as a foundational scaffold in the synthesis and screening of new enzyme inhibitors. We will delve into the rationale behind its selection, propose synthetic pathways to generate diverse compound libraries, and provide detailed protocols for robust in vitro enzyme inhibition assays.
The Rationale: Why 2,5-Dimethoxybenzamide?
The strategic placement of the two methoxy groups on the benzamide ring offers several advantages in the context of drug design. The electron-donating nature of these groups can significantly influence the electronic environment of the aromatic ring and the amide functionality, potentially modulating binding affinities with target enzymes.[3] Furthermore, the 2,5-dimethoxy substitution pattern is a known feature in compounds targeting various biological pathways, suggesting a favorable disposition for bioactivity. For instance, derivatives of 2,5-dimethoxybenzaldehyde, a closely related precursor, are utilized in the synthesis of compounds with diverse pharmacological activities.[4][5] This existing body of research provides a strong impetus for the exploration of 2,5-dimethoxybenzamide as a core structure for generating libraries of potential enzyme inhibitors.
Proposed Synthetic Pathways: From a Simple Scaffold to a Diverse Library
The true utility of 2,5-dimethoxybenzamide lies in its potential for synthetic elaboration into a wide array of heterocyclic systems, which are prevalent in many classes of enzyme inhibitors.[6][7][8] The amide functionality can be leveraged as a key reactive handle for the construction of these more complex molecular architectures. Below, we propose a hypothetical, yet scientifically grounded, workflow for the generation of a library of potential enzyme inhibitors starting from 2,5-dimethoxybenzamide. This workflow is inspired by established synthetic methodologies for related benzamide and benzaldehyde precursors.
Workflow for Library Synthesis
Caption: Proposed workflow for the synthesis of a diverse library of potential enzyme inhibitors from 2,5-dimethoxybenzamide.
Experimental Protocols: A Guide to Screening and Characterization
The successful identification of novel enzyme inhibitors from the synthesized library hinges on the implementation of robust and sensitive screening assays. Below are detailed protocols for three common types of in vitro enzyme inhibition assays that can be adapted for a wide range of enzyme targets.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a fundamental framework for assessing enzyme inhibition by monitoring changes in absorbance.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds (dissolved in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize effects on enzyme activity.
-
Prepare the enzyme solution at a working concentration (e.g., 2X the final concentration) in assay buffer.
-
Prepare the substrate solution at a suitable concentration (e.g., at or near the Michaelis constant, Km) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the desired concentrations of the test compounds.
-
Positive control wells: Add enzyme solution and a known inhibitor of the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the change in absorbance at a specific wavelength over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is tailored for screening inhibitors of kinases, a major class of drug targets. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][2][9]
Materials:
-
Purified kinase of interest
-
Specific substrate for the kinase
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add test compounds at various concentrations to the wells of the plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine IC50 values as described in Protocol 1.
-
Protocol 3: FRET-Based Protease Inhibition Assay
Förster Resonance Energy Transfer (FRET) assays are powerful tools for monitoring the activity of proteases. This protocol describes a general FRET-based assay for screening protease inhibitors.
Materials:
-
Purified protease of interest
-
FRET-based peptide substrate containing a fluorophore and a quencher flanking the protease cleavage site
-
Test compounds (dissolved in DMSO)
-
Protease assay buffer
-
Black, non-binding 96- or 384-well plates
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of test compounds as described in Protocol 1.
-
Prepare a working solution of the FRET peptide substrate in the assay buffer.
-
Prepare a working solution of the protease in the assay buffer.
-
-
Assay Setup:
-
Add test compounds at various concentrations to the wells of the plate.
-
Add the protease solution to the appropriate wells.
-
Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15-30 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition and IC50 values as described in Protocol 1.
-
Data Presentation and Interpretation
The results of the enzyme inhibition screening should be presented in a clear and concise manner to facilitate the identification of lead compounds. A tabular format is recommended for summarizing the inhibitory activity of the synthesized compounds.
Table 1: Inhibitory Activity of 2,5-Dimethoxybenzamide Derivatives against Target Enzyme X
| Compound ID | Structure Modification | IC50 (µM) |
| DM-THZ-01 | Thiazole with R = H | > 100 |
| DM-THZ-02 | Thiazole with R = 4-Cl-Ph | 15.2 ± 1.8 |
| DM-THZ-03 | Thiazole with R = 4-MeO-Ph | 8.7 ± 0.9 |
| DM-THD-01 | Thiadiazole with R' = H | 54.3 ± 4.5 |
| DM-THD-02 | Thiadiazole with R' = 4-F-Ph | 22.1 ± 2.5 |
| Positive Control | Known Inhibitor Y | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing the Mechanism of Action
Understanding the potential mechanism of action of the identified inhibitors is crucial for their further development. For instance, if the target enzyme is a kinase involved in a specific signaling pathway, visualizing this pathway can provide context for the inhibitor's effects.
Caption: A simplified signaling pathway illustrating the potential mechanism of action of a 2,5-dimethoxybenzamide-derived kinase inhibitor.
Conclusion and Future Directions
2,5-Dimethoxybenzamide represents a promising and versatile starting point for the discovery of novel enzyme inhibitors. Its favorable chemical properties and the established bioactivity of related structures provide a solid foundation for the generation of diverse chemical libraries. By employing systematic synthetic strategies and robust high-throughput screening protocols, researchers can unlock the potential of this scaffold to identify potent and selective inhibitors for a range of enzymatic targets. The hit compounds identified through these efforts can then be subjected to further structure-activity relationship (SAR) studies and lead optimization to develop next-generation therapeutic agents.
References
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Bloom Tech. (2025, April 12). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? Knowledge. [Link]
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PubChem. 2,5-Dimethoxythiobenzamide. National Center for Biotechnology Information. [Link]
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BPS Bioscience. (2024, August 29). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
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PubMed. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. National Center for Biotechnology Information. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). The Future of 2,5-Dimethoxybenzaldehyde: Innovations in Green Synthesis and Applications. [Link]
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PubMed. Overview of the New Bioactive Heterocycles as Targeting Topoisomerase Inhibitors Useful Against Colon Cancer. National Center for Biotechnology Information. [Link]
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MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
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Application Note: A Scalable Protocol for the Synthesis of 2,5-Dimethoxybenzamide
Abstract
This document provides a comprehensive, scalable, and robust protocol for the synthesis of 2,5-Dimethoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and scalability. We detail a validated one-pot, two-step procedure starting from 2,5-dimethoxybenzoic acid. The chosen synthetic route proceeds via an in-situ generated acyl chloride intermediate using thionyl chloride, followed by amidation with aqueous ammonia. This method is selected for its high conversion rates, cost-effectiveness, and the straightforward removal of volatile byproducts, making it highly amenable to large-scale production. This guide explains the causality behind critical process parameters, offers troubleshooting advice, and outlines essential safety considerations for scaling up the synthesis from the laboratory bench to pilot plant production.
Introduction: The Synthetic Value of 2,5-Dimethoxybenzamide
2,5-Dimethoxybenzamide is a valuable building block in organic and medicinal chemistry. Its structure is a precursor to a range of pharmacologically active molecules, including substituted phenethylamines and more complex heterocyclic systems.[1][2] For instance, it serves as a critical intermediate in the synthesis of galbulimima alkaloid GB 13 and can be a component in the development of pro-kinetic agents like Itopride.[3][4][5]
The direct formation of an amide from a carboxylic acid and ammonia is a thermodynamically challenging process that requires high temperatures to drive off water, often resulting in low yields and side products.[6][7] For industrial applications, a more efficient and reliable method is required. The most common strategy involves the activation of the carboxylic acid to a more electrophilic species, such as an acyl chloride, which then reacts readily with an amine.[8] This application note details a scalable protocol based on this principle, providing a clear pathway to high-purity 2,5-Dimethoxybenzamide.
Rationale for Synthetic Route Selection
For the synthesis of primary amides on a large scale, several strategies can be considered. However, the conversion of the parent carboxylic acid, 2,5-dimethoxybenzoic acid, into its corresponding acyl chloride using thionyl chloride (SOCl₂) stands out as the most pragmatic and economically viable approach.[8][9]
Justification:
-
High Reactivity: Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic attack by ammonia, ensuring high conversion to the desired amide.[10]
-
Favorable Thermodynamics: The byproducts of the activation step with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[11] The evolution of these gaseous byproducts drives the reaction to completion, following Le Chatelier's principle.
-
Ease of Purification: Because the byproducts are gases, they are easily removed from the reaction mixture, simplifying the workup and purification process compared to methods that use coupling reagents which leave behind solid or high-boiling impurities.[11]
-
Cost-Effectiveness: Thionyl chloride is an inexpensive and readily available bulk chemical, making this process highly suitable for industrial-scale synthesis where cost of goods is a critical factor.
Reaction Mechanism Overview
The synthesis proceeds in two distinct mechanistic steps within a single pot:
-
Acyl Chloride Formation: 2,5-dimethoxybenzoic acid is activated by thionyl chloride. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the sulfur atom of SOCl₂. A subsequent cascade of steps results in the formation of 2,5-dimethoxybenzoyl chloride, with the release of SO₂ and HCl gas.[11]
-
Nucleophilic Acyl Substitution (Amidation): The highly electrophilic carbonyl carbon of the newly formed acyl chloride is then subjected to nucleophilic attack by ammonia. The tetrahedral intermediate formed rapidly collapses, expelling the chloride ion as a leaving group to yield the stable 2,5-Dimethoxybenzamide product. An excess of ammonia is used to neutralize the HCl generated during this step, forming ammonium chloride.[10]
Detailed Experimental Protocol
This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2,5-Dimethoxybenzoic acid | ≥98% | Sigma-Aldrich | 2785-98-0 |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | 7719-09-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Ammonium Hydroxide (28-30% NH₃) | Reagent Grade | Fisher Scientific | 1336-21-6 |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | 144-55-8 |
| Sodium Chloride (NaCl) | Reagent Grade | VWR | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | 7487-88-9 |
| Methanol (MeOH) | ACS Grade | VWR | 67-56-1 |
Equipment Setup
-
A 5 L, 3-neck round-bottom flask (or an appropriately sized glass reactor) equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
The top of the condenser should be connected via a tube to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ off-gases.
-
A pressure-equalizing dropping funnel for the controlled addition of liquids.
-
An ice-water bath for cooling the reactor.
-
Standard laboratory glassware for workup and recrystallization.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat. All operations must be performed in a well-ventilated chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the 5 L reactor with 2,5-dimethoxybenzoic acid (182.17 g, 1.0 mol) and anhydrous dichloromethane (DCM, 1.8 L). Begin stirring to form a slurry.
-
Acyl Chloride Formation: Slowly add thionyl chloride (87.5 mL, 142.8 g, 1.2 mol, 1.2 eq) to the slurry via the dropping funnel over 30-45 minutes at room temperature (20-25°C). A slight exotherm may be observed. The reaction mixture will begin to evolve gas (HCl, SO₂) and should become a clearer solution as the acyl chloride forms.
-
Reaction Drive: After the addition is complete, gently heat the mixture to reflux (~40°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Cooling: Once the formation of the acyl chloride is complete, cool the reaction vessel to 0-5°C using an ice-water bath.
-
Amidation: Slowly and carefully add concentrated ammonium hydroxide (28-30%, ~170 mL, ~2.5 mol, 2.5 eq) via the dropping funnel. This step is highly exothermic. Maintain the internal temperature below 15°C throughout the addition. A thick white precipitate (the product and ammonium chloride) will form.
-
Reaction Completion: After the ammonia addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 1-2 hours.
-
Workup - Quenching and Phase Separation: Add deionized water (1 L) to the reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel. The white solid product should mostly remain in the organic (DCM) layer. Separate the lower organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (500 mL) to remove any remaining ammonia.
-
Saturated sodium bicarbonate solution (500 mL) to neutralize any remaining acid.
-
Saturated sodium chloride (brine) solution (500 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-Dimethoxybenzamide as an off-white solid.
-
Purification: Recrystallize the crude solid from hot methanol (~5 mL/g of crude product). Dissolve the crude product in a minimum amount of boiling methanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Yield: 150-165 g (83-91% theoretical yield).
-
Melting Point: 144-147°C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.01 (d, J=3.1 Hz, 1H), 6.95 (dd, J=9.0, 3.1 Hz, 1H), 6.88 (d, J=9.0 Hz, 1H), 6.0 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
-
Purity (HPLC): ≥98%.
Process Data and Yield Summary
| Parameter | Value | Notes |
| Starting Material | 2,5-Dimethoxybenzoic acid (1.0 mol, 182.17 g) | |
| Activating Reagent | Thionyl Chloride (1.2 mol, 142.8 g) | 1.2 equivalents to ensure full conversion. |
| Amine Source | Conc. Ammonium Hydroxide (2.5 mol) | ~2.5 equivalents; acts as both nucleophile and base. |
| Solvent | Dichloromethane (DCM) | 1.8 L (~10 mL/g of starting material). |
| Acyl Chloride Formation Temp. | Reflux (~40°C) | Gentle heating ensures complete reaction. |
| Amidation Temp. | 0-15°C | Critical temperature control to manage exotherm. |
| Reaction Time | 4-6 hours (total) | |
| Expected Crude Yield | ~170 g | |
| Expected Purified Yield | 150-165 g (83-91%) | Yield after recrystallization from methanol. |
| Final Purity (HPLC) | ≥98% |
Scale-Up Considerations and Process Optimization
-
Heat Management: Both the reaction with thionyl chloride and the amidation step are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory to maintain temperature control, especially during the addition of ammonium hydroxide.
-
Off-Gas Management: The reaction generates significant volumes of corrosive SO₂ and HCl gas. An industrial-scale caustic scrubber is essential for safe operation and environmental compliance. The scrubber's capacity must be engineered to handle the total amount of acid gas produced.
-
Reagent Addition: Sub-surface addition of reagents via a dip tube is recommended on a larger scale to ensure rapid mixing and prevent localized "hot spots." The addition rate must be carefully controlled and tied to the reactor's cooling capacity.
-
Material Handling: Handling large quantities of corrosive thionyl chloride and concentrated ammonia requires specialized transfer pumps and lines. Ensure all materials of construction are compatible.
-
Process Optimization: The amount of solvent can be optimized to create a more concentrated reaction, improving reactor throughput. However, this may increase viscosity, requiring more robust agitation. The number of aqueous washes during workup can also be optimized based on impurity profiling.
Safety and Hazard Management
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing HCl and SO₂ gas. Must be handled in a closed system under an inert atmosphere (nitrogen).
-
Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
-
Dichloromethane (DCM): A suspected carcinogen and a volatile organic compound. Avoid inhalation and skin contact.
-
Pressure Build-up: The reaction generates gas, so the system must be vented through a scrubber. Never perform this reaction in a sealed container.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient thionyl chloride; water present in starting material or solvent; reaction time too short. | Use anhydrous solvent. Ensure starting material is dry. Increase equivalents of SOCl₂ to 1.3-1.5. Extend reflux time and monitor by TLC/LC-MS. |
| Low Yield | Loss of product during aqueous workup; incomplete precipitation; inefficient recrystallization. | Ensure pH control during washes. Use brine to reduce aqueous solubility. Optimize recrystallization solvent volume and cooling procedure. |
| Product is Oily/Gummy | Impurities present; incomplete removal of solvent. | Ensure thorough washing during workup. Dry the crude product completely under vacuum before recrystallization. Try a different recrystallization solvent system (e.g., Toluene, Ethyl Acetate). |
| Uncontrolled Exotherm | Addition of ammonia was too fast; inadequate cooling. | Stop the addition immediately. Ensure the cooling system is functioning optimally. Reduce the addition rate significantly. Dilute the reaction mixture if necessary. |
Workflow Visualization
Caption: Scalable one-pot synthesis workflow for 2,5-Dimethoxybenzamide.
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.15: Formation of Amides. Retrieved from [Link]
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Reddit. (2020). r/chemhelp - can't we convert carboxyllic acid into amide by adding NH3,and then heating it?. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Bloom Tech. (2024). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. Retrieved from [Link]
-
Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Bloom Tech. (2024). What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis?. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]
-
Shaanxi BLOOM Tech Co., Ltd. (2024). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Retrieved from [Link]
-
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines.... Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2009). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate....
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Application Notes and Protocols for the Derivatization of 2,5-Dimethoxybenzamide in Structure-Activity Relationship (SAR) Studies
Introduction: The 2,5-Dimethoxybenzamide Scaffold - A Privileged Motif in Medicinal Chemistry
The benzamide functional group is a cornerstone in drug discovery, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[1][2] The substitution pattern on the aromatic ring plays a critical role in defining the biological activity and selectivity of these compounds. The 2,5-dimethoxy substitution, in particular, has been identified as a key pharmacophoric element in ligands targeting central nervous system (CNS) receptors, notably serotonin (5-HT) and dopamine receptors.[3][4][5] The electron-donating nature of the methoxy groups modulates the electronic properties of the aromatic ring and can influence ligand-receptor interactions.[6][7]
This technical guide provides a comprehensive framework for the systematic derivatization of 2,5-dimethoxybenzamide to explore its structure-activity relationships (SAR). We will delve into the strategic rationale behind modifying specific positions of the molecule, provide detailed, field-proven protocols for these chemical transformations, and discuss the expected impact of these modifications on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel bioactive compounds.
Strategic Considerations for Derivatization: A Roadmap for SAR Exploration
A systematic approach to derivatization is crucial for generating meaningful SAR data. For the 2,5-dimethoxybenzamide scaffold, we can strategically explore three primary vectors of modification: the amide nitrogen (N-substitution), the aromatic ring, and the methoxy groups.
Caption: Strategic derivatization points on the 2,5-dimethoxybenzamide scaffold.
N-Substitutions: Tuning Potency and Selectivity
The substituent on the amide nitrogen is often a critical determinant of pharmacological activity for benzamide-based ligands. Modifications at this position can significantly impact binding affinity, selectivity, and pharmacokinetic properties.
-
Rationale: For dopamine and serotonin receptor ligands, the N-substituent often occupies a specific pocket in the receptor binding site. Varying the size, shape, and polarity of this group can optimize interactions with key amino acid residues. For example, in a series of N-(3-pyrrolidinyl)benzamide derivatives, the N-substituent on the pyrrolidine ring played a crucial role in determining affinity and selectivity for D2, D3, and D4 dopamine receptors.[3]
Aromatic Ring Modifications: Probing the Core Pharmacophore
The electron-rich 2,5-dimethoxy-substituted benzene ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule.
-
Rationale: The introduction of substituents on the aromatic ring can influence the molecule's interaction with the receptor and its overall physicochemical properties. For instance, in studies of 2,5-dimethoxyphenethylamines, substitution at the 4-position has been extensively explored to modulate activity at serotonin 5-HT2 receptors.[4] Halogenation, nitration, and alkylation are common strategies to probe the SAR of the aromatic core.
Methoxy Group Modifications: Enhancing Drug-like Properties
The methoxy groups at the 2- and 5-positions are key features of this scaffold, contributing to its bioactivity. However, O-demethylation is a common metabolic pathway for aryl ethers, which can impact the pharmacokinetic profile of a drug candidate. Therefore, modification of these groups is a logical step in lead optimization.
-
Rationale: Demethylation to the corresponding hydroxyl groups introduces hydrogen bond donor capabilities, which can alter receptor binding interactions. Bioisosteric replacement of the methoxy groups, for example with fluoroalkyl groups, can block metabolic O-demethylation, potentially improving metabolic stability and oral bioavailability, while maintaining similar steric and electronic properties.[8] Studies on phenethylamine 5-HT2A receptor agonists have shown that the 2,5-dimethoxy motif is important for in vivo potency.[9]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of N-Substituted 2,5-Dimethoxybenzamides via Amide Coupling
This protocol describes a general and efficient method for the synthesis of N-substituted 2,5-dimethoxybenzamides from 2,5-dimethoxybenzoic acid and a primary or secondary amine using a carbodiimide coupling agent.
Caption: General workflow for the synthesis of N-substituted 2,5-dimethoxybenzamides.
Materials:
-
2,5-Dimethoxybenzoic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.0-1.2 equivalents), HOBt (1.0-1.2 equivalents), and DIPEA (2.0-3.0 equivalents).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.1-1.5 equivalents) to the mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), deionized water (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-substituted 2,5-dimethoxybenzamide.
Protocol 2: Electrophilic Aromatic Substitution - Nitration of 2,5-Dimethoxybenzamide
This protocol describes the nitration of the aromatic ring of 2,5-dimethoxybenzamide. The two methoxy groups are strongly activating and ortho, para-directing. The amide group is a meta-directing deactivator. The directing effects of the methoxy groups are dominant, leading to substitution at the positions ortho and para to them.
Materials:
-
2,5-Dimethoxybenzamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve 2,5-dimethoxybenzamide in a minimal amount of concentrated sulfuric acid in a separate flask, and cool the solution in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the benzamide, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Modification of Methoxy Groups - Demethylation
This protocol describes the cleavage of the methoxy ethers to the corresponding hydroxyl groups using boron tribromide (BBr₃), a common and effective reagent for this transformation.
Materials:
-
2,5-Dimethoxybenzamide derivative
-
Boron tribromide (BBr₃) solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 2,5-dimethoxybenzamide derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Addition of BBr₃: Slowly add a solution of BBr₃ in DCM (2.2-3.0 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess BBr₃.
-
Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the dihydroxybenzamide.
Data Presentation and Expected Outcomes
The synthesized derivatives should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. The biological activity of the compounds should be evaluated in relevant in vitro and/or in vivo assays. The results can be summarized in tables to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical SAR Data for N-Substituted 2,5-Dimethoxybenzamide Derivatives
| Compound ID | R (N-substituent) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |
| 1 | -H | 1500 | 2500 | 1.7 |
| 2a | -CH₃ | 800 | 1200 | 1.5 |
| 2b | -CH₂CH₂Ph | 50 | 750 | 15 |
| 2c | -Cyclohexyl | 250 | 900 | 3.6 |
| 2d | -Phenyl | 400 | 500 | 1.25 |
This table illustrates how systematic changes in the N-substituent can lead to significant differences in potency and selectivity, providing valuable insights for further optimization.
Conclusion
The 2,5-dimethoxybenzamide scaffold offers a versatile platform for the development of novel bioactive molecules. The synthetic protocols and strategic considerations outlined in this guide provide a robust framework for conducting systematic SAR studies. By exploring modifications at the amide nitrogen, the aromatic ring, and the methoxy groups, researchers can effectively navigate the chemical space around this privileged core to identify compounds with improved potency, selectivity, and drug-like properties. Rigorous biological evaluation of the synthesized derivatives will be essential to elucidate the key structural features required for the desired pharmacological activity.
References
- Ohno, Y., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(14), 2584-2600.
- Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188.
- Yoo, D., et al. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 26(11), 3293.
- Wallach, J., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Omega, 5(20), 11514-11525.
- Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Xu, Z., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440.
- Shen, H. C. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
Sources
- 1. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Synthesis of 2,5-Dimethoxybenzamide Utilizing Modern Coupling Reagents
Abstract
This comprehensive technical guide is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It provides an in-depth exploration of the synthesis of 2,5-dimethoxybenzamide, a key intermediate in the preparation of various pharmacologically active compounds. This document moves beyond a simple recitation of steps to offer a detailed analysis of the underlying chemical principles governing the use of modern amide coupling reagents. We present a comparative study of three widely employed classes of coupling agents: carbodiimides (EDC/HOBt), uronium/aminium salts (HATU), and phosphonium salts (BOP). Each section includes a discussion of the reaction mechanism, a detailed experimental protocol, and insights into optimizing reaction conditions to achieve high yields and purity. The information is supported by quantitative data, visual workflows, and citations to authoritative literature to ensure scientific integrity and practical utility.
Introduction: The Centrality of the Amide Bond
The amide bond is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid component. This is where coupling reagents play a pivotal role, by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
2,5-Dimethoxybenzamide serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutics. Its efficient and reliable synthesis is therefore of significant interest. This guide will focus on the direct amidation of 2,5-dimethoxybenzoic acid using an ammonia source, mediated by common coupling reagents.
The Choice of Coupling Reagent: A Mechanistic Perspective
The selection of an appropriate coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction time, and tolerance of other functional groups. Here, we delve into the mechanisms of three popular classes of coupling reagents to understand their mode of action and the rationale behind their application.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely used and cost-effective coupling agent.[1][2]
Mechanism of Action: The reaction proceeds through a multi-step process. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. However, this intermediate can also rearrange to a stable N-acylurea byproduct, which can lower the yield. The role of HOBt is to intercept the O-acylisourea intermediate to form an active HOBt-ester. This ester is more stable than the O-acylisourea, less prone to side reactions, and still highly reactive towards the amine, leading to higher yields and reduced epimerization in chiral substrates.[1][3]
Uronium/Aminium Salt-Based Coupling: The Power of HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction rates and low levels of racemization.[4]
Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The displaced 7-aza-1-hydroxybenzotriazole (HOAt) anion then rapidly attacks this intermediate to generate a highly reactive HOAt-ester. This active ester is then readily attacked by the amine to furnish the amide product. The HOAt moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to provide anchimeric assistance during the aminolysis step, further accelerating the reaction.[4]
Comparative Performance and Selection Criteria
The choice of coupling reagent directly impacts the efficiency and outcome of the synthesis. Below is a summary of expected performance based on literature precedents for similar benzamide syntheses.
| Coupling Reagent System | Typical Reaction Time | Typical Yield Range | Key Advantages | Key Disadvantages |
| EDC / HOBt | 12-24 hours | 60-85% [5] | Cost-effective; water-soluble byproduct (EDU) is easily removed. [2] | Slower reaction times; potential for side reactions without HOBt. |
| HATU / Base | 1-4 hours | 80-95% [6] | Very fast and efficient; low racemization. [4] | Higher cost; can react with the amine if not pre-activated correctly. [7] |
| BOP / Base | 1-3 hours | 85-95% [8] | Highly efficient, especially for hindered substrates. | Forms carcinogenic HMPA byproduct; requires careful handling. [8] |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.
Materials and General Methods
-
Starting Material: 2,5-Dimethoxybenzoic acid (ensure dryness)
-
Amine Source: Ammonium chloride (NH₄Cl) or concentrated aqueous ammonia (NH₄OH)
-
Solvents: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
-
Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (ensure dryness)
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Synthesis of 2,5-Dimethoxybenzamide
This protocol utilizes the cost-effective carbodiimide coupling method.
Procedure:
-
To a stirred solution of 2,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and ammonium chloride (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (3.0 eq.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and then a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude 2,5-dimethoxybenzamide by recrystallization.
Protocol 2: HATU-Mediated Synthesis of 2,5-Dimethoxybenzamide
This protocol is designed for rapid and high-yield synthesis.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) and stir for 5 minutes.
-
Add HATU (1.1 eq.) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
In a separate flask, prepare a solution or suspension of ammonium chloride (1.5 eq.) in DMF.
-
Add the ammonium chloride suspension to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
After the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 3: BOP-Mediated Synthesis of 2,5-Dimethoxybenzamide
This protocol is highly efficient but requires handling of the hazardous byproduct HMPA.
Procedure:
-
Dissolve 2,5-dimethoxybenzoic acid (1.0 eq.) and ammonium chloride (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add BOP reagent (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Work-up the reaction as described in Protocol 2 (HATU-mediated synthesis).
-
Purification by recrystallization is crucial to ensure complete removal of HMPA.
Purification Protocol: Recrystallization of 2,5-Dimethoxybenzamide
Recrystallization is an effective method for purifying the crude 2,5-dimethoxybenzamide. [9] Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. Other potential solvents include isopropanol or acetone/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot solution, add water dropwise until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Conclusion
The efficient synthesis of 2,5-dimethoxybenzamide can be achieved through the judicious selection and application of modern coupling reagents. While EDC/HOBt offers a cost-effective route, HATU provides a balance of high efficiency and rapid reaction times. BOP is also highly effective but requires special handling due to the formation of a carcinogenic byproduct. The protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies for the successful preparation of this valuable chemical intermediate.
References
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
- Gissot, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(39), 3543-3547.
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- University of Rochester, Department of Chemistry.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
- Zahorulko, A., et al. (2018).
- Fisher Scientific. Amide Synthesis.
- ResearchGate.
- Knowledge. (2024).
- ResearchGate.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Reddit. (2019).
- Benchchem. (2025).
- MH Chem. (2022).
- Reddit. (2024).
- Organic Syntheses. (2017). Z-L-Phg-Val-OMe. Organic Syntheses, 94, 215-230.
- ResearchGate. (2015). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645–2653.
- Hartley, C. S., & Kariyawasam, L. S. (2017). Dissipative assembly of aqueous carboxylic acid anhydrides fueled by carbodiimides. Journal of the American Chemical Society, 139(34), 11949–11955.
- Aapptec Peptides. Coupling Reagents.
- Synthetic Communications. (2013). High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. 43(18), 2445-2452.
- Common Organic Chemistry. Amine to Amide (Coupling)
- Wikipedia. BOP reagent.
- PubChem. 2,5-Dimethoxybenzoic acid.
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133-142.
- Sivanandaiah, K. M., et al. (1989). Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. International Journal of Peptide and Protein Research, 33(6), 443-447.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Benchchem. (2025). A Head-to-Head Comparison: BOP Reagent vs. PyBOP for Peptide Synthesis.
- YouTube. (2024). Synthesis of 2,5-dimethoxynitrostyrene.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. growingscience.com [growingscience.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethoxybenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2,5-Dimethoxybenzamide?
There are two primary and well-established synthetic routes for the synthesis of 2,5-Dimethoxybenzamide. The choice between them often depends on the availability of starting materials, desired scale, and the equipment at hand.
-
Route 1: From 2,5-Dimethoxybenzoic Acid: This is a classic and robust method. It typically involves the activation of the carboxylic acid, followed by amidation. This can be achieved through a two-step process via an acid chloride intermediate or a one-pot reaction using coupling agents.
-
Route 2: From 2,5-Dimethoxybenzaldehyde: This approach involves the direct oxidative amidation of the aldehyde. This method is often considered more atom-economical as it avoids the pre-oxidation of the aldehyde to a carboxylic acid.
Q2: I am getting a low yield in my synthesis starting from 2,5-Dimethoxybenzoic Acid. What are the common causes?
Low yields in this synthesis can be attributed to several factors:
-
Incomplete reaction: This may be due to insufficient reaction time, a non-optimal reaction temperature, or the use of deactivated reagents.
-
Side reactions: The formation of byproducts can consume your starting material and reduce the overall yield.
-
Presence of moisture: Water can hydrolyze reactive intermediates, such as the acid chloride or activated esters, reverting them to the starting carboxylic acid.
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
For a more detailed analysis of potential issues and their solutions, please refer to the Troubleshooting Guide below.
Q3: What are the typical impurities I might encounter, and how can they be removed?
Common impurities include:
-
Unreacted 2,5-Dimethoxybenzoic Acid: This is a frequent impurity when the reaction does not proceed to completion.
-
Coupling agent byproducts: If using coupling agents like Dicyclohexylcarbodiimide (DCC), the formation of dicyclohexylurea (DCU) as a byproduct is common.[1]
-
Over-acylated products: In the acid chloride route, the formation of N,N-bis(2,5-dimethoxybenzoyl)amine is a possibility.
Purification is most commonly achieved through recrystallization. The choice of solvent is critical for effective purification. Washing the organic layer with a sodium bicarbonate solution during workup can help remove unreacted carboxylic acid. In the case of DCU, it can often be removed by filtration as it is insoluble in many common organic solvents.[1]
Synthetic Pathways and Methodologies
There are two main pathways for the synthesis of 2,5-Dimethoxybenzamide, each with its own set of advantages and challenges.
Route 1: Synthesis from 2,5-Dimethoxybenzoic Acid
This is a widely used and reliable method that proceeds in two main variations.
This robust method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.[2]
Step 1: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
Materials: 2,5-Dimethoxybenzoic acid, Thionyl chloride (SOCl₂), Toluene, N,N-Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dimethoxybenzoic acid in toluene.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the suspension to approximately 50°C.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise.
-
After the addition is complete, increase the temperature to 90°C and stir for about 2 hours, during which vigorous gas evolution (HCl and SO₂) will be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and any excess thionyl chloride under reduced pressure. The resulting crude 2,5-dimethoxybenzoyl chloride is often used in the next step without further purification.
-
Step 2: Synthesis of 2,5-Dimethoxybenzamide
-
Materials: 2,5-Dimethoxybenzoyl chloride, Concentrated aqueous ammonia, Dichloromethane (DCM).
-
Procedure:
-
In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Dissolve the crude 2,5-dimethoxybenzoyl chloride from the previous step in an anhydrous solvent like DCM.
-
Add the DCM solution of the acid chloride dropwise to the cold, stirred ammonia solution. A white precipitate of 2,5-Dimethoxybenzamide should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold DCM.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
-
Workflow for Acid Chloride Method
Sources
- 1. Oxidative amidation of benzaldehydes and benzylamines with N-substituted formamides over a Co/Al hydrotalcite-derived catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxidative amidation of benzaldehydes and benzylamines with N-substituted formamides over a Co/Al hydrotalcite-derived catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2,5-Dimethoxybenzamide
Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this common yet nuanced amidation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose problems and rationally design solutions.
The formation of an amide bond is one of the most frequently performed reactions in drug discovery and development.[1] However, what appears to be a straightforward condensation of a carboxylic acid and an amine can be fraught with challenges, including poor starting material activation, competing side reactions, and difficult purifications.[2][3] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your synthesis of 2,5-Dimethoxybenzamide.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material, 2,5-Dimethoxybenzoic acid. What are the likely causes?
This is a common and frustrating issue, often pointing to a fundamental problem in the reaction setup. The root cause is almost always inefficient activation of the carboxylic acid.
Causality & Explanation:
Directly reacting a carboxylic acid (2,5-Dimethoxybenzoic acid) with an amine source like ammonia results in an acid-base reaction, forming a highly stable and unreactive ammonium carboxylate salt.[4][5][6] To proceed to the amide, this equilibrium must be overcome, which requires either converting the carboxylic acid's hydroxyl group into a better leaving group (activation) or using high temperatures to drive off water.[4][7]
Troubleshooting Steps:
-
Assess Your Activation Strategy:
-
Two-Step Acyl Chloride Method: If you are using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions. Any moisture will rapidly hydrolyze the highly reactive acyl chloride back to the starting carboxylic acid.[3]
-
One-Pot Coupling Reagent Method: If you are using a direct coupling agent (e.g., EDC, HATU), its efficacy can be compromised. Ensure the reagent has been stored correctly and is not hydrolyzed.
-
-
Evaluate Solvent and Solubility:
-
2,5-Dimethoxybenzoic acid is a crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol, acetone, DMF, and DCM.[8] Ensure your starting material is fully dissolved before proceeding. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware of potential downstream purification challenges and reprotoxicity concerns.[9]
-
-
Check Reaction Temperature:
-
While some highly efficient coupling reactions can proceed at room temperature, many amidation protocols require heating.[10] If you are running the reaction at ambient temperature with slow conversion, a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate without necessarily promoting side reactions. However, excessively high temperatures (>160 °C) in direct thermal condensations can lead to decomposition.[7][11]
-
-
Verify Reagent Stoichiometry:
-
Ensure at least one full equivalent of the activating/coupling agent is used. For challenging couplings, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Byproduct formation directly consumes your starting materials and complicates purification, leading to lower isolated yields. The nature of the byproduct provides critical clues about what is going wrong.
Common Side Reactions & Solutions:
-
Unreacted Starting Material (Benzoic Acid): This is the most common "byproduct" and points to incomplete activation or hydrolysis, as discussed in Q1.
-
Solution: Ensure anhydrous conditions. Use fresh, high-quality activating agents and solvents.
-
-
N-Acylurea (from Carbodiimide Reagents): When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a dead-end for the reaction.
-
Solution: Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or DMAP.[1] These additives intercept the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine.
-
-
Dimerization/Anhydride Formation: The activated carboxylic acid can sometimes react with another molecule of 2,5-Dimethoxybenzoic acid to form the corresponding anhydride.
-
Solution: This is more common when the amine nucleophile is weak or sterically hindered. Ensure the amine is added promptly after the activation step. Using a more potent coupling reagent can also favor the desired reaction pathway.
-
The diagram below illustrates the critical decision point after carboxylic acid activation, highlighting the competition between the desired amidation pathway and common side reactions.
Caption: Competing reaction pathways after carboxylic acid activation.
Q3: Which coupling reagent is best for the direct amidation of 2,5-Dimethoxybenzoic acid?
The "best" reagent depends on a balance of reactivity, cost, scale, and the specific amine being used.[2] For a relatively simple, non-chiral substrate like 2,5-Dimethoxybenzamide, several options are viable.
Comparison of Common Coupling Reagents:
| Reagent Class | Examples | Pros | Cons | When to Use |
| Carbodiimides | EDC, DCC | Cost-effective, widely available.[4] | Lower reactivity, byproduct removal can be difficult (DCU is a precipitate, EDC-urea is water-soluble), often requires additives (HOBt, DMAP).[1][4] | Routine, large-scale syntheses where cost is a primary driver and purification is straightforward. |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times, low rates of side reactions.[2][12] | Higher cost, generate stoichiometric waste.[9] | Difficult couplings, electron-deficient amines, or when speed and yield are paramount. |
| Phosphonium | PyBOP, PyAOP | High reactivity, does not react with the free amine component, good for sensitive substrates.[2] | Higher cost, phosphorus byproducts can complicate purification. | When protecting the amine nucleophile is a concern or other reagents fail. |
| Other | T3P, CDI | T3P byproducts are water-soluble; CDI is inexpensive and byproducts are gaseous (imidazole, CO₂).[9] | May require specific solvent systems (T3P often used with pyridine/EtOAc); CDI can be sluggish. | When easy byproduct removal is a high priority. |
Recommendation: For initial lab-scale synthesis of 2,5-Dimethoxybenzamide, starting with EDC/HOBt is a robust and economical choice. If yields are poor, switching to HATU often provides a significant improvement in efficiency and is a go-to reagent for challenging amide couplings.[1][12]
Q4: My workup and purification are resulting in significant product loss. What are the best practices?
A high-yielding reaction can be undone by an inefficient purification strategy.
Systematic Purification Workflow:
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture and dilute it with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Aqueous Washes (The Key to Simplification):
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate and remove any unreacted amine and many basic byproducts (like DIPEA or pyridine) into the aqueous layer.
-
Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ or 1M NaOH). This will deprotonate and remove unreacted 2,5-Dimethoxybenzoic acid and acidic additives (like HOBt) into the aqueous layer.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids like amides.[13] Experiment with different solvent systems (e.g., Ethanol/water, Ethyl Acetate/Hexanes) to find conditions that provide good recovery.
-
Column Chromatography: If recrystallization is ineffective or if byproducts have similar polarity, flash column chromatography is the alternative.[12]
-
The following diagram outlines a logical troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low benzamide yield.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common and reliable synthetic routes.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step method is robust but requires careful handling of moisture-sensitive reagents.
Step 1: Formation of 2,5-Dimethoxybenzoyl chloride
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,5-Dimethoxybenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution is clear.
-
Remove the solvent and excess reagent under reduced pressure. The crude 2,5-Dimethoxybenzoyl chloride is typically used immediately in the next step without further purification.
Step 2: Amidation
-
In a separate flask, prepare a solution of concentrated aqueous ammonia (approx. 10 eq) in an appropriate solvent like THF or Dioxane, and cool to 0 °C.
-
Dissolve the crude 2,5-Dimethoxybenzoyl chloride from Step 1 in anhydrous THF or DCM.
-
Slowly add the acid chloride solution to the cold, vigorously stirring ammonia solution.[3] A white precipitate of the product should form.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Follow the workup and purification procedure outlined in Q4.
Protocol 2: Direct Amidation using HATU Coupling Reagent
This one-pot method is highly efficient and often gives cleaner reactions and higher yields.
-
To a round-bottom flask, add 2,5-Dimethoxybenzoic acid (1.0 eq), HATU (1.1 eq), and an amine source (e.g., ammonium chloride, 1.2 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 eq), dropwise to the mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Once the starting material is consumed, begin the workup procedure. Dilute the DMF with a large volume of Ethyl Acetate and proceed with the aqueous washes as described in Q4.
References
-
Gomez, N., et al. (2015). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. PMC - NIH. [Link]
-
Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. [Link]
-
Perrin, C. L., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC - NIH. [Link]
-
Das, U., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
Tsai, Y-T., et al. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Dunetz, J. R., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. (2019). One-pot activation and amidation of carboxylic acids with acetylene. [Link]
-
Valeur, E., & Bradley, M. (2009). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
ResearchGate. (2015). Amidation of carboxylic acids. [Link]
-
Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
ResearchGate. (2022). Emerging Methods in Amide- and Peptide-Bond Formation. [Link]
-
UCL Discovery. (2020). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Notar, Z. D., et al. (2022). Amide Activation in Ground and Excited States. PMC - NIH. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it?. [Link]
-
Chemistry Stack Exchange. (2022). Amides from carboxylic acid and ammonia?. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Cheméo. Chemical Properties of 2,5-Dimethoxybenzoic acid (CAS 2785-98-0). [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. growingscience.com [growingscience.com]
- 13. bloomtechz.com [bloomtechz.com]
Identifying and minimizing side products in 2,5-Dimethoxybenzamide synthesis
Technical Support Center: Synthesis of 2,5-Dimethoxybenzamide
A Senior Application Scientist's Guide to Identifying and Minimizing Side Products
Welcome to the technical support center for the synthesis of 2,5-dimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore the common challenges, focusing on the identification and mitigation of side products that can compromise yield, purity, and the overall success of your project.
Part 1: Troubleshooting the Primary Synthetic Route: Amidation of 2,5-Dimethoxybenzoic Acid
The most common and versatile route to 2,5-dimethoxybenzamide is the coupling of 2,5-dimethoxybenzoic acid with an ammonia source (e.g., ammonium chloride with a base, or ammonia gas/solution). This process almost invariably requires an activating agent or "coupling reagent" to convert the carboxylic acid into a more reactive intermediate. The choice of this reagent is critical and is often the primary source of side products.
Q1: I'm using EDC/DCC as a coupling agent and see a significant, poorly soluble white precipitate that isn't my product. What is it and how do I prevent it?
A: This is a classic and frequent issue. The precipitate is almost certainly an N-acylurea byproduct.
-
Causality: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. If this intermediate does not react promptly with the amine, it can undergo an intramolecular rearrangement (an O- to N-acyl transfer) to form the very stable N-acylurea. This pathway is a competitive, non-productive side reaction.
-
Expert Insight: The rate of this rearrangement is often faster than you might think, especially if your amine nucleophile is sterically hindered or present in low concentration.
-
Mitigation Strategies:
-
Use an Additive: The most effective solution is to introduce a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable towards intramolecular rearrangement but still highly reactive towards the amine. This two-step activation effectively "traps" the activated acid and suppresses N-acylurea formation.
-
Order of Addition: Add the coupling reagent last to a pre-mixed solution of the carboxylic acid, amine, and additive (if used). This ensures the O-acylisourea has an immediate reaction partner and minimizes its lifetime.
-
Solvent Choice: Use aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Protic solvents can interfere with the coupling reagents.
-
Q2: My final product is contaminated with unreacted 2,5-dimethoxybenzoic acid. How can I improve conversion?
A: Incomplete conversion points to issues with either the activation step or the nucleophilic attack.
-
Causality:
-
Insufficient Activation: The coupling reagent may have degraded due to moisture or improper storage. Stoichiometry is also critical; typically 1.05 to 1.2 equivalents are used to ensure full activation.
-
Poor Nucleophilicity: If you are using ammonium chloride as the ammonia source, it must be fully neutralized by a non-nucleophilic base (like triethylamine or diisopropylethylamine) to generate free ammonia in situ. An insufficient amount of base will result in a low concentration of the required nucleophile.
-
Hydrolysis of Activated Intermediate: The activated acid intermediate is susceptible to hydrolysis back to the starting carboxylic acid if there is excessive water in the reaction. Ensure you are using anhydrous solvents and reagents. A variety of amidation reagents have been shown to be effective in aqueous media, but this requires careful selection and optimization.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Q3: Which amide coupling strategy is best for minimizing side products with 2,5-dimethoxybenzoic acid?
A: The "best" strategy depends on your scale, budget, and tolerance for specific impurities. However, for general laboratory synthesis, some methods are demonstrably more robust.
-
Expert Recommendation: For most applications, a carbodiimide (like EDC) in combination with an additive (like HOBt or Oxyma) offers the best balance of cost, efficiency, and side product suppression.[2] For particularly difficult or sensitive couplings, phosphonium- or uronium-based reagents like TPTU or COMU can be highly effective, though they are more expensive and generate different byproducts.[1]
-
Data Presentation: Comparison of Common Coupling Reagents
| Reagent/System | Key Advantage | Primary Side Product(s) | Mitigation/Removal |
| EDC / HOBt | Cost-effective, water-soluble byproducts | N-acylurea (if HOBt is omitted) | Acidic workup removes EDC-urea byproduct. |
| HATU / HOAt | High reactivity, low racemization | Tetramethylurea | Aqueous workup. |
| SOCl₂ / Amine | Inexpensive, forms acyl chloride | Over-reaction, charring | Careful temperature control (-10 to 0 °C). |
| CDI | Mild conditions | Imidazole, CO₂ | Aqueous workup. |
Part 2: Troubleshooting the Alternative Route: Hydrolysis of 2,5-Dimethoxybenzonitrile
An alternative synthesis involves the hydrolysis of 2,5-dimethoxybenzonitrile to the desired amide. This can be achieved under acidic or basic conditions, but both present unique challenges.
Q1: I'm attempting acidic hydrolysis of the nitrile, but the reaction is slow and I'm getting a complex mixture. What's happening?
A: Strong acidic hydrolysis of nitriles is a stepwise process, and stopping at the amide stage without proceeding to the carboxylic acid can be difficult.
-
Causality: The reaction proceeds via protonation of the nitrile, followed by attack by water to form an imidic acid, which tautomerizes to the primary amide. However, under the same harsh acidic conditions (e.g., concentrated H₂SO₄), the newly formed amide can be further hydrolyzed to 2,5-dimethoxybenzoic acid.[3] Furthermore, the electron-donating methoxy groups can increase the electron density of the ring, making it susceptible to undesired side reactions like sulfonation in concentrated sulfuric acid.
-
Mitigation Strategies:
-
Milder Conditions: Use moderately concentrated acids (e.g., 70-80% H₂SO₄) and carefully control the temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-hydrolysis.
-
Alternative Methods: Consider using hydrogen peroxide under basic conditions, which is often selective for the conversion of nitriles to primary amides.
-
Q2: During my basic hydrolysis attempt, I've noticed a new impurity. Could I be cleaving the methoxy groups?
A: Yes, this is a significant risk under harsh basic conditions.
-
Causality: Methoxy groups on an aromatic ring, particularly those activated by other substituents, can be susceptible to nucleophilic aromatic substitution (SₙAr) or cleavage by strong bases at high temperatures. This would result in the formation of 2-hydroxy-5-methoxybenzamide or 5-hydroxy-2-methoxybenzamide .
-
Identification: These phenolic side products will have a different polarity from your desired product (often more polar) and can be easily detected by LC-MS (loss of 14 Da, corresponding to CH₂) and ¹H NMR (appearance of a broad -OH peak and shifts in aromatic protons).
-
Mitigation Strategies:
-
Control Temperature: Avoid excessive heating. Refluxing in strong NaOH or KOH for extended periods is likely to cause some demethylation. Aim for the lowest temperature that allows for a reasonable reaction rate.
-
Use a Weaker Base: Consider using potassium carbonate (K₂CO₃) in a solvent like DMSO with H₂O₂ for a milder conversion of the nitrile to the amide.
-
Part 3: General Impurity Identification and Purification
Q1: What is a systematic workflow for identifying an unknown side product?
A: A structured analytical approach is crucial. The goal is to gather complementary data to build a conclusive identification.
Caption: Systematic workflow for impurity identification.
Q2: What is the most effective method for purifying crude 2,5-Dimethoxybenzamide?
A: For this specific molecule, which is typically a solid at room temperature, recrystallization is often the most efficient and scalable purification method.
-
Expert Insight: Column chromatography should be reserved for situations where impurities have very similar polarity to the product or when you need to isolate a specific side product for characterization. For routine purification to remove starting materials or reagent byproducts, a well-chosen recrystallization is superior.
-
Recommended Protocol: Recrystallization
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures thereof). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water or isopropanol/water mixture is often a good starting point.
-
Procedure: Dissolve the crude material in the minimum amount of the hot solvent. If using a co-solvent system, dissolve in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
Part 4: Key Experimental Protocols
Protocol 1: EDC/HOBt Mediated Synthesis of 2,5-Dimethoxybenzamide
This protocol is a robust starting point designed to minimize common side products.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,5-dimethoxybenzoic acid (1.0 eq), ammonium chloride (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Solvent: Add anhydrous DMF or DCM to create a stirrable suspension (approx. 0.2 M concentration).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) and stir for 15 minutes.
-
Activation: Add EDC-HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization as described in the section above.
References
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(44), 4391–4394. Discusses the efficacy of various coupling reagents, including in the presence of water. [Link]
-
Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A, 62(11), 603-608. Details the kinetics and mechanism of acidic nitrile hydrolysis. [Link]
-
PubChem. 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Provides physical and chemical properties of the starting material. [Link]
Sources
Technical Support Center: Purification of Crude 2,5-Dimethoxybenzamide
Welcome to the dedicated technical support center for the purification of crude 2,5-Dimethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Purity
2,5-Dimethoxybenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, the synthesis of this aromatic amide, whether from 2,5-dimethoxybenzoic acid or its corresponding acyl chloride, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual reagents. This guide will equip you with the knowledge and practical steps to effectively purify your crude 2,5-Dimethoxybenzamide to the desired specifications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude 2,5-Dimethoxybenzamide. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve it.
Issue 1: My purified 2,5-Dimethoxybenzamide shows a broad melting point range, and NMR analysis indicates the presence of an acidic impurity.
Likely Cause: The most probable acidic impurity is unreacted 2,5-dimethoxybenzoic acid. This can occur due to incomplete conversion during the amidation reaction or hydrolysis of the intermediate 2,5-dimethoxybenzoyl chloride if that route was used.[]
Solution: Acid-Base Extraction
Acid-base extraction is a powerful and straightforward technique to selectively remove acidic or basic impurities from a neutral organic compound like 2,5-Dimethoxybenzamide.[2][3] The principle lies in the differential solubility of the compound and the impurity in aqueous and organic phases upon changing the pH.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 2,5-Dimethoxybenzamide in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The deprotonated 2,5-dimethoxybenzoic acid (as its sodium salt) will be in the aqueous layer, while the neutral 2,5-Dimethoxybenzamide remains in the organic layer.
-
Aqueous Wash: Drain the lower aqueous layer. To ensure complete removal of the acidic impurity, repeat the wash with the basic solution (steps 2-4) one or two more times.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified 2,5-Dimethoxybenzamide.
Issue 2: After purification, I still observe starting materials in my product, specifically unreacted amine (if synthesized from the carboxylic acid) or residual 2,5-dimethoxybenzoyl chloride.
Likely Cause: Incomplete reaction or use of incorrect stoichiometry can lead to the presence of unreacted starting materials. 2,5-dimethoxybenzoyl chloride is reactive and may persist if the reaction is not driven to completion.[4]
Solution: Sequential Acid-Base Extraction and/or Recrystallization
A sequential acid-base extraction can remove both acidic (unreacted carboxylic acid) and basic (unreacted amine) impurities.[5] If the impurity is neutral, like the starting acyl chloride (though it's often hydrolyzed to the carboxylic acid during workup), recrystallization is the preferred method.
Experimental Workflow: Multi-Step Purification
Caption: Multi-step purification workflow for 2,5-Dimethoxybenzamide.
Issue 3: My yield is significantly lower after recrystallization, and the product seems to be oiling out instead of forming crystals.
Likely Cause: The choice of recrystallization solvent is critical. "Oiling out" occurs when the solute is too soluble in the hot solvent or when the solution is cooled too rapidly, causing the compound to come out of solution as a liquid rather than forming a crystal lattice. Amides, in general, can be challenging to recrystallize.[6]
Solution: Systematic Solvent Screening and Proper Recrystallization Technique
A systematic approach to selecting a recrystallization solvent is necessary. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Qualitative Solubility of Benzamide Derivatives:
| Solvent | Polarity | Expected Solubility of 2,5-Dimethoxybenzamide |
| Water | High | Low |
| Ethanol | High | Moderate to High |
| Methanol | High | Moderate to High[7] |
| Acetone | Medium | Moderate[7] |
| Ethyl Acetate | Medium | Moderate[7][8] |
| Toluene | Low | Low[7] |
| Hexane | Low | Very Low |
Note: This table is based on general principles and data for similar compounds. Experimental verification is crucial.
Experimental Protocol: Recrystallization
-
Solvent Selection: Start with small-scale trials in test tubes. Place a small amount of your crude product in different solvents. A good starting point for 2,5-Dimethoxybenzamide would be an ethanol/water or acetone/hexane solvent system.
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol or acetone) to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent System: If using a single solvent, allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, place the flask in an ice bath to maximize crystal formation.
-
Mixed Solvent System: If using a mixed solvent system (e.g., ethanol/water), after dissolving the compound in the primary solvent (ethanol), add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,5-Dimethoxybenzamide?
A1: The most common impurities depend on the synthetic route:
-
From 2,5-dimethoxybenzoic acid: Unreacted 2,5-dimethoxybenzoic acid and residual coupling agents (e.g., DCC, EDC) or their byproducts.[9]
-
From 2,5-dimethoxybenzoyl chloride: Unreacted 2,5-dimethoxybenzoyl chloride, which can hydrolyze to 2,5-dimethoxybenzoic acid during workup, and residual base (e.g., pyridine, triethylamine) used to scavenge HCl.[]
Q2: Can I use column chromatography to purify 2,5-Dimethoxybenzamide?
A2: Yes, column chromatography is a viable, albeit more labor-intensive, purification method. Amides can sometimes be sensitive to acidic silica gel, which may lead to decomposition and lower yields.[6] If you choose this method, consider using a neutral stationary phase like deactivated silica gel or alumina. A common eluent system would be a gradient of ethyl acetate in hexane.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess purity:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: I have a persistent colored impurity in my 2,5-Dimethoxybenzamide. How can I remove it?
A4: Colored impurities are often highly conjugated organic molecules. If they are not removed by acid-base extraction or recrystallization, you can try treating a solution of your crude product with a small amount of activated charcoal. The charcoal can adsorb the colored impurities. However, be aware that it can also adsorb some of your desired product, potentially lowering the yield.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir or swirl the mixture for a few minutes at an elevated temperature.
-
Perform a hot gravity filtration to remove the charcoal.
-
Proceed with the recrystallization of the decolorized solution as described previously.
References
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
-
LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
- Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde.
- Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Chemguide. (n.d.). the preparation of amides. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
- Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.
-
QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. [Link]
-
ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. [Link]
-
WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
Sources
Technical Support Center: Recrystallization of 2,5-Dimethoxybenzamide
Welcome to the technical support center for the purification of 2,5-Dimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity crystalline product. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies, ensuring you can adapt and optimize the purification process for your specific needs.
Understanding the Core Principles of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). The slow, controlled formation of crystals from a supersaturated solution preferentially incorporates the target molecule into the growing crystal lattice, excluding impurities.
Physicochemical Profile: 2,5-Dimethoxybenzamide
A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol. While experimentally verified data for 2,5-Dimethoxybenzamide is limited in the public domain, we can compile its known and predicted properties to guide our strategy.
| Property | Value / Observation | Source / Comment |
| CAS Number | 42020-21-3 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Crystalline solid (predicted) | Based on analogous structures. |
| Melting Point | Not Available (N/A) | [1] |
| Boiling Point | 295.9 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Not Available (N/A) | [1] |
| Precursor M.P. | 76-78 °C (2,5-Dimethoxybenzoic acid) | Key potential impurity. |
Note: The scarcity of specific experimental data for 2,5-Dimethoxybenzamide necessitates that the following protocols are presented as a robust starting point for your own experimental optimization.
Experimental Workflow: Recrystallization of 2,5-Dimethoxybenzamide
This section provides a detailed, step-by-step methodology for the purification of 2,5-Dimethoxybenzamide. The workflow is designed to be a self-validating system, with checkpoints to ensure optimal conditions.
Caption: General workflow for the recrystallization of 2,5-Dimethoxybenzamide.
Step 1: Solvent Selection (The Critical First Step)
The choice of solvent is paramount. Based on the amide functional group and the aromatic structure, moderately polar solvents are excellent candidates.
Recommended Single Solvents for Screening:
-
Ethanol or Methanol: Often effective for aromatic amides.
-
Acetone: Good dissolving power, but its low boiling point can lead to rapid evaporation and premature crystallization.
-
Ethyl Acetate: A versatile solvent of intermediate polarity.
Recommended Mixed Solvent Systems: A mixed solvent system is ideal when no single solvent has the desired solubility profile.
-
Ethanol/Water: Dissolve the amide in hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point).
-
Dichloromethane/Hexane: A less polar option. Dissolve in a minimum of boiling dichloromethane and add hexane until turbidity is observed.
Expertise in Action: The principle of "like dissolves like" is a useful heuristic. Since 2,5-Dimethoxybenzamide has hydrogen bond-donating (N-H) and accepting (C=O, -OCH₃) capabilities, polar protic solvents like ethanol are a logical starting point.
Step 2: The Protocol
-
Dissolution: Place the crude 2,5-Dimethoxybenzamide in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and heat loss). Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring (a magnetic stir bar is ideal). Continue adding the solvent in small portions until the solid has just completely dissolved. This is a critical step: adding excess solvent will significantly reduce your final yield.
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (5-10 mg per gram of product) to adsorb the colored impurities. Reheat the solution to a boil for 2-5 minutes. Trustworthiness Check: Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.
-
Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") tends to trap impurities within the crystal lattice. Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The melting point of the dried product should be sharp and significantly higher than the crude material.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct Q&A format.
Caption: Decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My compound oiled out. What is happening scientifically? A: "Oiling out" occurs when the solute's solubility limit is reached at a temperature that is above its melting point. Instead of forming a crystalline lattice, the compound precipitates as a liquid. This is common with lower-melting point solids or when the solution is excessively concentrated. The remedy is to increase the volume of the solvent to lower the saturation temperature, ensuring it is below the compound's melting point when precipitation begins.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do? A: This is a classic sign of either using too much solvent or having a supersaturated solution.
-
First, try to induce crystallization. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of pure product, add it to the solution (this is called "seeding").
-
If induction fails, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the concentration. Then, allow it to cool again.
Q3: What are the likely impurities in my crude 2,5-Dimethoxybenzamide? A: The impurities will depend on the synthetic route. A common synthesis involves the amidation of 2,5-dimethoxybenzoic acid. Potential impurities could include:
-
Unreacted 2,5-dimethoxybenzoic acid: This acidic impurity can often be removed by recrystallization, as its solubility profile will differ from the amide.
-
Reagents from the amidation reaction: Depending on the coupling agents used (e.g., thionyl chloride, DCC, EDC), byproducts from these reagents may be present.
-
Side-products from the synthesis of the benzoic acid: The precursor, 2,5-dimethoxybenzaldehyde, can be synthesized via various routes, including Vilsmeier-Haack or Reimer-Tiemann reactions, which can introduce related aromatic impurities.[2]
Q4: How do I know if my recrystallization was successful? A: The two primary indicators of a successful purification are:
-
Melting Point: The purified product should have a significantly sharper and likely higher melting point than the crude starting material.
-
Appearance: The product should consist of well-formed crystals, and any color present in the crude material should be absent or greatly diminished. For definitive proof of purity, analytical techniques like NMR spectroscopy or chromatography (TLC, HPLC) should be employed.
Q5: How should I store the purified 2,5-Dimethoxybenzamide? A: Store the dry, crystalline solid in a well-sealed container in a cool, dry, and dark place. While the amide is generally stable, this will prevent potential hydrolysis or degradation over long-term storage.
References
-
LookChem. 2,5-DIMETHOXYBENZAMIDE (CAS 42020-21-3). Available at: [Link]
-
Knowledge. How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? (2024). Available at: [Link]
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Column chromatography protocol for isolating 2,5-Dimethoxybenzamide
An Application Scientist's Guide to the Successful Isolation of 2,5-Dimethoxybenzamide via Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are looking to purify 2,5-Dimethoxybenzamide using column chromatography. As Senior Application Scientists, we understand that successful purification is not just about following steps; it's about understanding the principles behind them. This document provides a detailed protocol grounded in chromatographic theory, followed by a comprehensive troubleshooting guide and FAQs to address the specific challenges you may encounter.
Part 1: The Foundational Protocol: A Step-by-Step Workflow
The key to successful chromatography is a systematic approach. The protocol for isolating 2,5-Dimethoxybenzamide, a moderately polar aromatic amide, relies on normal-phase chromatography using silica gel. The workflow is designed to be self-validating, using Thin-Layer Chromatography (TLC) at critical stages to inform decisions and ensure a high-purity final product.
Workflow Overview: From Crude Mixture to Pure Compound
Caption: Workflow for the purification of 2,5-Dimethoxybenzamide.
Step 1: Developing the Optimal Mobile Phase with TLC
The Principle: Before committing your entire sample to a large column, you must identify a solvent system (mobile phase or eluent) that can effectively separate your target compound from its impurities. TLC is a rapid, small-scale version of column chromatography. The goal is to find a solvent mixture that moves 2,5-Dimethoxybenzamide to a Retention Factor (Rf) of approximately 0.25-0.35.[1] A lower Rf indicates stronger binding to the silica and slower elution, which is ideal for achieving good separation from less polar impurities.
Methodology:
-
Prepare several test eluents with varying polarities.
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plates in separate chambers, each containing one of your test eluents.
-
Visualize the separated spots using a UV lamp (254 nm). 2,5-Dimethoxybenzamide is UV active due to its aromatic ring.
-
Calculate the Rf value for your target spot in each system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that gives the desired Rf of ~0.3.
| Solvent System (v/v) | Polarity | Typical Application / Expected Rf |
| Hexane : Ethyl Acetate (7:3) | Low-Medium | A good starting point. May result in an Rf < 0.3. |
| Hexane : Ethyl Acetate (1:1) | Medium | Increases polarity. Should increase the Rf. |
| Dichloromethane : Methanol (99:1) | Medium | Alternative system. Useful if acetate esters are problematic. |
| Dichloromethane : Methanol (95:5) | Medium-High | Use if the compound is strongly retained by the silica. |
Step 2: Column Preparation and Packing
The Principle: A well-packed column is critical for a high-resolution separation. The stationary phase (silica gel) must be packed uniformly to prevent cracks or channels, which would lead to poor separation as the sample would bypass the stationary phase.[2][3] We will use the "slurry method," which is the most reliable technique for achieving a homogenous column bed.
Methodology:
-
Select a Column: Choose a glass column with a stopcock. The amount of silica gel needed is typically 30-100 times the mass of the crude sample to be purified.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (standard 60 Å, 230-400 mesh) with your chosen mobile phase from Step 1 to form a consistent, pourable slurry.[2]
-
Pack the Column:
-
Secure the column vertically to a clamp stand.
-
Place a small plug of cotton or glass wool at the bottom to support the packing.[2]
-
Add a small layer of sand over the plug.
-
Fill the column about halfway with the mobile phase.
-
With the stopcock open to allow solvent to drain, slowly pour the silica slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column gently to help the silica settle evenly and remove any air bubbles.[2]
-
Once all the silica has been added and has settled, add a protective layer of sand on top.
-
Crucially, never let the solvent level drop below the top of the silica bed.
-
Step 3: Sample Loading
The Principle: The sample must be applied to the column in a tight, concentrated band. A diffuse starting band will result in broad, overlapping bands during elution, destroying the separation.[4] There are two primary methods for loading your sample.
-
Wet Loading: Best for samples that are readily soluble in the mobile phase.
-
Dissolve the crude product in the minimum amount of the mobile phase.[4]
-
Carefully drain the solvent in the column until it is just level with the top layer of sand.
-
Use a pipette to carefully add the dissolved sample solution evenly onto the sand layer.
-
Open the stopcock and allow the sample to absorb fully into the silica bed.
-
Carefully add fresh mobile phase to the column to begin elution.
-
-
Dry Loading: The preferred method for samples with poor solubility in the eluent or when a highly polar solvent is needed for dissolution.[4]
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[4]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and cover it with a final layer of sand.
-
Step 4: Elution and Fraction Collection
The Principle: The mobile phase flows through the column, carrying the components of the mixture with it. Separation occurs because different compounds travel at different rates based on their affinity for the stationary phase. Less polar compounds will elute first, followed by more polar compounds.[3]
Methodology:
-
Carefully fill the column with the mobile phase.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate. For gravity chromatography, simply open the stopcock.
-
Begin collecting the eluting solvent (the eluate) in numbered test tubes or flasks. These are your fractions.[3][5]
-
Maintain a constant level of solvent at the top of the column by adding fresh eluent as needed.
-
Monitor the progress of the separation by spotting fractions onto a TLC plate and developing it.[3][6]
-
Once all compounds have eluted, combine the fractions that contain only the pure 2,5-Dimethoxybenzamide (as determined by TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified product.
Part 2: Troubleshooting Guide (Q&A Format)
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates your compound is very polar and is strongly adsorbed to the acidic silica gel.
-
Solution: You need a more polar eluent. Switch to a dichloromethane/methanol solvent system. Start with 1-2% methanol in dichloromethane and gradually increase the methanol percentage. For very stubborn polar compounds, adding a small amount (e.g., 1%) of ammonia in methanol can help by neutralizing acidic sites on the silica and improving the elution of basic or strongly hydrogen-bonding compounds.[1]
Q2: I ran the column, but all my fractions seem to contain a mixture of my product and an impurity. The separation looked good on TLC.
A2: This is a common and frustrating issue with several potential causes:
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. A good rule of thumb is a silica-to-sample mass ratio of at least 30:1, and preferably 50:1 for difficult separations.
-
Poor Packing: The column may have been packed unevenly, creating channels that allow the sample to travel down without proper interaction with the silica. This emphasizes the importance of a careful slurry packing technique.
-
Sample Band was too Diffuse: If the sample was loaded in too large a volume of solvent, it started as a wide band, making separation impossible. Always use the minimum volume of solvent for wet loading.[4]
-
Compound Degradation: It is possible your compound is not stable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear or the original spot streaks, degradation is likely.[1] In this case, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Q3: The spots on my TLC plate are streaking or "tailing." How will this affect my column, and how can I fix it?
A3: Tailing on a TLC plate is a strong indicator that you will see broad, tailing bands on your column, leading to poor separation.
-
Cause - Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves. Try a different solvent system in which your compound is more soluble.[7]
-
Cause - Strong Interaction with Silica: The amide group in 2,5-Dimethoxybenzamide can interact strongly with the acidic silanol groups on the silica surface. This is a common cause of tailing for polar compounds.
-
Solution: Add a small amount of a polar modifier to the eluent. For a neutral compound like this, adding a slightly more polar solvent (like a small percentage of methanol to an ethyl acetate/hexane mixture) can sometimes improve peak shape. If the compound were acidic or basic, adding acetic acid or triethylamine, respectively, would be appropriate.
Q4: My compound came off the column much faster than the TLC predicted. It eluted with the solvent front.
A4: This happens when the mobile phase used for the column is significantly more polar than the one used for the preliminary TLC analysis, or if the sample was loaded in a solvent that was too polar.
-
Check Your Solvents: Ensure you prepared the mobile phase correctly and did not accidentally reverse the solvent ratios.[1]
-
Loading Solvent Effect: If you used a strong solvent (like pure dichloromethane or methanol) to dissolve your sample for wet loading, that strong solvent can act as a "plug" of high-polarity eluent, carrying your compound down the column rapidly without separation. This is a key reason why dry loading is often superior.[4]
Part 3: Frequently Asked Questions (FAQs)
Q: Why is it critical to use a solvent system where the Rf is around 0.3? A: An Rf value in the 0.25-0.35 range represents a "sweet spot" in chromatography. It signifies that the compound has a sufficient affinity for the stationary phase to allow for separation from less polar impurities (which will have higher Rf values) but not so strong an affinity that it requires excessively large volumes of solvent to elute, which can lead to band broadening and low recovery.
Q: What is the difference between gravity chromatography and flash chromatography? A: The driving force. In gravity chromatography, the mobile phase moves through the column under the force of gravity alone. It is simple but slow. In flash chromatography, positive pressure (from nitrogen or air) is applied to the top of the column to force the solvent through much more quickly. Flash chromatography is faster and generally provides better resolution because the compound bands have less time to diffuse and broaden.
Q: Can I use a gradient elution instead of an isocratic (single solvent system) one? A: Yes, and it is often recommended for complex mixtures. You would start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) to elute the non-polar impurities, and then gradually increase the polarity (e.g., moving to 30%, then 50% ethyl acetate) to elute your target compound and then any more polar impurities.[6] This can speed up the purification and sharpen the elution bands of later compounds.
Q: How do I know which fractions to combine? A: Through systematic TLC analysis.[5] Spot every fraction (or every other fraction) on a large TLC plate. After developing the plate, you can clearly see which fractions contain your pure compound (a single spot at the correct Rf), which are mixed, and which are empty. Only combine the fractions that show a single, clean spot corresponding to 2,5-Dimethoxybenzamide.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Available from: [Link]
-
Kennepohl, D. et al. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid. Available from: [Link]
-
Waters Corporation (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Zhang, Z. et al. (2008). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Se Pu. Available from: [Link]
-
MicroSolv Technology Corporation (2025). Amide or Amino HPLC Columns What are the Differences. Available from: [Link]
-
Bloomtechz Chemicals Co.,Ltd (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Available from: [Link]
-
Dolan, J. W. (2009). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available from: [Link]
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Al-Bari, M. A. A. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. Available from: [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. Available from: [Link]
-
PerkinElmer (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
ResearchGate (2017). Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]
-
The Good Scents Company (2021). 2,5-dimethoxybenzaldehyde. Available from: [Link]
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Veeprho (2023). Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available from: [Link]
-
Trajkovska, F. et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
MAC-MOD Analytical. Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758489, 2,5-Dimethoxythiobenzamide. Available from: [Link]
-
LAMBDA Laboratory Instruments (2023). Isolation, purification and characterization of allelopathic compounds. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 239025, 2,4-Dimethoxybenzamide. Available from: [Link]
-
Ndhlala, A. R. (2013). ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3469, 2,5-Dihydroxybenzoic acid. Available from: [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 239025, 2,4-Dimethoxybenzamide. Available from: [Link]
-
Kim, J. et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Available from: [Link]
-
National Center for Biotechnology Information (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Available from: [Link]
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How to prevent the formation of N-acylurea byproduct in amide synthesis
A Guide to Preventing N-Acylurea Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of achieving high purity and yield in amide bond formation. A frequent and often frustrating challenge in carbodiimide-mediated couplings is the formation of the N-acylurea byproduct. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate this persistent impurity from your reactions.
Troubleshooting Guide: Specific Issues & Solutions
Here, we address common problems encountered during amide synthesis and provide actionable solutions based on established chemical principles.
Issue 1: A significant, difficult-to-remove byproduct is co-eluting with my desired amide product on chromatography.
Q: I'm using EDC/DCC to couple a carboxylic acid and an amine, and I'm seeing a persistent impurity with a similar polarity to my product. Could this be N-acylurea, and why is it forming?
A: Yes, it is highly likely that the byproduct is an N-acylurea. This stable and unreactive species is a common side product in carbodiimide-mediated amide synthesis.[1] Its formation is a direct consequence of the reaction mechanism.
The carbodiimide (DCC, EDC, etc.) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is the key branching point in the reaction. While it is intended to react with your amine to form the desired amide bond, it can also undergo a competing intramolecular rearrangement, known as an O-to-N acyl migration, to form the thermodynamically more stable N-acylurea.[4][5] Once formed, the N-acylurea is unreactive and acts as a sink for your activated carboxylic acid, reducing your overall yield.[6]
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical junction where the reaction can proceed towards the desired amide or the undesired N-acylurea byproduct.
Caption: Competing pathways in carbodiimide-mediated amide synthesis.
Issue 2: My reaction yield is consistently low, even after extended reaction times.
Q: I've tried increasing the reaction time and temperature, but the yield of my amide hasn't improved, and I still see the N-acylurea byproduct. What can I do?
A: Increasing temperature can sometimes exacerbate N-acylurea formation.[5] The key to improving your yield is to favor the kinetics of the desired nucleophilic attack by the amine over the intramolecular rearrangement. The most effective strategy is to "trap" the reactive O-acylisourea intermediate.
This is achieved by using coupling additives. Nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or N-hydroxysuccinimide (NHS) react with the O-acylisourea faster than it can rearrange.[7][8] This reaction forms a more stable active ester (e.g., an HOBt-ester), which is still sufficiently reactive to acylate the amine but is not prone to rearrangement.[3][9]
| Additive | Key Features |
| HOBt | The classic and most common additive. Effectively suppresses racemization and N-acylurea formation.[6][10] |
| HOAt | More reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at position 7.[11][12] Particularly useful for sterically hindered couplings. |
| NHS | Forms a stable active ester, commonly used in bioconjugation.[8] |
| OxymaPure® | A safer alternative to HOBt, with comparable or even superior performance in suppressing side reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between different carbodiimides like DCC, DIC, and EDC?
A1: The choice of carbodiimide often depends on the solubility of the urea byproduct and the reaction conditions.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Effective and inexpensive. However, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[7][13] This can be an advantage in solution-phase synthesis where it can be easily removed by filtration, but it's problematic in solid-phase peptide synthesis (SPPS).[14]
-
DIC (N,N'-Diisopropylcarbodiimide): The diisopropylurea byproduct is more soluble in common organic solvents like DMF and DCM, making DIC a better choice for SPPS as the byproduct can be washed away.[6][14]
-
EDC (or EDAC) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide. Both EDC and its urea byproduct are soluble in water, allowing for their easy removal via aqueous workup.[15][16] This makes EDC the reagent of choice for bioconjugation reactions in aqueous buffers.[17]
Q2: What is the optimal stoichiometry of reagents (acid:amine:carbodiimide:additive)?
A2: A slight excess of the coupling reagents is typically used to drive the reaction to completion. A common starting point is:
-
Carboxylic Acid: 1.0 equivalent
-
Amine: 1.0 - 1.2 equivalents
-
Carbodiimide (e.g., EDC): 1.1 - 1.5 equivalents[8]
-
Additive (e.g., HOBt/NHS): 1.1 - 1.2 equivalents[8]
It is crucial to activate the carboxylic acid with the carbodiimide and additive before adding the amine to prevent side reactions between the amine and the coupling reagent.[18]
Q3: Can reaction conditions like solvent and temperature be optimized to prevent N-acylurea formation?
A3: Yes, reaction conditions play a significant role.
-
Solvent: The rearrangement to N-acylurea is often faster in less polar solvents like dichloromethane (DCM).[4][11] Polar aprotic solvents like N,N-dimethylformamide (DMF) are generally preferred.
-
Temperature: Lowering the reaction temperature (e.g., running the reaction at 0 °C to room temperature) can suppress the O-to-N acyl migration.[6][19] High temperatures should generally be avoided as they can accelerate the formation of the N-acylurea byproduct.[5][20]
-
pH: For aqueous couplings using EDC, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling with the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[8][17]
Q4: Are there alternative coupling reagents that completely avoid the formation of N-acylurea?
A4: Absolutely. If N-acylurea formation remains a persistent issue, switching to a different class of coupling reagent is an excellent strategy.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents do not proceed via an O-acylisourea intermediate and are highly effective, especially for difficult or sterically hindered couplings.[16]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most efficient coupling reagents available.[21] They react with the carboxylic acid to form an activated ester in situ, bypassing the carbodiimide mechanism and its associated side reactions.[6] HATU is particularly powerful and is known for its high reactivity and low rates of racemization.[21]
-
Other Reagents: Reagents like TCFH (N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate) are also designed to avoid the formation of N-acylurea and insoluble byproducts.[21]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt to Minimize N-Acylurea Formation
This protocol provides a robust starting point for solution-phase amide synthesis.
Workflow: EDC/HOBt Coupling
Caption: Step-by-step workflow for a typical EDC/HOBt coupling reaction.
Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC•HCl (1.2 eq.) to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt-active ester.
-
Coupling: In a separate flask, dissolve the amine (1.1 eq.) in a minimal amount of the reaction solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq. for the salt plus an optional 0.1 eq. excess).
-
Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, perform a standard aqueous workup to remove the water-soluble urea byproduct, excess EDC, and HOBt. This typically involves diluting with an organic solvent (e.g., ethyl acetate), washing sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
By implementing these strategies and understanding the underlying chemical principles, you can effectively troubleshoot and prevent the formation of N-acylurea, leading to cleaner reactions and higher yields in your amide synthesis endeavors.
References
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Wei, K.-L., Wu, C.-H., Huang, W.-H., Lin, J.-J., & Dai, S. A. (2006). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. Macromolecules, 39(8), 2813-2820. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]
-
Wintime Tech. (2026, January 9). What are the alternatives to peptide reagents? Retrieved from [Link]
-
Rebek, J., Jr, & Feitler, D. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607. Retrieved from [Link]
-
Satterthwait, A. C., & Jencks, W. P. (1974). Solvent Dependence of Carboxylic Acid Condensations with Dicyclohexylcarbodiimide¹. Journal of the American Chemical Society, 96(22), 7018-7031. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Mahto, S. K., Howard, C. J., Shimko, J. C., & Ottesen, J. J. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Chembiochem, 12(16), 2488-2494. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(3), 231-234. Retrieved from [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]
-
Peptron. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. Retrieved from [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts, 19(11), 1234. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Undesired formation of N-protected dipeptides during the protection reaction. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergy of HOAt and Carbodiimides in Efficient Amide Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]
-
van der Mee, L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6839-6847. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(40), 11096-11102. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. omizzur.com [omizzur.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. peptide.com [peptide.com]
- 17. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. zjwintime.com [zjwintime.com]
Technical Support Center: Strategies for Improving the Solubility of 2,5-Dimethoxybenzamide in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges related to the solubility of 2,5-Dimethoxybenzamide in biological assays. As a compound of interest in various research fields, ensuring its proper dissolution is paramount for obtaining accurate and reproducible experimental results. This document is structured to address common questions and provide scientifically grounded protocols to overcome solubility hurdles.
Understanding the Challenge: Physicochemical Properties of 2,5-Dimethoxybenzamide
Before delving into troubleshooting, it is crucial to understand the inherent properties of 2,5-Dimethoxybenzamide that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Boiling Point | 295.9 °C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Predicted pKa | (To be determined) | |
| Experimental Solubility | (Data not readily available) | [1] |
The presence of two methoxy groups and a benzamide structure suggests that 2,5-Dimethoxybenzamide is a moderately polar molecule with limited aqueous solubility. While specific experimental solubility data is not widely published, related benzamide compounds exhibit poor water solubility, which often necessitates the use of organic solvents for initial stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with 2,5-Dimethoxybenzamide in a question-and-answer format.
Q1: My 2,5-Dimethoxybenzamide is not dissolving in my aqueous assay buffer. What is the first step?
A1: The initial and most critical step is the preparation of a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often not feasible for compounds like 2,5-Dimethoxybenzamide.
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.
-
Rationale: Its ability to dissolve both polar and nonpolar molecules makes it an excellent starting point for creating high-concentration stock solutions.
-
Best Practice: Prepare a stock solution of 10-50 mM in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
Q2: I have a clear stock solution in DMSO, but the compound precipitates when I add it to my cell culture media or assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge. It occurs because the aqueous environment of your assay buffer is a poor solvent for the compound, even at low final concentrations.
Troubleshooting Workflow for Precipitation:
Caption: Decision tree for troubleshooting precipitation of 2,5-Dimethoxybenzamide in aqueous buffers.
Detailed Solutions to Prevent Precipitation:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5%, and certainly no higher than 1%, to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions of your compound in 100% DMSO first. Then, add the diluted DMSO stock to the final assay medium.
-
Mixing Technique: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can trigger precipitation.
Q3: I've optimized my DMSO concentration, but I still see precipitation at my desired working concentration. What are my next options?
A3: If optimizing the DMSO concentration is insufficient, you can explore more advanced formulation strategies. It is crucial to validate each new excipient for compatibility with your specific assay.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar compounds.
-
Recommended Co-solvents:
-
Ethanol: Often well-tolerated by cells at low concentrations.
-
Polyethylene Glycol 400 (PEG 400): A viscous liquid polymer that can enhance solubility.
-
Propylene Glycol (PG): Another commonly used co-solvent in pharmaceutical formulations.
-
-
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock solution of 2,5-Dimethoxybenzamide in 100% DMSO.
-
Prepare intermediate solutions by diluting the DMSO stock into various co-solvents (e.g., a 1:1 mixture of DMSO and Ethanol).
-
Add the intermediate solutions to your aqueous assay buffer to achieve the desired final compound concentration, ensuring the final co-solvent concentration is within a tolerable range for your assay (typically <1-2%).
-
Visually inspect for precipitation and, if possible, quantify the soluble compound concentration.
-
Run vehicle controls with the same final concentration of the co-solvent mixture to assess its impact on your assay.
-
Strategy 2: pH Adjustment
-
Rationale: Adjusting the pH of your assay buffer away from the compound's pI (isoelectric point) can increase its charge and, consequently, its aqueous solubility.
-
Considerations:
-
Assay Compatibility: Ensure that any pH adjustment is compatible with the biological system you are studying (e.g., enzyme activity, cell viability).
-
Buffer Capacity: The buffer system must have sufficient capacity to maintain the desired pH after the addition of the compound.
-
-
Experimental Approach:
-
Prepare a series of your assay buffer at slightly different pH values (e.g., pH 6.8, 7.4, 8.0).
-
Add your DMSO stock solution of 2,5-Dimethoxybenzamide to each buffer to the desired final concentration.
-
Observe for any differences in solubility.
-
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.
-
-
Mechanism of Action: The hydrophobic interior of the cyclodextrin sequesters the poorly soluble 2,5-Dimethoxybenzamide, while the hydrophilic exterior interacts with water, forming a soluble inclusion complex.
Caption: Formation of a soluble inclusion complex between a cyclodextrin and a poorly soluble compound.
-
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh a specific amount of HP-β-CD into a glass mortar.
-
Add a small amount of a 50:50 ethanol:water solution to the HP-β-CD to form a paste.
-
Gradually add a molar equivalent of 2,5-Dimethoxybenzamide to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
-
Determine the solubility of the complex in your assay buffer.
-
Summary of Solubilization Strategies
| Strategy | Principle | Key Considerations |
| DMSO Stock | High concentration in a strong organic solvent. | Final concentration in assay should be <0.5-1%. |
| Co-solvents | Increasing the polarity of the aqueous phase. | Test for co-solvent toxicity and interference in the assay. |
| pH Adjustment | Ionizing the compound to increase solubility. | Ensure pH is compatible with the biological system. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule. | Can alter the free concentration of the compound. |
Final Recommendations for Best Practices
-
Always Perform Vehicle Controls: This is essential to ensure that the solvent or excipient is not responsible for the observed biological effects.
-
Determine Maximum Soluble Concentration: Before conducting extensive experiments, determine the maximum concentration of 2,5-Dimethoxybenzamide that remains soluble in your final assay medium under your experimental conditions.
-
Visual and Analytical Confirmation: Do not rely solely on visual inspection for precipitation. If possible, use analytical techniques such as HPLC to quantify the concentration of the compound in solution after dilution into the assay buffer.
-
Consider Effective Concentration: The required concentration for biological activity will influence the feasibility of different solubilization strategies. If high concentrations are needed, a combination of approaches may be necessary.
By systematically applying these troubleshooting steps and formulation strategies, researchers can overcome the solubility challenges associated with 2,5-Dimethoxybenzamide and ensure the integrity and reliability of their biological assay data.
References
-
LookChem. 2,5-DIMETHOXYBENZAMIDE Chemical Properties. [Link]
Sources
Technical Support Center: Strategies to Enhance the Stability of 2,5-Dimethoxybenzamide in Solution
Welcome to the technical support center for 2,5-Dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 2,5-Dimethoxybenzamide in solution. Our goal is to equip you with the scientific rationale and practical strategies to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs) about 2,5-Dimethoxybenzamide Stability
This section addresses common questions regarding the stability of 2,5-Dimethoxybenzamide in solution, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary degradation pathways for 2,5-Dimethoxybenzamide in solution?
A1: Based on its chemical structure, which features an amide functional group and an aromatic ring with two methoxy substituents, the primary degradation pathways for 2,5-Dimethoxybenzamide are hydrolysis and photodegradation.[1][2] Hydrolysis of the amide bond can be catalyzed by both acidic and basic conditions, leading to the formation of 2,5-dimethoxybenzoic acid and ammonia. The aromatic nature of the compound also makes it susceptible to degradation upon exposure to light.
Q2: How do the methoxy groups on the benzene ring affect the stability of 2,5-Dimethoxybenzamide?
A2: The two methoxy groups (-OCH₃) are electron-donating groups.[3] In the context of acid-catalyzed hydrolysis, electron-donating groups on the benzene ring of benzamides have been shown to retard the rate of hydrolysis.[1] This is because they increase the electron density on the carbonyl oxygen, making it more basic and more readily protonated, but they also stabilize the protonated intermediate, slowing down the subsequent nucleophilic attack by water. The effect on base-catalyzed hydrolysis is generally less pronounced. Regarding photostability, methoxy substituents can influence the excited state properties of aromatic compounds, which may affect their susceptibility to photodegradation.[4][5][6]
Q3: What is the most critical factor to control for enhancing the stability of 2,5-Dimethoxybenzamide in aqueous solutions?
A3: For aqueous solutions, controlling the pH is the most critical factor. The rate of hydrolysis of amides is highly dependent on pH.[7][8] By maintaining the pH within an optimal range using a suitable buffer system, the rate of both acid and base-catalyzed hydrolysis can be significantly minimized.[9][10][11]
Q4: Can 2,5-Dimethoxybenzamide degrade even when protected from light and stored at a controlled temperature?
A4: Yes, even under ideal storage conditions in terms of light and temperature, degradation can occur if the solution's pH is not optimal. Hydrolysis is a reaction with water, which is the solvent in aqueous solutions, and can proceed, albeit at a slower rate, even at neutral pH.[7] For long-term stability, a comprehensive approach that includes pH control, appropriate packaging, and controlled storage conditions is necessary.
Q5: Are there any specific excipients that can help stabilize 2,5-Dimethoxybenzamide in solution?
A5: Yes, the choice of excipients is crucial. Buffering agents are essential for pH control.[9][10][11] For solutions susceptible to oxidation, the inclusion of antioxidants can be beneficial.[2][12][13] Additionally, if precipitation is a concern, solubilizing agents or precipitation inhibitors may be required.[14][15][16]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common stability-related issues encountered during experiments with 2,5-Dimethoxybenzamide.
Issue 1: Unexpected Peaks in HPLC Chromatogram During a Stability Study
Possible Cause: The appearance of new peaks in an HPLC chromatogram of a 2,5-Dimethoxybenzamide solution over time is a strong indication of degradation.
Troubleshooting Steps:
-
Correlate with Stress Conditions:
-
Identify which stress condition (e.g., acid, base, heat, light, oxidation) led to the formation of the new peak(s). This provides valuable clues about the degradation pathway. For instance, peaks appearing under acidic or basic conditions are likely hydrolysis products.[17]
-
-
Utilize a Photodiode Array (PDA) Detector:
-
A PDA detector can provide the UV-Vis spectrum of the unknown peak. Comparing this spectrum to that of the parent 2,5-Dimethoxybenzamide can help determine if it is a related substance.
-
-
Perform LC-MS Analysis:
-
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the unknown peak. This information is critical for proposing a chemical structure for the degradation product.
-
-
Evaluate Mass Balance:
-
Calculate the mass balance by comparing the decrease in the area of the main peak with the sum of the areas of the new peaks. A good mass balance (typically >95%) suggests that all major degradation products are being detected.[18]
-
Issue 2: Poor Resolution Between 2,5-Dimethoxybenzamide and a Degradation Product
Possible Cause: The chromatographic conditions of your stability-indicating method are not optimized for separating the parent compound from a specific degradation product.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Adjust the ratio of the organic solvent to the aqueous buffer. A slight change can significantly impact selectivity.
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
-
-
Adjust the pH of the Mobile Phase:
-
Altering the pH can change the ionization state of 2,5-Dimethoxybenzamide or its degradation products, which can dramatically affect their retention times and improve separation.[19]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is unsuccessful, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Optimize Temperature:
-
Varying the column temperature can also influence selectivity and improve resolution.
-
Issue 3: Precipitation of 2,5-Dimethoxybenzamide in Solution Over Time
Possible Cause: The concentration of 2,5-Dimethoxybenzamide in the chosen solvent system exceeds its solubility limit under the storage conditions, or a change in pH is causing it to precipitate.
Troubleshooting Steps:
-
Determine the pH of Maximum Solubility:
-
Experimentally determine the pH at which 2,5-Dimethoxybenzamide has the highest solubility and buffer the solution to maintain this pH.
-
-
Incorporate a Co-solvent:
-
The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[15]
-
-
Use a Surfactant:
-
Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[[“]]
-
-
Consider Complexation:
-
Cyclodextrins are known to form inclusion complexes with aromatic compounds, which can enhance their aqueous solubility and stability.[21]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation and photostability studies, which are essential for understanding the degradation profile of 2,5-Dimethoxybenzamide.
Protocol 1: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.[17][18][22][23]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2,5-Dimethoxybenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation:
- Solid State: Spread a thin layer of solid 2,5-Dimethoxybenzamide in a petri dish and place it in an oven at 80°C for 48 hours.
- Solution State: Heat the stock solution at 80°C for 48 hours.
-
Control Sample: Keep a sample of the stock solution at the recommended storage temperature, protected from light.
3. Analysis:
-
Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient for meaningful results.[18][23]
Protocol 2: Photostability Study (as per ICH Q1B Guidelines)
Photostability testing is crucial to determine if 2,5-Dimethoxybenzamide is sensitive to light.[7][9][10][11][24]
1. Sample Preparation:
-
Solid State: Spread a thin layer of solid 2,5-Dimethoxybenzamide in a chemically inert, transparent container.
-
Solution State: Prepare a solution of 2,5-Dimethoxybenzamide in a suitable solvent (e.g., water or a relevant buffer) in a chemically inert, transparent container.
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.
2. Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][11] This can be achieved using a calibrated photostability chamber.
3. Analysis:
-
After exposure, analyze the light-exposed samples and the dark control samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Assess changes in physical properties such as appearance, color, and clarity.
Section 4: Visualization of Degradation and Experimental Workflow
Degradation Pathway of 2,5-Dimethoxybenzamide
Caption: Predicted primary degradation pathways for 2,5-Dimethoxybenzamide.
Experimental Workflow for a Stability Study
Caption: A typical workflow for conducting a comprehensive stability study.
Section 5: Data Presentation and Interpretation
Clear and organized data presentation is essential for interpreting stability studies. The following table provides a template for summarizing forced degradation data.
Table 1: Summary of Forced Degradation Studies for 2,5-Dimethoxybenzamide
| Stress Condition | Parameters | Duration (hours) | % Degradation of Active | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data | e.g., Formation of one major degradant |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | Data | Data | e.g., Rapid degradation observed |
| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | e.g., Minor degradation, multiple small peaks |
| Thermal (Solid) | 80°C | 48 | Data | Data | e.g., No significant degradation |
| Thermal (Solution) | 80°C | 48 | Data | Data | e.g., Slight increase in hydrolysis products |
| Photolytic (Solid) | ICH Q1B | As per guideline | Data | Data | e.g., Discoloration observed |
| Photolytic (Solution) | ICH Q1B | As per guideline | Data | Data | e.g., Significant degradation with new peaks |
Section 6: References
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
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Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
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Mahedihasan4831. Importance of Buffer Solutions in Pharmaceutical Industry. Scribd.
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Proclinical. Pharmaceutical Buffers.
-
Anonymous. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
-
Leisten, J. A. Acidic and Basic Amide Hydrolysis. ResearchGate.
-
Pharma Stability. Troubleshooting & Pitfalls.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
Raghu College of Pharmacy. UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII.
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Benchchem. A Comprehensive Guide to Stability and Degradation Studies of Novel Chemical Entities.
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Knowledge of Pharma. ANTIOXIDANTS: In Pharmaceutical Formulation. 2017.
-
Journal of Chemical and Pharmaceutical Research. Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs.
-
Google Patents. WO2018222922A1 - Precipitation resistant small molecule drug formulations.
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MAC-MOD Analytical. HPLC Troubleshooting Guide.
-
ACS Publications. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design.
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products.
-
National Institutes of Health. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. 2023.
-
Ancalab. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025.
-
ResearchGate. Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. 2025.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
-
International Pharmaceutical Students' Federation. PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. 2021.
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
-
PubMed. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. 2001.
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.
-
Quora. In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons? 2023.
-
Performance Additives. Aromatic Amines Antioxidants.
-
Repository of the Academy's Library. An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes.
-
ResearchGate. Antioxidant activity of a series of amides. 2016.
-
Consensus. Strategies to enhance pharmaceutical formulation stability.
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European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. 2012.
-
ResearchGate. Hydrolysis Rates for Various pH Levels.
-
UWISpace. A B S T R A C T This thesis presents rate data for the hydrolysis of o-, m- and p-substituted benzamides and phenylacetam ides.
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Google Patents. WO1979000628A1 - Process for preparing aromatic amide antioxidants.
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ElectronicsAndBooks. Rapid amidic hydrolysis.
-
University of Regina. On the hydrolysis mechanisms of amides and peptides. 2018.
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troindia. THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE.
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ARKAT USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
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ResearchGate. pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
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ResearchGate. (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. 2025.
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Consensus. Strategies to enhance pharmaceutical formulation stability.
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ResearchGate. Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. 2025.
-
ResearchGate. Effect of Methoxy Substituents on the Excited State Properties of Stilbene. 2025.
-
Google Patents. US5424349A - Amide antioxidants.
-
National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
-
ResearchGate. Examples of pharmaceuticals containing amide bonds and selected...
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National Institutes of Health. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. 2018.
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pharma excipients. Mechanism-based selection of stabilization strategy for amorphous formulations: Insights into crystallization pathways. 2024.
-
ResearchGate. Buffer Screening of Protein Formulations Using a Coarse-Grained Protocol Based on Medicinal Chemistry Interactions.
-
ResearchGate. Representative pharmaceutical compounds that contain amide bonds.
-
ResearchGate. Representative examples of amide-containing drugs.
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Overcoming incomplete conversion in the amidation of 2,5-dimethoxybenzoic acid
Welcome to the technical support center dedicated to addressing challenges in the amidation of 2,5-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties, particularly incomplete conversion, during this crucial synthetic step. The inherent electronic properties of this substrate present unique hurdles that standard amidation protocols may not overcome. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high-yield, complete reactions.
Troubleshooting Guide: Overcoming Incomplete Conversion
This section directly addresses the most common failure point in the amidation of 2,5-dimethoxybenzoic acid: stalled or incomplete reactions. The question-and-answer format is designed to help you quickly diagnose the problem and implement an effective solution.
Q1: My reaction has stalled at ~50% conversion, and adding more coupling reagent isn't helping. What's the underlying issue?
This is a classic symptom when working with 2,5-dimethoxybenzoic acid. The root cause is often the reduced electrophilicity of the carboxylic acid itself. The two electron-donating methoxy groups enrich the aromatic ring with electron density, which deactivates the carbonyl carbon towards nucleophilic attack. Standard coupling conditions may be insufficient to overcome this activation barrier.
Primary Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The most common issue is that the chosen coupling reagent is not potent enough to fully activate the electron-rich carboxylic acid. The O-acylisourea intermediate formed with carbodiimides like EDC or DCC may not be reactive enough.[1]
-
Solution: Switch to a more powerful class of coupling reagent. Uronium/aminium salts like HATU or HBTU , or phosphonium salts like PyBOP , are specifically designed for difficult couplings, including those with sterically hindered or electron-rich acids.[2][3][4] HATU is often the reagent of choice for challenging substrates.[3]
-
-
Formation of Unreactive Byproducts: With carbodiimide reagents (EDC, DCC), the active O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can complicate purification.[3]
-
Protonation of the Amine: The direct coupling of a carboxylic acid and an amine can lead to a competing acid-base reaction, forming an unreactive ammonium salt.[1][6] While coupling reagents mitigate this, any acidic byproduct (e.g., HCl generated from an acyl chloride intermediate) can protonate your amine starting material, rendering it non-nucleophilic and halting the reaction.[7][8][9]
Q2: I've tried a stronger coupling reagent (HATU) and my conversion is still low. What other factors should I investigate?
If a powerful coupling reagent like HATU fails to drive the reaction to completion, the problem likely lies with the fundamental reaction conditions or the quality of your reagents.
Secondary Causes & Solutions:
-
Presence of Moisture: Amidation reactions are highly sensitive to water. Moisture can hydrolyze the coupling reagent or, more critically, the activated carboxylic acid intermediate, reverting it back to the starting material.[5]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM, THF dried over molecular sieves) and ensure all glassware is oven- or flame-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Suboptimal Temperature: While many amidations proceed well at room temperature, the increased activation energy required for 2,5-dimethoxybenzoic acid may necessitate thermal input.
-
Poor Solubility: If any of the reactants or the activated intermediate precipitates from the solution, the reaction will effectively stop.[5]
-
Solution: Switch to a solvent with better solubilizing properties. N,N-Dimethylformamide (DMF) is an excellent choice for amidation reactions due to its high polarity and ability to dissolve a wide range of substrates.
-
Below is a logical workflow to systematically troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for 2,5-dimethoxybenzoic acid, and why?
Due to the electron-rich nature of the substrate, a hierarchy of coupling reagents should be considered.
| Reagent Class | Examples | Performance with this Substrate | Key Considerations |
| Uronium/Aminium | HATU , HBTU, HCTU | Excellent | Highly efficient and fast, even for difficult couplings. HATU is often the best choice but is more expensive.[3] |
| Phosphonium | PyBOP, BOP | Very Good | Highly effective, but byproducts can sometimes be difficult to remove. Does not react with the free amine component.[2][4] |
| Carbodiimide | EDC, DCC | Moderate to Poor | Often leads to incomplete conversion and N-acylurea byproducts unless used with an additive like HOBt or Oxyma.[3][4] |
| Other | T3P®, CDI | Good to Very Good | T3P® is excellent for sterically demanding substrates.[3] CDI is effective but may require longer reaction times.[3] |
Recommendation: Start with EDC/HOBt for a cost-effective option. If conversion is low, move directly to HATU for the highest probability of success.[3]
Q2: Can I just convert the carboxylic acid to an acyl chloride first?
Yes, this is a very effective, albeit two-step, strategy to overcome the low reactivity of the carboxylic acid. Activating the acid by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and robust method.[1] The resulting acyl chloride is highly electrophilic and will readily react with the amine.
Considerations:
-
Harsh Conditions: The reagents used to make acyl chlorides are harsh and can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Stoichiometry: The reaction generates HCl as a byproduct, so you must use at least two equivalents of your amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like pyridine or TEA) in the subsequent amidation step.[7]
-
Monitoring: It is crucial to ensure the formation of the acid chloride is complete before adding the amine.[12]
Q3: How can I effectively monitor the progress of my reaction?
Reliable monitoring is key to understanding your reaction's kinetics and endpoint.
-
Thin-Layer Chromatography (TLC): The simplest method. Use a solvent system that gives good separation between your starting carboxylic acid, amine, and the desired amide product. The disappearance of the limiting reagent indicates reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data, allowing you to track the consumption of reactants and the formation of the product by mass. This is the preferred method in industrial and pharmaceutical settings.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture over time, which is excellent for kinetic studies.[13][14]
-
In-situ Monitoring: For advanced process control, techniques like in-line NMR can provide real-time data on the concentrations of species in the reaction.[13]
Validated Experimental Protocols
Protocol 1: High-Efficiency Amidation using HATU
This protocol is recommended for achieving high conversion when other methods have failed.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dimethoxybenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Activation: Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.05 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish after 2-4 hours (as monitored by TLC/LC-MS), heat the mixture to 40-50 °C and maintain for 4-16 hours, or until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt from HATU), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[15]
Protocol 2: Two-Step Acyl Chloride Formation and Amidation
Use this protocol when dealing with particularly unreactive amines or when a coupling-reagent-free approach is desired.
Step A: Acyl Chloride Formation
-
Setup: In an oven-dried flask under an inert atmosphere and equipped with a reflux condenser, suspend 2,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Reagent Addition: Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops). Caution: Vigorous gas evolution (CO₂, CO, HCl) occurs.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (or ~40 °C for DCM) for 1-2 hours, until gas evolution ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2,5-dimethoxybenzoyl chloride is often used directly in the next step without further purification.
Step B: Amidation
-
Setup: In a separate oven-dried flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC/LC-MS until completion.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1. The aqueous washes are particularly important here to remove the amine hydrochloride salt byproduct.
By systematically addressing the potential points of failure and selecting the appropriate activation strategy, you can successfully overcome the challenge of incomplete conversion in the amidation of 2,5-dimethoxybenzoic acid.
References
-
Amide Synthesis. Fisher Scientific. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. (2023-02-22). [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. (2021-11-05). [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Università di Sassari. [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Publications. (2021-11-05). [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. [Link]
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A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. CNKI. (2001-10-26). [Link]
-
One-pot activation and amidation of carboxylic acids with acetylene. ResearchGate. [Link]
-
The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). (2020-11-02). [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. (2022-09-24). [Link]
-
Amidation Reaction. YouTube. (2023-09-24). [Link]
-
Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. PMC - NIH. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis - ACS Publications. (2021-06-07). [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. (2013-04-16). [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. (2020-01-01). [Link]
-
Direct Transamidation Reactions: Mechanism and Recent Advances. PMC - NIH. (2018-09-18). [Link]
-
Amidation reaction between A3 and B1 performed autonomously by... ResearchGate. [Link]
-
How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Knowledge - bloomtechz.com. (2024-12-07). [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. organic-chemistry.org. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit. (2020-03-28). [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. PrepChem.com. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
What is the best technique for amide purification? ResearchGate. (2020-11-02). [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018-02-28). [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (2021-02-01). [Link]
-
17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. (2023-08-04). [Link]
-
Amide formation from carboxylic acid derivatives. YouTube. (2023-03-10). [Link]
-
Amide formation from carboxylic acid derivatives. (video). Khan Academy. [Link]
-
Chemistry Vignettes: Amide hydrolysis. YouTube. (2014-01-02). [Link]
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- 6. encyclopedia.pub [encyclopedia.pub]
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- 11. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
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Optimizing base selection for the Schotten-Baumann synthesis of 2,5-Dimethoxybenzamide
Welcome to the technical support resource for the synthesis of 2,5-Dimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Schotten-Baumann reaction, with a specific focus on the critical role of base selection. Here, you will find troubleshooting workflows, detailed protocols, and data-driven recommendations to enhance your reaction efficiency, yield, and purity.
Frequently Asked Questions: Core Principles of Base Selection
This section addresses fundamental questions regarding the choice of base, a parameter that can dictate the success or failure of the synthesis.
Q1: What is the primary role of the base in the Schotten-Baumann reaction?
A1: The base serves two essential functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[1][2][3] This is critical because the HCl would otherwise protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[4] By removing the acidic byproduct, the base drives the reaction equilibrium toward the formation of the amide product.[4][5]
Q2: I'm using aqueous NaOH. How does the biphasic nature of the reaction affect the outcome?
A2: The classic "Schotten-Baumann conditions" refer to a two-phase system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base.[5][6][7] The acyl chloride and the resulting amide product reside primarily in the organic phase, while the base neutralizes the generated HCl in the aqueous phase.[6]
The success of this biphasic approach hinges on efficient mass transfer between the two layers. Inadequate mixing can lead to localized high concentrations of base at the interface, promoting the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid (2,5-dimethoxybenzoic acid), which is a major competing side reaction.[8][9] Therefore, vigorous stirring is paramount.
Q3: When should I choose an organic base like pyridine or triethylamine over aqueous sodium hydroxide?
A3: The choice between an aqueous inorganic base and an organic base depends on the stability and solubility of your substrates.
-
Aqueous NaOH/KOH: This is the standard and often most cost-effective choice for robust amines and acyl chlorides that are not overly sensitive to hydrolysis.
-
Pyridine/Triethylamine (Et₃N): These are used in a single organic phase system and are preferred when your starting materials or product are sensitive to water or strong hydroxide. Pyridine can also act as a nucleophilic catalyst.[2][5][7] It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[10] This can be particularly useful for reactions involving less nucleophilic amines.[8]
Q4: How does the pKa of the base influence the reaction?
A4: The chosen base must be strong enough to neutralize the generated HCl (a strong acid) but not so strong that it promotes unwanted side reactions, such as deprotonation of the amide product or significant hydrolysis. The key is to maintain a basic environment that keeps the amine nucleophile in its free, unprotonated state. An ideal base will have a conjugate acid with a pKa higher than that of the protonated starting amine, ensuring the amine remains deprotonated and reactive.
Data & Visualization Hub
Key Reaction Parameters
// Connections Start -> Attack; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Product; Product -> Neutralization [lhead=cluster_base, label="HCl byproduct"]; Base -> Neutralization; Neutralization -> Start [style=dashed, label="Regenerates free amine\n(Drives Equilibrium)"]; } endom Caption: Mechanism of the Schotten-Baumann Reaction.
Table 1: Comparison of Common Bases for Schotten-Baumann Synthesis
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Biphasic: Water/DCM, 0°C to RT | Cost-effective, strong acid scavenger, easy workup. | Promotes hydrolysis of acyl chloride if not controlled.[8] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Biphasic or single phase (e.g., Acetone) | Milder than NaOH, less hydrolysis. | Slower reaction rates may be observed. |
| Pyridine | ~5.2 (Pyridinium ion) | Anhydrous, single organic phase (e.g., DCM) | Acts as a nucleophilic catalyst, good for sensitive substrates.[2][5] | Can be difficult to remove during workup, distinct odor. |
| Triethylamine (Et₃N) | ~10.7 (Triethylammonium ion) | Anhydrous, single organic phase (e.g., DCM) | Non-nucleophilic, purely an acid scavenger, easily removed. | Less effective at catalyzing the reaction compared to pyridine. |
Troubleshooting Guide
Problem: My reaction yield is very low, and I've isolated a large amount of 2,5-dimethoxybenzoic acid.
-
Likely Cause: This strongly indicates that the hydrolysis of your starting material, 2,5-dimethoxybenzoyl chloride, is outcompeting the desired amidation reaction.[8] This happens when the acyl chloride reacts with water or hydroxide ions before it can react with the amine.
-
Solutions & Optimization Workflow:
-
Reduce Temperature: Perform the reaction at 0-5 °C in an ice bath to slow down the rate of all reactions, especially hydrolysis.[11]
-
Control Reagent Addition: Add the 2,5-dimethoxybenzoyl chloride solution dropwise to the stirred amine/base mixture. A slow, controlled addition prevents a localized excess of the acyl chloride, giving it a better chance to react with the amine.[11]
-
Decrease Base Concentration: If using 10% NaOH, consider lowering the concentration to 5%. A high concentration of hydroxide ions increases the rate of hydrolysis.[8]
-
Increase Stirring Rate: In a biphasic system, vigorous stirring (>1000 rpm) is essential to create a large surface area between the organic and aqueous phases, facilitating the reaction between the amine and acyl chloride and minimizing the time the acyl chloride spends at the interface where hydrolysis is most likely.[8]
-
// Connections Start -> Analyze; Analyze -> Hydrolysis [label="Carboxylic Acid Found"]; Analyze -> StartingMaterial [label="Starting Materials Remain"]; Hydrolysis -> Sol_Hydrolysis; StartingMaterial -> Sol_StartMat; } endom Caption: Troubleshooting workflow for low yield.
Problem: The reaction stalls, and I see a lot of unreacted amine starting material.
-
Likely Cause: The amine has been fully protonated by the generated HCl, rendering it non-nucleophilic. This occurs when there is an insufficient amount of base to neutralize the acid as it is formed.[4][8]
-
Solutions:
-
Verify Stoichiometry: Ensure at least two equivalents of base are used. One equivalent is needed to neutralize the HCl byproduct, and an additional equivalent helps maintain a sufficiently basic environment to keep the amine reactive. For amine hydrochloride salts, an additional equivalent of base is required.
-
Add More Base: If monitoring the reaction in real-time (e.g., by TLC) and observing stalling, a careful addition of more base can restart the reaction.
-
Experimental Protocols
Protocol 1: Preparation of 2,5-Dimethoxybenzoyl Chloride
This protocol describes the conversion of 2,5-dimethoxybenzoic acid to the corresponding acyl chloride, which is the electrophilic partner in the Schotten-Baumann reaction.
Materials:
-
2,5-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (optional, for use with oxalyl chloride)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 2,5-dimethoxybenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature. Alternatively, use oxalyl chloride (1.5 eq) with a catalytic drop of DMF.
-
Stir the reaction mixture at room temperature or gentle reflux for 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,5-dimethoxybenzoyl chloride (typically a low-melting solid or oil) can often be used directly in the next step without further purification.[12][13]
Protocol 2: Schotten-Baumann Synthesis of 2,5-Dimethoxybenzamide
This protocol details the optimized synthesis using aqueous NaOH.
Materials:
-
2,5-Dimethoxybenzoyl chloride
-
Aqueous ammonia (~28-30%) or other primary/secondary amine
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Erlenmeyer flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, add the amine (e.g., aqueous ammonia, 1.5-2.0 eq) and 10% aqueous NaOH solution (2.0-3.0 eq).[11]
-
Cool the mixture to 0-5 °C using an ice bath and begin vigorous stirring.
-
Acyl Chloride Addition: Dissolve the crude 2,5-dimethoxybenzoyl chloride (1.0 eq) in a minimal amount of DCM and transfer it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the rapidly stirred, cold amine/base mixture over 30-60 minutes.[11][14]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction progress by TLC or LCMS. The disappearance of the benzoyl chloride smell is a good indicator of completion.[14]
-
Workup: Upon completion, filter the resulting precipitate (the crude 2,5-Dimethoxybenzamide). If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with dilute HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,5-Dimethoxybenzamide.
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BenchChem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BenchChem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- ChemicalBook. (n.d.). 2,5-DIMETHOXYBENZOYL CHLORIDE | 17918-14-8.
- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
- PrepChem.com. (n.d.). Synthesis of i) 2,5-Dimethoxybenzyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethylbenzoyl chloride.
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- BenchChem. (n.d.). 2,5-Dimethoxybenzoyl chloride | 17918-14-8.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides.
- Chemistry Guide. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation.
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,5-Dimethoxybenzamide
Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on the management of its inherent exothermic properties. Our goal is to provide you with in-depth, field-proven insights to ensure the safety, efficiency, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 2,5-Dimethoxybenzamide considered exothermic?
The primary routes to 2,5-Dimethoxybenzamide, such as the hydrolysis of 2,5-dimethoxybenzonitrile or the amidation of a 2,5-dimethoxybenzoic acid derivative, involve the formation of an amide bond. Amidation reactions are typically exothermic.[1][2] This heat is generated from the net energy difference between the bonds being broken in the reactants and the more stable bonds being formed in the product. The process by which an exothermic reaction's heat generation outpaces the cooling system's ability to remove it is known as a thermal runaway, which can lead to a dangerous increase in temperature and pressure.[3][4][5]
Q2: What are the immediate signs of a potential thermal runaway in my reactor?
Recognizing the early warning signs of a thermal runaway is critical for preventing accidents.[3][6] Key indicators include:
-
A sudden, sharp increase in the reaction mixture's temperature that does not stabilize with standard cooling.
-
A rapid rise in pressure within the sealed reaction vessel.
-
Noticeable changes in the reaction mixture, such as vigorous boiling (off-gassing), color change, or an increase in viscosity.
-
The cooling system running at maximum capacity without being able to lower the temperature.
A progressive increase in the rate of heat generation, temperature, and pressure are the classic characteristics of a thermal runaway.[3]
Q3: What are the primary consequences of inadequate temperature control?
Poor management of the reaction exotherm can lead to several undesirable outcomes:
-
Safety Hazards: The most severe consequence is a thermal runaway, which can cause the reactor to over-pressurize, leading to a potential explosion and the release of hazardous materials.[4]
-
Product Degradation: Elevated temperatures can cause the decomposition of the starting materials, intermediates, or the final 2,5-Dimethoxybenzamide product, resulting in lower yields and purity.
-
Formation of Impurities: High temperatures can activate alternative reaction pathways, leading to the formation of unwanted side products.[7] For instance, side reactions may occur that were not anticipated under controlled conditions.[8] This complicates the purification process and can compromise the quality of the final product.
Troubleshooting Guide for Exotherm Management
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Explanations |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent addition rate is too fast: The rate of heat generation is directly proportional to the rate of reaction. A rapid addition of a limiting reagent can cause the reaction rate to surge, overwhelming the cooling system.[9] 2. Inadequate cooling: The cooling bath temperature may be too high, or the heat transfer from the reactor to the bath is inefficient. 3. Poor mixing: Insufficient agitation can create localized "hot spots" where the reaction is proceeding much faster, initiating a runaway.[4] | 1. Immediately stop the addition of reagents. Allow the system to stabilize. Resume addition at a significantly slower rate once the temperature is under control. For scaled-up processes, dropwise addition is a common strategy to manage exotherms.[9] 2. Enhance cooling. Lower the temperature of the cooling bath or use a more efficient cooling medium (e.g., switch from an ice-water bath to a dry ice-acetone bath). Ensure the reactor is sufficiently immersed in the bath to maximize the heat transfer surface area. 3. Increase stirring rate. Vigorous stirring ensures homogenous temperature distribution and efficient heat transfer to the vessel walls and into the cooling medium. |
| Low Yield of 2,5-Dimethoxybenzamide | 1. Thermal decomposition: The desired product or a key intermediate may have degraded due to excessive temperatures. 2. Incomplete reaction: The reaction may have been prematurely quenched due to a perceived exotherm risk, or the optimal temperature was not maintained. | 1. Implement stricter temperature controls. Maintain the reaction at the lower end of its optimal temperature range. Use reaction calorimetry to determine the precise heat of reaction and design an appropriate cooling strategy. 2. Monitor reaction progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product to ensure the reaction goes to completion.[8] |
| Presence of Unknown Impurities in Final Product | 1. Side reactions at high temperatures: Elevated temperatures can provide the activation energy for undesired reaction pathways.[4] 2. Hydrolysis of starting materials or product: If water is present, high temperatures can accelerate the hydrolysis of nitrile or amide functionalities. | 1. Maintain the recommended reaction temperature. Even small deviations can favor impurity formation. 2. Ensure anhydrous conditions. If the reaction chemistry is sensitive to water, use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Purification: If impurities are present, recrystallization is a common and effective method for purifying the final product.[10] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for responding to an unexpected exothermic event during synthesis.
Caption: A logical workflow for immediate response to an unexpected exotherm.
Key Parameters for Exotherm Control
Effective management of an exothermic reaction involves balancing the rate of heat generation with the rate of heat removal.
Caption: Key factors influencing the balance of heat generation and removal.
Experimental Protocol: Controlled Synthesis via Nitrile Hydrolysis
This protocol for the synthesis of 2,5-Dimethoxybenzamide from 2,5-dimethoxybenzonitrile emphasizes control points for managing the exothermic reaction.
Materials:
-
2,5-dimethoxybenzonitrile
-
Potassium hydroxide (KOH)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Attach a dropping funnel for controlled reagent addition. The flask should be placed in a cooling bath (e.g., an ice-water bath) on a stirrer plate.
-
Initial Charge: Dissolve 2,5-dimethoxybenzonitrile in tert-butanol within the reaction flask. Begin stirring and cool the mixture to 10-15°C.
-
Controlled Reagent Addition (Critical Step): Prepare a solution of potassium hydroxide in water. Slowly add the KOH solution to the reaction mixture via the dropping funnel over a period of 45-60 minutes. Monitor the internal temperature closely during this addition. The hydrolysis of the nitrile to the amide is exothermic. Do not allow the temperature to rise above 25°C. Adjust the addition rate and cooling bath temperature as necessary.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 80-85°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any remaining salts.
-
Drying and Characterization: Dry the purified 2,5-Dimethoxybenzamide under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR).
Safety First: Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[11]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[11]
-
Body Protection: A standard laboratory coat must be worn.[11]
-
Work Area: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[13]
-
Spill: For a small spill, carefully scoop the solid material into a designated hazardous waste container. Avoid creating dust.[12][14] Decontaminate the area with soap and water. Report all incidents to your supervisor.
References
- Knowledge, H. (2024, December 7).
- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
- ChemicalBook. (2024, December 11). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
-
Patsnap. (n.d.). Preparation method of 2,5-dihydroxybenzaldehyde. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Diaminobenzamide.
- Google Patents. (n.d.). Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Kouili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558.
- Sharma, Y., et al. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development, 23(2).
- BenchChem. (2025). Essential Safety and Logistics for Handling 3,5-Dimethoxybenzamide.
- Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
- Google Patents. (n.d.). Method of controlling exothermic reactions and apparatus therefor.
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Echemi. (n.d.).
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Cambridge University Press & Assessment. (n.d.). Thermal Explosion in Batch Reactors (Chapter 3) - Parametric Sensitivity in Chemical Systems.
- Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Knowledge, H. (2024, December 12). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?
-
ResearchGate. (2015, May 13). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dibenzylidenecyclopentanone.
- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS.
- ACS Publications. (n.d.). Thermal Safety of Batch Reactors and Storage Tanks.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 2,5-Dibromohydroquinone.
-
National Center for Biotechnology Information. (n.d.). Amide Activation in Ground and Excited States. Retrieved from [Link]
-
Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
Sources
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Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2,5-Dimethoxybenzamide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment in chemical research and drug development. For a seemingly straightforward molecule like 2,5-Dimethoxybenzamide, the ¹H NMR spectrum should be clean and easily interpretable. However, unexpected peaks are a common occurrence that can confound researchers, signaling the presence of impurities, residual starting materials, or degradation products.
This technical support guide provides a systematic framework for troubleshooting and interpreting these unexpected signals. Designed for researchers, chemists, and drug development professionals, this document offers a series of diagnostic steps, detailed protocols, and frequently asked questions to help you confidently identify the source of spectral artifacts and ensure the integrity of your material.
Part 1: The Expected ¹H NMR Spectrum of 2,5-Dimethoxybenzamide
Before diagnosing unexpected signals, it is crucial to have a clear baseline of the expected spectrum. 2,5-Dimethoxybenzamide has a distinct NMR signature characterized by signals from its aromatic protons, two methoxy groups, and the primary amide protons.
The aromatic region is particularly informative. The substitution pattern on the benzene ring (protons at positions 3, 4, and 6) results in a predictable set of coupled signals.[1] The amide protons often appear as broad signals and their chemical shift can be highly dependent on solvent, concentration, and temperature.[2]
Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Dimethoxybenzamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-6 (Aromatic) | ~7.8 - 8.2 | d (doublet) | 1H | Ortho-coupled to H-4. |
| H-4 (Aromatic) | ~6.9 - 7.1 | dd (doublet of doublets) | 1H | Ortho-coupled to H-6, meta-coupled to H-3. |
| H-3 (Aromatic) | ~7.0 - 7.2 | d (doublet) | 1H | Meta-coupled to H-4. |
| -CONH₂ (Amide) | ~5.5 - 7.5 (variable) | br s (broad singlet) | 2H | Chemical shift is highly variable. Exchangeable with D₂O. May appear as two separate broad signals.[2] |
| -OCH₃ (Methoxy) | ~3.8 - 3.9 | s (singlet) | 3H | One of the two distinct methoxy groups. |
| -OCH₃ (Methoxy) | ~3.7 - 3.8 | s (singlet) | 3H | The second of the two distinct methoxy groups. |
Note: Predicted shifts are based on standard chemical shift principles and may vary depending on the NMR solvent and instrument frequency.[3][4]
Part 2: Troubleshooting Guide: A Systematic Approach to Peak Identification
Encountering a spectrum crowded with unexpected peaks can be daunting. The following diagnostic workflow provides a logical path to systematically identify each signal.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process for identifying unknown peaks in your NMR spectrum.
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Q1: I see small peaks scattered across my spectrum. Could they be from the solvents I used in my reaction or purification?
A: Yes, this is the most common source of unexpected peaks. Organic solvents, even after drying under high vacuum, can be retained in the sample.[5] Consulting a reference table of solvent chemical shifts is the first and most crucial step in cleaning up your spectral interpretation.[6][7][8]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents
| Solvent | CDCl₃ | DMSO-d₆ | Multiplicity |
| Acetone | 2.17 | 2.09 | s |
| Acetonitrile | 2.00 | 2.00 | s |
| Dichloromethane | 5.30 | 5.76 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | q, t |
| Dimethylformamide (DMF) | 8.03, 2.92, 2.75 | 7.96, 2.88, 2.71 | s, s, s |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | q, s, t |
| Hexane / Heptane | ~1.25, ~0.88 | ~1.25, ~0.86 | m, m |
| Methanol | 3.49 | 3.16 | s |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.23-7.15 (m), 2.31 (s) | m, s |
| Water (H₂O/HOD) | ~1.56 (variable) | ~3.33 (variable) | br s |
Source: Data compiled from authoritative sources on NMR chemical shifts of trace impurities.[9][10] The chemical shift of water is highly dependent on temperature and sample conditions.[9]
Q2: I've ruled out common solvents. Could the peaks be from unreacted starting materials?
A: Absolutely. Incomplete reactions are a frequent cause of impurities.[11] The synthesis of 2,5-Dimethoxybenzamide typically proceeds from either 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzonitrile.[12][13] Comparing your spectrum to the known signals of these precursors is a key diagnostic step.
Table 3: Diagnostic ¹H NMR Peaks for Potential Process-Related Impurities
| Compound | Key Diagnostic Peak(s) (δ, ppm) | Rationale |
| 2,5-Dimethoxybenzoic Acid | > 10.0 (very broad s, 1H) | The carboxylic acid proton (-COOH) is highly deshielded and appears far downfield.[14][15] This peak will disappear upon a D₂O shake. |
| 2,5-Dimethoxybenzonitrile | Absence of amide (-CONH₂) signals | The nitrile functional group has no protons, so its spectrum will show only the aromatic and methoxy signals. |
| Hydrolysis Product | Same as 2,5-Dimethoxybenzoic Acid | If the benzamide product hydrolyzes during workup or storage, it will revert to the corresponding carboxylic acid.[12] |
Q3: I have a broad peak that I suspect is an N-H or O-H proton. How can I definitively prove it?
A: The definitive method for identifying exchangeable protons (from -NH₂, -OH, or -COOH groups) is the D₂O Shake Experiment .[5][16] Protons attached to heteroatoms can exchange with the deuterium from deuterium oxide (D₂O). When this happens, the proton signal will significantly decrease in intensity or disappear entirely from the ¹H NMR spectrum, confirming its identity.
A detailed protocol for this experiment is provided in Part 4.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why are the two amide (N-H) peaks in my spectrum so broad? Sometimes they don't even look like two distinct protons.
A: The broadness of amide N-H signals is due to two main factors. First, the nitrogen atom has a quadrupole moment which can lead to faster relaxation and broader lines. Second, there is often intermediate-rate chemical exchange of the protons with trace amounts of water or acid in the sample.[2] Depending on the solvent and temperature, the rotation around the C-N amide bond can be slow on the NMR timescale, making the two N-H protons chemically non-equivalent and appear as two separate broad signals. In other conditions, this rotation is faster, and they may begin to coalesce.[17]
Q2: The splitting pattern in my aromatic region is complex and doesn't exactly match the reference. Is my product impure?
A: Not necessarily. While significant deviation or extra peaks indicate impurities, minor changes in the appearance of the aromatic region can be due to concentration effects or the choice of NMR solvent.[5] Solvents like benzene-d₆ can induce significant shifts in nearby protons compared to chloroform-d₆, altering the appearance of the multiplets. If the integration of the aromatic region still correctly totals 3 protons relative to the methoxy groups, the issue is likely one of resolution or solvent effects rather than purity.
Q3: I see a small, broad singlet around δ 1.5-1.6 ppm that isn't water or hexane. What could it be?
A: A common laboratory contaminant that appears in this region is silicone grease from glassware joints.[6][7] If you used greased joints during your synthesis or workup, this is a likely culprit. Another possibility is "grease" from vacuum pumps. These signals are typically broad and have a low integration value.
Q4: How can I improve the quality of my NMR spectrum to make it easier to interpret?
A: Several factors can improve spectral quality:
-
Proper Shimming: Poor shimming of the magnetic field leads to broad, distorted peaks. Always take the time to shim the instrument properly on your sample.[18][19]
-
Sample Filtration: Undissolved particulate matter in the NMR tube will severely degrade spectral resolution. If your solution is cloudy, filter it through a small plug of cotton or glass wool directly into the NMR tube.[18]
-
Optimal Concentration: Samples that are too concentrated can be viscous, leading to broader lines. Conversely, very dilute samples will require more scans to achieve a good signal-to-noise ratio.[20]
-
Sufficient Solvent: Ensure the sample volume is adequate for the instrument, typically around 0.6 mL, to prevent issues with locking and shimming.[18]
Part 4: Experimental Protocols
Protocol 1: The D₂O Shake Experiment
This protocol is used to identify exchangeable protons (-OH, -NH, -COOH).
Methodology:
-
Acquire Initial Spectrum: Prepare your sample of 2,5-Dimethoxybenzamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of any suspected exchangeable proton peaks.
-
Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer. It may be necessary to re-optimize the lock and shims.
-
Analyze: Acquire a new ¹H NMR spectrum. Compare it to the original spectrum. The peaks corresponding to the exchangeable N-H protons of the amide group (and any -OH or -COOH impurities) should have disappeared or be significantly reduced in intensity.[16] A new, potentially broad peak for HOD may appear.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP Website. [Link]
-
Paren, S. H., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry Website. [Link]
-
Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Bloomtechz Website. [Link]
-
UCSD NMR Facility. (n.d.). Trouble Shooting Page. University of California San Diego. [Link]
-
NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. University Website. [Link]
-
Torres, A. M., & Price, W. S. (2022). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
LookChem. (n.d.). Cas 42020-21-3, 2,5-DIMETHOXYBENZAMIDE. LookChem Website. [Link]
-
NIST. (n.d.). 2,5-Dimethoxybenzoic acid. NIST WebBook. [Link]
-
Brown, R. S., et al. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Novel 2,5-Dimethoxybenzamide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized molecule's structure is the bedrock of credible research. In medicinal chemistry, derivatives of the 2,5-dimethoxybenzamide scaffold are of significant interest for their potential biological activities. However, synthetic routes can yield unexpected isomers or byproducts. Therefore, a rigorous and systematic approach to structural validation is not just a procedural formality but a critical necessity to ensure that subsequent biological and pharmacological data are valid.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of novel 2,5-dimethoxybenzamide derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, demonstrating how a multi-technique approach forms a self-validating system for unequivocal structural elucidation.
The Synergy of Spectroscopic and Spectrometric Methods
No single technique can provide a complete structural picture.[1][2] True confidence in a molecule's identity is achieved by integrating complementary data from several analytical methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they provide a cohesive and cross-validated structural assignment. The primary methods in our analytical armamentarium include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For absolute proof of constitution and stereochemistry, Single-Crystal X-ray Diffraction stands as the definitive, albeit not always accessible, gold standard.[3][4]
Comparative Analysis of Core Validation Techniques
The selection of analytical techniques is a strategic process guided by the specific questions that need to be answered. For 2,5-dimethoxybenzamide derivatives, we are primarily concerned with confirming the core scaffold, identifying the nature and position of substituents, and verifying the key functional groups.
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| ¹H & ¹³C NMR | Provides the carbon-hydrogen framework, atom connectivity, and chemical environment of nuclei.[5][6] | Highly detailed structural information, including stereochemistry. Essential for isomer differentiation.[1][7] | Can be less sensitive than MS. Complex spectra may require advanced 2D techniques for full interpretation. | 5-10 mg, soluble in deuterated solvent. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula (HRMS). Fragmentation patterns reveal structural motifs.[8][9] | Extremely high sensitivity (μg-ng). Provides definitive molecular formula.[8] | Does not typically distinguish between isomers (e.g., positional isomers) without chromatography coupling. Provides connectivity information indirectly. | <1 mg, soluble. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O, N-H).[10][11] | Fast, non-destructive, and excellent for confirming key functional groups like amides.[10] | Provides limited information on the overall molecular skeleton. Not suitable for distinguishing complex isomers. | Small amount of solid or liquid. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.[3][12] | Unambiguous and definitive structural determination ("gold standard").[3][4] | Requires a suitable single crystal, which can be difficult or impossible to grow. | High-quality single crystal (~20-500 μm).[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic compound in solution.[1][6] It provides a detailed map of the atomic framework.
Causality Behind Experimental Choices
For a typical 2,5-dimethoxybenzamide derivative, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is employed.
-
¹H NMR: This is the initial and most crucial experiment. It provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For our target molecule, we expect to see characteristic signals for the aromatic protons, the two methoxy groups, and the amide N-H proton(s). The splitting pattern of the aromatic protons is particularly diagnostic for confirming the 1,2,4-substitution pattern on the benzene ring.
-
¹³C NMR: This experiment reveals the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the amide (~165-170 ppm) and the two carbons attached to the methoxy groups.[5]
-
2D NMR (COSY, HSQC): When 1D spectra are ambiguous due to overlapping signals, 2D NMR is essential.[13]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together adjacent fragments.[13]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13][14] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.
-
2D NMR Acquisition (if needed): Run standard COSY and HSQC experiments using the instrument's predefined parameter sets, adjusting spectral widths to cover all relevant signals.[13]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental checkpoint for structural validation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, leaving little doubt about the molecular formula.[8]
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like benzamides. It typically generates the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high mass accuracy (typically <5 ppm error), which is essential for calculating the precise elemental formula.
-
Fragmentation Analysis (MS/MS): While the molecular ion confirms the formula, fragmentation patterns can provide clues about the structure. For benzamides, a characteristic fragmentation is the loss of the amide group to form a benzoyl cation.[15]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass calibration of the instrument is current.
-
Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass. Compare this to the theoretical formula of the target 2,5-dimethoxybenzamide derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.[11] It works by measuring the absorption of infrared radiation by molecular vibrations. For a 2,5-dimethoxybenzamide derivative, the FTIR spectrum provides a unique fingerprint.
Causality Behind Experimental Choices
The analysis focuses on specific regions of the spectrum that are diagnostic for the expected functional groups:
-
N-H Stretch (for primary/secondary amides): Primary amides (-CONH₂) show two distinct bands around 3350 and 3180 cm⁻¹. Secondary amides (-CONHR) show a single band in the 3370-3170 cm⁻¹ range.[10][16] The absence of these signals would indicate a tertiary amide.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methoxy) C-H stretches appear just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): This is a very strong and characteristic absorption for amides, typically found in the 1680-1630 cm⁻¹ region.[10][17] Its precise position can be influenced by conjugation and hydrogen bonding.
-
C-O Stretch (Ether): Strong stretches for the aryl-alkyl ether bonds of the methoxy groups are expected around 1250-1200 cm⁻¹.
Experimental Protocol: FTIR-ATR Analysis
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal and collect a background spectrum.[14]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[14]
-
Acquire Spectrum: Apply pressure with the anvil and collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.[14]
-
Data Analysis: Identify the key absorption bands and compare their wavenumbers to established correlation charts to confirm the presence of the amide and methoxy functional groups.
Conclusion: A Triad of Trust
The structural validation of a newly synthesized 2,5-dimethoxybenzamide derivative is a systematic process of evidence gathering. By integrating the atomic connectivity from NMR , the definitive molecular formula from HRMS , and the functional group confirmation from FTIR , researchers can construct a robust, self-validating case for their proposed structure. Each piece of data serves as a check on the others. An inconsistency in any one result necessitates further investigation, protecting the integrity of the entire research and development pipeline. For cases of absolute stereochemical or isomeric uncertainty, single-crystal X-ray diffraction remains the final arbiter, providing an irrefutable three-dimensional structure.
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The Subtle Shift: A Comparative Analysis of 2,5-Dimethoxybenzamide and Its Positional Isomers
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the precise positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 2,5-dimethoxybenzamide and its five positional isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxybenzamide. Understanding the nuanced differences imparted by the location of the two methoxy groups is critical for the rational design of novel therapeutic agents.
The benzamide moiety is a well-established pharmacophore, present in a wide array of approved drugs. The addition of methoxy groups can influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide will delve into a comparative analysis of the physicochemical properties, spectroscopic signatures, and known or potential biological activities of these six isomers, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Six Isomers
The arrangement of the methoxy groups around the benzamide core significantly impacts intermolecular forces and crystal packing, leading to distinct melting points and solubility profiles. A summary of these key physicochemical properties is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 144-146 |
| 2,4-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 164-166 |
| 2,5-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 149-152 |
| 2,6-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 201-203 |
| 3,4-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 178-180 |
| 3,5-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 145-148[1] |
Note: Melting point ranges can vary based on purity and experimental conditions.
The observed differences in melting points can be attributed to variations in crystal lattice energy, which is influenced by factors such as hydrogen bonding capabilities of the amide group and steric hindrance from the methoxy groups affecting molecular packing. For instance, the high melting point of 2,6-dimethoxybenzamide may be due to steric hindrance from the ortho-methoxy groups, which could lead to a more ordered and stable crystal structure.
Spectroscopic Fingerprints: Distinguishing the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique fingerprints for each isomer, allowing for their unambiguous identification.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons are particularly informative for distinguishing between the isomers. The electron-donating nature of the methoxy groups influences the electron density around the aromatic ring, leading to characteristic shifts in the proton signals.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Methoxy Proton Chemical Shifts (δ, ppm) |
| 2,3-Dimethoxybenzamide | ~7.0-7.8 (m, 3H) | ~3.8-3.9 (s, 6H) |
| 2,4-Dimethoxybenzamide | ~6.4-8.1 (m, 3H) | ~3.8-3.9 (s, 6H) |
| 2,5-Dimethoxybenzamide | ~6.9-7.3 (m, 3H) | ~3.8 (s, 6H) |
| 2,6-Dimethoxybenzamide | ~6.6-7.3 (m, 3H) | ~3.8 (s, 6H) |
| 3,4-Dimethoxybenzamide | ~6.9-7.5 (m, 3H) | ~3.9 (s, 6H) |
| 3,5-Dimethoxybenzamide | ~6.6 (t, 1H), ~7.0 (d, 2H) | ~3.8 (s, 6H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will exhibit characteristic peaks for the amide and methoxy functional groups. Key absorptions include N-H stretching vibrations (around 3100-3500 cm⁻¹), a strong C=O stretching vibration (around 1630-1680 cm⁻¹), and C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹). While the exact positions of these peaks will vary slightly between isomers, they confirm the presence of the core functional groups. For instance, in a derivative of 2,3-dimethoxybenzamide, the N-H stretch was observed at 3311 cm⁻¹ and the C=O stretch at 1689 cm⁻¹.[2]
Synthesis of Dimethoxybenzamide Isomers
A common and reliable method for the synthesis of dimethoxybenzamides is the conversion of the corresponding dimethoxybenzoic acid to an acid chloride, followed by amidation.[3][4] This two-step process is generally high-yielding and applicable to all isomers.
Caption: General synthetic workflow for dimethoxybenzamide isomers.
The choice of chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is based on the desired reaction conditions and ease of purification. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[4] The subsequent amidation is typically carried out by reacting the acid chloride with an excess of aqueous ammonia.
Comparative Biological Activities
While comprehensive, direct comparative studies on the biological activities of all six dimethoxybenzamide isomers are limited in publicly available literature, the benzamide scaffold is a known "privileged structure" in medicinal chemistry. Structure-activity relationship (SAR) studies on related compounds suggest several potential therapeutic applications for this class of molecules.
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, which are promising anticancer agents.[4][5] The inhibitory activity is often dependent on the substitution pattern on the benzamide ring.[4] For instance, studies on other benzamide series have shown that substituents on the aniline moiety are crucial for activity.[4] While direct data for the dimethoxybenzamide isomers is sparse, their structural similarity to known benzamide HDAC inhibitors suggests this is a promising area for investigation.
Herbicidal Activity
Certain benzamide derivatives have been investigated for their herbicidal properties. For example, a study on N-benzyl-2-methoxybenzamides revealed that the methoxy substitution at the 2-position of the benzoyl moiety is essential for their bleaching herbicidal activity.[6] This suggests that the 2,X-dimethoxybenzamide isomers, in particular, may warrant investigation for their potential as herbicides.
Antifungal and Antimicrobial Potential
The broader class of benzamide and benzaldehyde derivatives has shown a range of antifungal and antimicrobial activities.[7] The specific substitution patterns can significantly influence the spectrum and potency of this activity. For example, while some dimethoxybenzaldehyde precursors showed limited activity against Aspergillus fumigatus, other related benzaldehydes demonstrated activity against Candida albicans.[7] This highlights the importance of empirical testing for each isomer against a panel of microbial strains.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.
General Procedure for the Synthesis of Dimethoxybenzamides
This protocol is a general method adaptable for the synthesis of each dimethoxybenzamide isomer from its corresponding benzoic acid precursor.
Step 1: Synthesis of Dimethoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired dimethoxybenzoic acid (1 equivalent) in an anhydrous inert solvent such as toluene.[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).[8]
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise to the suspension at room temperature with stirring.[4]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases.[4]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude dimethoxybenzoyl chloride is often used in the next step without further purification.[8]
Step 2: Synthesis of Dimethoxybenzamide
-
Dissolve the crude dimethoxybenzoyl chloride from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask cooled in an ice bath.[4]
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate should form.[9]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.[4]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).[9]
Caption: Workflow for comparative HPLC analysis of isomers.
Protocol for Comparative ¹H NMR Analysis
-
Sample Preparation: For each isomer, accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample using a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals and determine the multiplicity (singlet, doublet, triplet, etc.) of each peak. Compare the chemical shifts and coupling constants of the aromatic and methoxy protons across all isomers to identify unique spectral features.
Conclusion
The positional isomerism of dimethoxybenzamides presents a compelling case study in the structure-activity relationships of small molecules. The subtle shifts in the positions of the two methoxy groups exert a significant influence on the physicochemical properties of these compounds, which in turn are expected to modulate their biological activities. While a comprehensive comparative biological evaluation is still needed, the existing data on related benzamide structures suggest that these compounds may hold promise as HDAC inhibitors, herbicides, or antimicrobial agents. The synthetic and analytical protocols provided in this guide offer a framework for researchers to further explore the potential of this intriguing class of molecules in drug discovery and development.
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The Compass of Discovery: A Comparative Guide to the Structure-Activity Relationships of 2,5-Dimethoxybenzamide Analogs
In the intricate world of medicinal chemistry, the benzamide scaffold has proven to be a remarkably versatile template for designing potent and selective ligands for various G-protein coupled receptors (GPCRs). Among these, the 2,5-dimethoxybenzamide core represents a privileged structure, particularly in the development of agents targeting central nervous system (CNS) disorders. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,5-dimethoxybenzamide analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present validating data, and provide detailed protocols to empower your own discovery programs.
The 2,5-Dimethoxybenzamide Core: A Foundation for CNS Ligands
The 2,5-dimethoxy substitution pattern on the benzamide ring is not arbitrary. This specific arrangement of electron-donating methoxy groups significantly influences the molecule's electronic distribution and conformational preferences, which are critical for productive interactions with the binding pockets of key CNS receptors. Primarily, these analogs have been explored as antagonists for dopamine D2/D3 receptors and various serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7.[1][2][3] This polypharmacology is a hallmark of many atypical antipsychotic drugs, where simultaneous modulation of multiple neurotransmitter systems can lead to improved efficacy and a more favorable side-effect profile compared to older, more selective agents.[2][4]
The fundamental SAR exploration for this class of compounds revolves around modifications at three key positions, as illustrated below:
Caption: Key modification points for SAR studies of 2,5-dimethoxybenzamide analogs.
Comparative Analysis of Receptor Affinity and Selectivity
The true value of an SAR study lies in the quantitative comparison of analogs. The following data, synthesized from seminal studies in the field, illustrates how systematic modifications impact binding affinity (Ki, nM) at key dopaminergic and serotonergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | R1 (Amide Substituent) | Linker | R2 (Distal Group) | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
| Reference 1 | -H | -(CH2)2- | 4-Phenylpiperazine | 15.2 | 8.5 | 25.1 |
| Analog 1a | -CH3 | -(CH2)2- | 4-Phenylpiperazine | 20.5 | 12.1 | 30.8 |
| Analog 1b | -H | -(CH2)3- | 4-Phenylpiperazine | 5.8 | 4.2 | 10.5 |
| Analog 1c | -H | -(CH2)2- | 4-(2-Methoxyphenyl)piperazine | 2.1 | 1.9 | 3.4 |
| Analog 1d | -H | -(CH2)2- | 4-(4-Fluorophenyl)piperazine | 9.8 | 6.7 | 18.2 |
| Amisulpride | -NH-ethyl-pyrrolidine | -(CH2)- | (S)-enantiomer specific binding | ~2 | >1000 | >1000 |
| (R)-Amisulpride | -NH-ethyl-pyrrolidine | -(CH2)- | (R)-enantiomer specific binding | >100 | >1000 | ~19 |
Data is representative and synthesized from multiple sources for illustrative purposes.[2][3][4]
Key SAR Insights:
-
Amide Substitution (R1): Small alkyl substitutions on the amide nitrogen (e.g., Analog 1a) are generally disfavored, leading to a slight decrease in affinity across the board. The unsubstituted amide (-NH2) often provides a crucial hydrogen bond donor interaction in the receptor binding pocket.
-
Linker Length: Extending the alkyl linker from two carbons (ethylene) to three (propylene) as in Analog 1b can significantly improve affinity. This suggests that the optimal distance between the benzamide core and the distal aromatic ring is crucial for spanning key interaction points within the receptor.
-
Distal Group Substitution (R2): This is often the most impactful modification for tuning selectivity and potency.
-
Adding an ortho-methoxy group to the distal phenyl ring (Analog 1c ) dramatically increases affinity for D2, 5-HT2A, and 5-HT7 receptors. This highlights the importance of a specific substitution pattern on this second aromatic moiety.
-
Conversely, a para-fluoro substitution (Analog 1d ) offers a modest improvement over the unsubstituted phenyl ring, indicating that both electronic and steric factors are at play.
-
-
Chirality and Polypharmacology: The case of Amisulpride, a clinically used benzamide antipsychotic, demonstrates the profound impact of stereochemistry.[2] The (S)-enantiomer is highly selective for D2/D3 receptors, while the (R)-enantiomer displays a remarkable preference for the 5-HT7 receptor.[2] This illustrates how a racemic drug can achieve polypharmacology through its constituent enantiomers, with the S-enantiomer providing antipsychotic activity and the R-enantiomer potentially contributing antidepressant effects.[2]
Experimental Protocols: A Self-Validating System
Scientific integrity demands robust and reproducible methodologies. The following protocols represent standard, self-validating workflows for characterizing novel 2,5-dimethoxybenzamide analogs.
General Synthesis of Analogs
The synthesis of these analogs typically follows a convergent approach, allowing for diverse modifications.
Caption: General synthetic workflow for 2,5-dimethoxybenzamide analogs.
Step-by-Step Protocol:
-
Acid Activation: 2,5-Dimethoxybenzoic acid is converted to its more reactive acyl chloride by refluxing with thionyl chloride, or via peptide coupling reagents like EDCI and HOBt for milder conditions.
-
Amidation: The activated acid is reacted with an amino-linker (e.g., 2-bromoethylamine) in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) to form the bromo-alkyl benzamide intermediate.
-
Final Alkylation: The intermediate is then reacted with the desired distal amine (e.g., a substituted phenylpiperazine) in a solvent such as acetonitrile with a base like potassium carbonate to yield the final product.
-
Purification: The crude product is purified using column chromatography on silica gel, and its structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Receptor Binding Assay (Dopamine D2)
This protocol determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: Haloperidol (10 µM) or (+)-Butaclamol (2 µM).[5]
-
Filtration: 96-well glass fiber filters (e.g., GF/C) and a cell harvester.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds (2,5-dimethoxybenzamide analogs) in assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes (10-20 µg protein), [³H]-Spiperone (at a concentration near its Kd, typically 0.1-0.3 nM), and either buffer (for total binding), non-specific control (for non-specific binding), or test compound.
-
Equilibration: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Logical workflow for a competitive radioligand binding assay.
Signaling Pathways and Mechanism of Action
Understanding the downstream consequences of receptor binding is paramount. 2,5-Dimethoxybenzamide analogs, acting as antagonists, block the canonical signaling of their target receptors. For the D2 dopamine receptor, this means preventing the inhibition of adenylyl cyclase.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by a 2,5-dimethoxybenzamide analog.
By blocking dopamine's ability to activate the D2 receptor, the benzamide analog prevents the Gαi subunit from inhibiting adenylyl cyclase. This leads to a relative increase in the production of cyclic AMP (cAMP), thereby modulating downstream cellular activity. This mechanism is fundamental to the therapeutic action of antipsychotic drugs.[6]
Conclusion and Future Directions
The 2,5-dimethoxybenzamide scaffold is a fertile ground for the discovery of novel CNS agents. The SAR is well-defined but offers ample opportunity for further refinement. Key takeaways for researchers include the critical importance of the linker length and the profound influence of substitutions on the distal aromatic ring for tuning both potency and selectivity. The stereochemical divergence of activity seen in compounds like amisulpride opens an exciting avenue for designing drugs with tailored polypharmacology. Future studies should focus on exploring novel distal groups to improve selectivity, particularly between D2 and D3 receptors, and on optimizing pharmacokinetic properties to ensure brain penetrance and suitable metabolic profiles for in vivo applications.[7][8]
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Kumar, A., et al. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie. [Link]
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OUCI (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Open Ukrainian Citation Index. [Link]
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A Comparative Guide to the Biological Activity of Benzamide Drugs: A Structure-Activity Relationship Perspective on 2,5-Dimethoxybenzamide
Introduction: The Versatile Benzamide Scaffold in Drug Discovery
The benzamide functional group, a deceptively simple aromatic amide, represents a cornerstone of modern medicinal chemistry. Its remarkable versatility as a pharmacophore has given rise to a diverse array of clinically significant drugs spanning multiple therapeutic areas. From managing psychosis and stimulating gut motility to inhibiting key enzymes in cancer, the benzamide moiety has proven to be a privileged scaffold in drug design. This guide will provide a comparative analysis of the biological activities of several prominent benzamide drugs, leveraging experimental data to elucidate their mechanisms of action and structure-activity relationships (SAR).
A central focus of this guide is the compound 2,5-Dimethoxybenzamide. Despite its straightforward structure, there is a notable absence of comprehensive biological activity data for this specific molecule in the public domain. This suggests it may serve primarily as a chemical intermediate or that its pharmacological profile has not yet been fully explored. Therefore, this guide will adopt a unique approach: by comparing the well-established biological activities of various benzamide drugs, we will extrapolate and hypothesize the potential (or lack thereof) for 2,5-Dimethoxybenzamide to exhibit significant pharmacological effects. This SAR-driven analysis aims to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle structural modifications to the benzamide core can dramatically influence biological activity.
Comparative Analysis of Benzamide Drugs Across Therapeutic Areas
To understand the potential of 2,5-Dimethoxybenzamide, we will first examine the biological profiles of several classes of benzamide-containing drugs. The following sections will detail their mechanisms of action, supported by quantitative data, and discuss the key structural features that underpin their therapeutic effects.
Antipsychotic Benzamides: Targeting Dopamine Receptors
Substituted benzamides are a well-established class of atypical antipsychotics, primarily exerting their effects through antagonism of dopamine D2 and D3 receptors.[1][2] Amisulpride is a prominent example, demonstrating a complex pharmacological profile that is dependent on its concentration. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an alleviation of the negative symptoms of schizophrenia.[1] At higher doses, it acts as a conventional antagonist at postsynaptic D2/D3 receptors, addressing the positive symptoms of the disorder.[1]
Interestingly, recent research has revealed that the enantiomers of amisulpride have distinct receptor affinities. The (S)-enantiomer displays high affinity for D2 and D3 receptors, while the (R)-enantiomer has a pronounced affinity for the serotonin 5-HT7 receptor, which is thought to contribute to its antidepressant effects.[3][4][5]
Key Structural Features for Antipsychotic Activity: The antipsychotic benzamides typically possess a substituted salicylamide or a related aromatic core. The nature and position of these substituents are critical for receptor affinity and selectivity. For instance, the combination of a methoxy and a sulfonyl group, as seen in amisulpride, is crucial for its potent D2/D3 receptor antagonism.
Prokinetic Benzamides: Modulating Gastrointestinal Motility
Benzamide derivatives like metoclopramide and cisapride have been widely used as prokinetic agents to enhance gastrointestinal motility. Their mechanisms are multifaceted, involving interactions with both dopamine and serotonin receptors. Metoclopramide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist, while also exhibiting 5-HT3 receptor antagonism at higher concentrations.[2][6] Cisapride is a more selective 5-HT4 receptor agonist.[7][8] The activation of 5-HT4 receptors on enteric neurons promotes the release of acetylcholine, which in turn stimulates smooth muscle contraction and enhances gut motility.[7]
Key Structural Features for Prokinetic Activity: The prokinetic benzamides often feature a substituted aniline moiety connected to the benzamide nitrogen. The specific substitution pattern on both the benzamide ring and the aniline derivative dictates the receptor selectivity and potency. For example, the 4-amino-5-chloro-2-methoxybenzoyl group is a common feature in this class.[9]
Benzamide Histone Deacetylase (HDAC) Inhibitors in Oncology
In the realm of oncology, the benzamide scaffold has been successfully employed to create potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Mocetinostat and entinostat are two such examples that selectively target Class I HDACs.[10][11][12] By inhibiting these enzymes, they induce the hyperacetylation of histones, leading to changes in chromatin structure and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.
Key Structural Features for HDAC Inhibition: The general structure of a benzamide HDAC inhibitor consists of a "cap" group that interacts with the surface of the enzyme, a zinc-binding group that chelates the zinc ion in the active site, and a linker that connects these two moieties. In mocetinostat and entinostat, the 2-aminobenzamide core acts as the zinc-binding group. The substituents on the "cap" group are varied to achieve isoform selectivity and improve pharmacokinetic properties.
Benzamide Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology
Another important class of anticancer agents built around the benzamide core are the inhibitors of poly(ADP-ribose) polymerase (PARP). Olaparib and niraparib are clinically approved drugs that exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14][15] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, these single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. In cancer cells with a compromised ability to repair double-strand breaks, this leads to genomic instability and cell death.
Key Structural Features for PARP Inhibition: The pharmacophore for PARP inhibitors typically mimics the nicotinamide portion of the NAD+ cofactor. The benzamide group in these inhibitors often forms key hydrogen bonding interactions within the nicotinamide-binding pocket of the PARP enzyme. The rest of the molecule is designed to occupy adjacent hydrophobic pockets to enhance potency and selectivity.
Quantitative Comparison of Benzamide Drug Activity
To provide a clear and objective comparison, the following table summarizes the biological activities of the aforementioned benzamide drugs. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are standard measures of drug potency. Lower values indicate higher potency.
| Drug Class | Drug Name | Primary Target(s) | IC50 / Ki (nM) | Reference(s) |
| Antipsychotics | Amisulpride (S-enantiomer) | Dopamine D2 Receptor | 4.43 | [3] |
| Dopamine D3 Receptor | 0.72 | [16] | ||
| Amisulpride (R-enantiomer) | Serotonin 5-HT7 Receptor | 47 | [3][5] | |
| Prokinetics | Metoclopramide | Dopamine D2 Receptor | 483 | [6] |
| Serotonin 5-HT3 Receptor | 308 | [6] | ||
| Cisapride | Serotonin 5-HT4 Receptor | EC50 = 9.2 | [7] | |
| HDAC Inhibitors | Mocetinostat | HDAC1 | 150 | [10] |
| HDAC2 | 290 | [10] | ||
| HDAC3 | 1660 | [10] | ||
| Entinostat | HDAC1 | 150 - 930 | [11][12] | |
| HDAC2 | 290 - 950 | [11][12] | ||
| HDAC3 | 310 - 1800 | [11][12] | ||
| PARP Inhibitors | Olaparib | PARP1 | 1 - 19 | [13][14] |
| PARP2 | 1 - 251 | [13] | ||
| Niraparib | PARP1 | 2 - 35 | [13][14] | |
| PARP2 | 2 - 15.3 | [13] |
Structure-Activity Relationship (SAR) and the Case of 2,5-Dimethoxybenzamide
The diverse biological activities of the benzamide drugs discussed above highlight the profound impact of substitutions on the benzamide core. The position, number, and electronic nature of these substituents are critical determinants of target affinity and selectivity.
Methoxy groups, in particular, can significantly influence a molecule's properties. They are of intermediate size and can act as both hydrogen bond acceptors and have an electron-donating effect on the aromatic ring. Their impact on biological activity is highly context-dependent. For instance, in the antipsychotic and prokinetic benzamides, a methoxy group at the 2-position is a common feature, often in conjunction with other substituents, and is important for receptor binding.[9][17] In some series of benzimidazole-2-carboxamides, the number and position of methoxy groups have been shown to strongly influence their antioxidative and antiproliferative activities.[18][19]
Given this, what can we infer about the potential biological activity of 2,5-Dimethoxybenzamide?
-
Lack of a Complex Side Chain: Most of the highly active benzamide drugs possess a complex side chain attached to the amide nitrogen. This side chain is crucial for orienting the molecule within the target's binding pocket and for making additional interactions that contribute to high affinity. The simple, unsubstituted amide of 2,5-Dimethoxybenzamide lacks this feature, which would likely result in significantly lower affinity for specific protein targets compared to the drugs discussed.
-
Substitution Pattern: While methoxy groups are present in many active benzamides, the 2,5-disubstitution pattern is not a common motif in the well-characterized drugs. For example, the prokinetic benzamides often have a 2-methoxy group, but it is the combination with other substituents at the 4 and 5 positions that confers high affinity for 5-HT4 or D2 receptors.[17]
Based on these SAR considerations, it is plausible that 2,5-Dimethoxybenzamide has low intrinsic biological activity at the common targets for benzamide drugs. Its simple structure lacks the necessary complexity for high-affinity binding to specific receptors or enzyme active sites. It is more likely to serve as a versatile chemical intermediate for the synthesis of more complex and potent molecules. For instance, the corresponding 2,5-dimethoxybenzoic acid can be activated and coupled with various amines to generate a library of more elaborate benzamide derivatives for screening in drug discovery campaigns.
Caption: SAR-based hypothesis for the low biological activity of 2,5-Dimethoxybenzamide.
Experimental Protocols for Assessing Benzamide Drug Activity
To facilitate further research and the screening of novel benzamide derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed in this guide.
Protocol 1: Dopamine D2 Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (e.g., amisulpride, metoclopramide) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of haloperidol solution to the non-specific binding wells, and 50 µL of the test compound dilutions to the experimental wells.
-
Add 50 µL of [3H]-Spiperone (at a final concentration approximating its Kd) to all wells.
-
Add 100 µL of the D2 receptor-containing membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a dopamine D2 receptor binding assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and can be used to screen for inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Assay buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compounds at various concentrations.
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilution or vehicle control.
-
Add 10 µL of AChE solution to each well (except for a blank control).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting curve.
Caption: Principle of the Ellman's method for AChE inhibition.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compound stock solution.
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a standardized inoculum of the microorganism in the growth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The benzamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Through strategic modifications of the core and the appended side chains, a remarkable diversity of biological activities can be achieved. While 2,5-Dimethoxybenzamide itself appears to be biologically unassuming, its value as a synthetic building block is undeniable. By understanding the structure-activity relationships of well-characterized benzamide drugs, researchers can more effectively design and synthesize novel compounds with desired pharmacological profiles. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of such new chemical entities, paving the way for the next generation of benzamide-based therapeutics.
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Perković, I., et al. (2019). Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity. Chemical Research in Toxicology, 32(9), 1880-1892. [Link]
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Cindrić, M., et al. (2020). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1046-1064. [Link]
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Lounsbury, N., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118768119. [Link]
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ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
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Cindrić, M., et al. (2020). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1046-1064. [Link]
- Blair, J. A., et al. (2021). Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clinical Pharmacology & Therapeutics, 110(3), 807-817.
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Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]
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O'Brien, N. A., et al. (2013). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 140(2), 261-270. [Link]
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Blair, J. A., et al. (2021). Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clinical Pharmacology & Therapeutics, 110(3), 807-817. [Link]
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Abbas, A. I., et al. (2009). Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo. Psychopharmacology, 205(1), 119-128. [Link]
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Eldehna, W. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6098. [Link]
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ResearchGate. (n.d.). Structures of COX-1/COX-2 Inhibitors. [Link]
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Al-Warhi, T., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 698-713. [Link]
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A Comparative Guide to the Purity Assessment of 2,5-Dimethoxybenzamide by Quantitative NMR (qNMR)
This guide provides a comprehensive, in-depth analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 2,5-Dimethoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective against traditional chromatographic techniques and grounding the methodology in the principles of scientific integrity and metrological traceability.
The Imperative for Accurate Purity Assessment
In pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,5-Dimethoxybenzamide is a critical quality attribute. It directly impacts the safety, efficacy, and reproducibility of the final product or experimental outcome. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they are relative techniques that typically require a certified reference standard of the analyte itself for accurate quantification.[1][2] This dependency can be a significant bottleneck, especially during early-stage development when such standards are often unavailable or prohibitively expensive.[1]
qNMR as a Primary Ratio Method
Quantitative NMR stands apart as a powerful analytical technique for purity assessment.[3][4] Its fundamental strength lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal. This principle allows qNMR to function as a primary ratio method of measurement, enabling the determination of a compound's purity by co-dissolving it with a well-characterized internal standard of known purity and structure.[1][5] The purity of the analyte can then be calculated directly from the integral ratios of selected signals from both the analyte and the standard, without the need for an identical reference material of the analyte.[3][5]
For a molecule like 2,5-Dimethoxybenzamide, qNMR is particularly well-suited. Its structure features distinct, well-resolved proton signals—specifically the two methoxy groups and the aromatic protons—that are ideal for quantification. The amide protons, being exchangeable, should not be used for quantification due to their potential for signal broadening and susceptibility to sample conditions.[6]
Experimental Design: A Self-Validating Protocol for 2,5-Dimethoxybenzamide
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each parameter is chosen to minimize sources of error and ensure the final result is accurate and reproducible.
Causality Behind Experimental Choices
-
Selection of Internal Standard (IS): The ideal internal standard must have high purity (≥99%), be chemically stable, non-volatile, and possess signals that do not overlap with the analyte's signals.[7][8] For 2,5-Dimethoxybenzamide, Maleic Acid is an excellent choice. Its single olefinic proton signal appears around 6.3 ppm in DMSO-d₆, a region typically clear of the aromatic and methoxy signals of the analyte.[8] This prevents spectral overlap, a critical requirement for accurate integration.
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for 2,5-Dimethoxybenzamide and Maleic Acid, offering excellent solubility for both.
-
NMR Acquisition Parameters: To ensure accurate quantification, NMR parameters must be optimized to guarantee uniform excitation and complete relaxation of all relevant nuclei.
-
Relaxation Delay (d1): This is arguably the most critical parameter. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and IS). For aromatic molecules, T₁ values can be several seconds long.[9][10] A sufficiently long d1 (e.g., 30 seconds) ensures that all protons have fully returned to equilibrium before the next pulse, preventing signal saturation and ensuring that the integral intensity is truly proportional to the number of nuclei.
-
Pulse Angle: A 30° flip angle is often used instead of a 90° pulse.[9] While a 90° pulse provides the maximum signal for a single scan, it also requires a longer relaxation delay. A smaller flip angle shortens the required relaxation delay, allowing for more scans in a given amount of time, which can improve the signal-to-noise ratio (S/N).
-
Signal-to-Noise Ratio (S/N): For an integration error of less than 1%, a minimum S/N of 250:1 is required.[6] The number of scans should be adjusted to achieve this target.
-
Step-by-Step Experimental Workflow
The following protocol outlines a validated approach for determining the purity of 2,5-Dimethoxybenzamide.
1. Materials:
- 2,5-Dimethoxybenzamide (Analyte)
- Maleic Acid (Internal Standard, certified purity ≥ 99.5%)
- DMSO-d₆ (≥ 99.8% D)
- High-precision analytical balance (readability to 0.01 mg)
- 5 mm NMR tubes
2. Sample Preparation:
- Accurately weigh approximately 10-20 mg of 2,5-Dimethoxybenzamide into a clean, dry vial. Record the weight precisely.
- Accurately weigh approximately 5-10 mg of Maleic Acid (Internal Standard) into the same vial. Record the weight precisely. The goal is to have comparable integral intensities for the signals of interest.
- Add approximately 0.7 mL of DMSO-d₆ to the vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- Use a quantitative parameter set with a long relaxation delay (d1) of at least 30 seconds.
- Set the number of scans to achieve a S/N ratio > 250:1 for the signals to be integrated.
- Ensure the spectral width covers all signals of interest.
4. Data Processing:
- Apply a line broadening of 0.3 Hz to improve S/N without significantly compromising resolution.[6]
- Carefully perform phase correction and baseline correction across the entire spectrum. Automated routines can be used, but manual inspection and adjustment are crucial for high accuracy.
- Integrate the selected signals for both the analyte and the internal standard. For 2,5-Dimethoxybenzamide, the two methoxy signals (each integrating to 3H) are excellent choices as they are sharp singlets. For Maleic Acid, integrate the olefinic signal (2H).
The entire workflow can be visualized as follows:
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation[8]:
Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (W_is / W_analyte) * P_is
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
W : Weight
-
P : Purity of the internal standard
Data Presentation and Interpretation
To illustrate the method, let's consider a hypothetical experiment.
Table 1: Experimental Data for qNMR Purity Calculation
| Parameter | Analyte (2,5-Dimethoxybenzamide) | Internal Standard (Maleic Acid) |
| Weight (W) | 15.25 mg | 7.82 mg |
| Molar Mass (M) | 181.19 g/mol | 116.07 g/mol |
| Selected Signal | Methoxy protons (OCH₃) | Olefinic protons (=CH) |
| Number of Protons (N) | 6 (sum of two 3H singlets) | 2 |
| Integral Area (I) | 5.42 | 2.50 |
| Purity (P) | To be determined | 99.8% |
Using the formula:
P_analyte = (5.42 / 2.50) * (2 / 6) * (181.19 / 116.07) * (7.82 / 15.25) * 99.8% P_analyte = (2.168) * (0.333) * (1.561) * (0.513) * 99.8% P_analyte = 0.579 * 99.8% P_analyte = 97.7%
Comparative Analysis: qNMR vs. Chromatographic Techniques
The choice of an analytical technique should be guided by the specific requirements of the analysis.[2] qNMR offers distinct advantages over traditional methods like HPLC and GC, but also has its own limitations.
Table 2: Comparison of qNMR, HPLC, and GC for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase. | Partitioning between a mobile gas and a stationary phase. |
| Reference Standard | Requires a structurally different internal standard of known purity. Does not require a standard of the analyte.[1][3] | Requires a certified reference standard of the analyte for accurate quantification; area percent method is less accurate. | Requires a certified reference standard of the analyte for accurate quantification; area percent method is less accurate. |
| Accuracy & Precision | High accuracy and precision, can be a primary method.[5] | High precision, accuracy depends on the reference standard. | High precision, accuracy depends on the reference standard. |
| Selectivity | High; can distinguish and quantify isomers if signals are resolved. Provides structural information.[11] | High; depends on column chemistry and detector. | Very high; excellent for separating volatile compounds. |
| Sample Throughput | Moderate; long relaxation delays can increase experiment time. | High; well-suited for automation. | High; well-suited for automation. |
| Destructive? | No, the sample can be fully recovered.[3] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Best For | Absolute quantification without analyte-specific standards, certifying reference materials, complex mixtures.[1][4] | Routine QC, stability testing, analysis of non-volatile and thermally labile compounds.[2] | Analysis of volatile and thermally stable compounds.[2] |
Method Validation and Trustworthiness
To be used in a regulated environment, the qNMR method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[5][11] The validation of a qNMR method involves assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In qNMR, this is demonstrated by identifying signals unique to the analyte and internal standard that are free from overlap with each other or with impurities.[11]
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. This can be verified by preparing samples with varying analyte-to-standard weight ratios.[11][12]
-
Accuracy: The closeness of the test results to the true value. Accuracy can be assessed by analyzing a sample of 2,5-Dimethoxybenzamide with a known, previously determined purity (e.g., by mass balance).
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by multiple preparations by the same analyst on the same day, while intermediate precision involves different analysts, days, or equipment.[11]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pulse angle), providing an indication of its reliability during normal usage.
By systematically validating these parameters, the qNMR protocol becomes a self-validating system, ensuring the trustworthiness and reliability of the purity results.[12][13]
Conclusion
Quantitative NMR is a robust, accurate, and highly reliable method for determining the purity of 2,5-Dimethoxybenzamide. Its primary advantage is the ability to provide absolute quantification without requiring an expensive or unavailable certified reference standard of the analyte itself. While chromatographic techniques remain indispensable for routine quality control, qNMR serves as a powerful, complementary tool, particularly for the certification of reference materials and for purity assignment in the early stages of research and development. By understanding the causality behind the experimental design and adhering to rigorous validation principles, researchers can leverage qNMR to generate purity data with the highest degree of scientific integrity.
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Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: Why qNMR. Trends in Analytical Chemistry. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Brown, R., et al. (2020). A Holistic, Metrology-Based Approach for qNMR Method Validation. USP Pharmacopeial Forum. [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
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qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd (RSSL). [Link]
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Validation of a Generic qHNMR Method for Natural Products Analysis. National Center for Biotechnology Information. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]
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Cross-validation of analytical methods for 2,5-Dimethoxybenzamide characterization
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for the Characterization of 2,5-Dimethoxybenzamide
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of 2,5-Dimethoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a deep understanding of method validation and application. We will delve into the cross-validation of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Imperative of Rigorous Method Validation
In pharmaceutical development and quality control, the accurate and precise characterization of any active pharmaceutical ingredient (API) or intermediate, such as 2,5-Dimethoxybenzamide, is paramount. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This process ensures the reliability, accuracy, and consistency of results, which is a foundational requirement for regulatory submissions and ensuring product quality.
Authoritative bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines for method validation.[3][4][5] The recently revised ICH Q2(R2) guideline, for instance, emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6][7][8] Similarly, USP General Chapter <1225> outlines the specific validation criteria required to ensure a method will reliably fulfill its analytical application.[9][10] This guide is grounded in these principles, treating each protocol as a self-validating system.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse of pharmaceutical analysis for purity determination and quantitative assay due to its high resolution, sensitivity, and versatility. For a molecule like 2,5-Dimethoxybenzamide, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Expertise & Experience: The "Why" Behind the Method
The choice of a C18 column is based on the non-polar nature of the benzamide ring, providing effective retention and separation from potential polar and non-polar impurities.[11] A mobile phase of acetonitrile and water offers a good balance of solvent strength and UV transparency. The gradient elution is strategically designed to first elute any highly polar impurities, then the main 2,5-Dimethoxybenzamide peak, and finally any late-eluting, more non-polar impurities, ensuring a comprehensive impurity profile within a reasonable run time. UV detection at 254 nm is selected as aromatic rings, characteristic of this compound, typically exhibit strong absorbance at this wavelength, providing high sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[11]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-17 min: 85% B
-
17-18 min: 85% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,5-Dimethoxybenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the 2,5-Dimethoxybenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
Visualization: HPLC Workflow
Caption: High-level workflow for HPLC analysis of 2,5-Dimethoxybenzamide.
Trustworthiness: Validation Data Summary
The following table presents illustrative validation data for the described HPLC method, demonstrating its suitability for the intended purpose according to ICH guidelines.[12][13]
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the analyte retention time | Peak is spectrally pure; no co-elution observed in forced degradation samples. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0% | 0.45% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes | Method is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For 2,5-Dimethoxybenzamide, it serves as an excellent orthogonal method to HPLC, particularly for identifying potential volatile impurities from the synthesis process and for providing confirmatory structural information.
Expertise & Experience: The "Why" Behind the Method
While 2,5-Dimethoxybenzamide itself has a relatively high boiling point, GC-MS is ideal for detecting residual solvents or volatile starting materials that would be difficult to resolve by HPLC. The use of a DB-5MS or similar column, a low-polarity phase, is standard for general-purpose screening. The temperature program is designed to start at a low temperature to resolve highly volatile compounds and then ramp up to elute the main analyte and any less volatile impurities. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 290°C.
-
Hold: 5 min at 290°C.
-
-
Transfer Line Temperature: 290°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the 2,5-Dimethoxybenzamide sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (HPLC Grade).
-
Visualization: GC-MS Workflow
Caption: Generalized workflow for GC-MS analysis of 2,5-Dimethoxybenzamide.
Trustworthiness: Performance Characteristics
GC-MS provides definitive identification through mass spectral matching. The mass spectrum of 2,5-Dimethoxybenzamide would show a molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of functional groups, confirming the structure. For quantitative purposes, the method would undergo a similar validation to HPLC, focusing on linearity, accuracy, and precision for specific target impurities.
Section 3 & 4: Spectroscopic Methods for Definitive Structural Elucidation
While chromatographic methods separate and quantify, spectroscopic methods provide unequivocal structural information. NMR and FTIR are critical for confirming the identity and structure of 2,5-Dimethoxybenzamide, serving as primary characterization tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of 2,5-Dimethoxybenzamide.[14]
-
¹H NMR: Would confirm the presence and connectivity of all protons: the aromatic protons on the benzene ring (with specific splitting patterns indicating their relative positions), the two methoxy group protons (appearing as singlets), and the amide protons.
-
¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbons.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][17] For 2,5-Dimethoxybenzamide, the FTIR spectrum provides a unique molecular fingerprint.
-
Key Expected Peaks:
-
N-H stretch: Around 3300-3100 cm⁻¹ (characteristic of the amide group).
-
C-H stretch (aromatic & aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.
-
C=O stretch (amide I band): A strong peak around 1650 cm⁻¹.
-
C-O stretch (ether): Strong peaks around 1250-1000 cm⁻¹.[18]
-
Visualization: Spectroscopic Analysis Workflow
Caption: Workflow for structural confirmation using NMR and FTIR spectroscopy.
Cross-Validation and Comparative Analysis
Cross-validation involves using multiple, distinct analytical methods to measure the same attribute, thereby providing a higher degree of confidence in the results. No single method can provide a complete characterization of a substance. The true power lies in using these techniques orthogonally.
| Analytical Method | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Purity, Assay, Quantitation of non-volatile impurities | High precision & accuracy, robust, excellent for quantitation.[11] | Limited peak identification capability (without MS), may not detect highly volatile compounds. |
| GC-MS | Identification of volatile impurities, confirmatory identity | Excellent separation of volatiles, definitive identification via mass spectral libraries.[19][20] | Not suitable for non-volatile or thermally labile compounds, requires higher temperatures. |
| NMR Spectroscopy | Unequivocal Structure Elucidation, Identity Confirmation | Provides complete structural map (¹H, ¹³C), absolute identity confirmation.[14][21] | Lower sensitivity than chromatographic methods, complex mixture analysis is challenging. |
| FTIR Spectroscopy | Functional Group Identification, Rapid Identity Screen | Fast, non-destructive, provides a unique molecular "fingerprint".[16][22] | Provides no information on purity or quantity, limited for complex mixtures. |
Synergistic Application:
-
An HPLC method establishes the purity at 99.8%.
-
GC-MS analysis confirms the absence of residual synthesis solvents and provides a mass spectrum that matches the expected structure of 2,5-Dimethoxybenzamide.
-
NMR and FTIR spectra provide definitive confirmation of the molecular structure and functional groups, ensuring that the main peak in the HPLC chromatogram is indeed the correct compound.
This multi-faceted approach ensures that the material is not only pure but is also unequivocally identified, fulfilling the core tenets of analytical characterization and validation.
Conclusion
The characterization of 2,5-Dimethoxybenzamide requires a strategic, multi-technique approach. While HPLC is the primary tool for quantitative analysis of purity and potency, its findings must be validated and complemented by orthogonal methods. GC-MS provides crucial information on volatile components and mass-based identity, while NMR and FTIR offer definitive structural confirmation. By cross-validating results across these disparate techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package that ensures product quality and meets stringent regulatory expectations as outlined by international guidelines.[23][24]
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A Comparative Guide to the Synthetic Routes of 2,5-Dimethoxybenzamide for Researchers and Drug Development Professionals
Introduction: The Significance of 2,5-Dimethoxybenzamide
2,5-Dimethoxybenzamide is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted benzamide structure is a common motif in medicinal chemistry, contributing to the molecular architecture of drugs with diverse therapeutic applications. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to 2,5-Dimethoxybenzamide, offering a detailed examination of their respective methodologies, yields, and practical considerations. The objective is to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific needs, considering factors such as scale, available resources, and desired purity.
Comparative Efficacy of Synthetic Routes
The selection of a synthetic route is a pivotal decision in any chemical synthesis, directly impacting yield, purity, cost, and scalability. Here, we compare three primary methods for the synthesis of 2,5-Dimethoxybenzamide, each commencing from the readily available precursor, 2,5-dimethoxybenzoic acid.
| Parameter | Route 1: The Acid Chloride Method | Route 2: Direct Amidation with a Coupling Agent | Route 3: Direct Thermal Amidation |
| Starting Material | 2,5-Dimethoxybenzoic Acid | 2,5-Dimethoxybenzoic Acid | 2,5-Dimethoxybenzoic Acid |
| Key Reagents | Thionyl chloride, Ammonia | HATU, DIPEA, Ammonia | Ammonium Carbonate |
| Number of Steps | 2 (synthesis of acyl chloride, then amidation) | 1 (one-pot reaction) | 1 (one-pot reaction) |
| Typical Yield | High (~90-95%) | Good to High (80-90%) | Moderate to Good (60-80%) |
| Reaction Time | 4-6 hours | 12-24 hours | 1-2 hours (plus heating) |
| Key Advantages | High yield, reliable, well-established. | Milder conditions, good for sensitive substrates. | Simple, inexpensive reagents, fewer steps. |
| Key Disadvantages | Harsh reagent (thionyl chloride), requires careful handling. | More expensive reagents, longer reaction time. | High temperatures required, potential for side reactions. |
| Scalability | Good | Moderate | Good |
| Purification | Filtration and washing | Aqueous work-up and chromatography/recrystallization | Filtration and recrystallization |
In-Depth Analysis of Synthetic Routes
Route 1: The Acid Chloride Method - A High-Yield, Two-Step Approach
This classical and robust method involves the conversion of 2,5-dimethoxybenzoic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride. The resulting 2,5-dimethoxybenzoyl chloride is then reacted with ammonia to yield the desired amide. This method is favored for its high efficiency and reliability, making it suitable for larger-scale syntheses.
Step 1: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Reagent Addition: Heat the suspension to 50°C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the heated suspension.
-
Reaction: After the addition is complete, increase the temperature to 90°C and stir for 2-3 hours. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 2,5-dimethoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 2,5-Dimethoxybenzamide
-
Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Amidation: Dissolve the crude 2,5-dimethoxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of 2,5-dimethoxybenzamide will form.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove ammonium chloride. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2,5-dimethoxybenzamide.
Route 2: Direct Amidation with a Coupling Agent - A Milder, One-Pot Alternative
This method avoids the use of harsh chlorinating agents by employing a coupling agent to activate the carboxylic acid in situ, facilitating direct reaction with ammonia. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this transformation. This approach is particularly advantageous when working with substrates that are sensitive to the acidic and high-temperature conditions of the acid chloride method.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Amidation: Add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 3: Direct Thermal Amidation - The Simplest, Most Atom-Economical Approach
This method represents the most straightforward approach, involving the direct reaction of 2,5-dimethoxybenzoic acid with an ammonia source, typically ammonium carbonate, at elevated temperatures. The initial reaction forms the ammonium salt of the carboxylic acid, which upon heating, dehydrates to form the amide.[1] While this method is simple and uses inexpensive reagents, it often requires high temperatures and may result in lower yields compared to the other routes.[2][3]
-
Reaction Setup: In a round-bottom flask, add 2,5-dimethoxybenzoic acid (1.0 eq).
-
Salt Formation: Slowly add solid ammonium carbonate (1.5-2.0 eq) to the carboxylic acid. The reaction will effervesce as carbon dioxide is released. Continue adding until the effervescence ceases.
-
Dehydration: Heat the resulting ammonium salt mixture to a temperature above its melting point (typically 150-180°C) for 1-2 hours. Water will be evolved during this process.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 2,5-dimethoxybenzamide.
Conclusion and Recommendations
The choice of synthetic route for 2,5-Dimethoxybenzamide is contingent upon the specific requirements of the researcher.
-
For large-scale synthesis where high yield and cost-effectiveness are paramount, the Acid Chloride Method (Route 1) is often the preferred choice. Its robustness and predictability make it a reliable workhorse in process chemistry.
-
When dealing with sensitive substrates or when milder reaction conditions are necessary, Direct Amidation with a Coupling Agent (Route 2) offers a superior alternative. Although the reagents are more expensive, the preservation of delicate functional groups can be invaluable.
-
For small-scale, exploratory syntheses where simplicity and atom economy are the primary considerations, Direct Thermal Amidation (Route 3) presents a viable option. Its straightforward procedure and inexpensive reagents make it an attractive, albeit potentially lower-yielding, approach.
By carefully considering these factors, researchers can confidently select the most efficacious pathway for the synthesis of 2,5-Dimethoxybenzamide, thereby streamlining their research and development efforts.
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A Researcher's Guide to the Synthesis of 2,5-Dimethoxybenzamide: A Comparative Analysis of Published Methods
Introduction to Synthetic Strategies
The synthesis of 2,5-dimethoxybenzamide can be approached from two primary precursors: 2,5-dimethoxybenzoic acid and 2,5-dimethoxybenzonitrile. The classical approach involves the conversion of the carboxylic acid to a more reactive species, typically an acid chloride, followed by amidation. A more modern and "green" alternative involves the direct hydrolysis of the corresponding nitrile. This guide will delve into the practical execution of both methodologies, providing the necessary context for researchers to make informed decisions based on available resources, desired scale, and environmental impact.
Method 1: The Classical Acid Chloride Approach
The conversion of a carboxylic acid to an amide via an acid chloride intermediate is a robust and widely employed transformation in organic synthesis. This method's reliability stems from the high reactivity of the acid chloride, which readily undergoes nucleophilic attack by ammonia.
Causality Behind Experimental Choices
The transformation of the carboxylic acid to the acid chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common reagent for this purpose due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases. The subsequent reaction with a nucleophile, in this case, ammonia, proceeds rapidly to form the stable amide bond. The use of concentrated aqueous ammonia provides a high concentration of the nucleophile, driving the reaction to completion.
Experimental Protocol: Synthesis of a Benzamide Analogue via the Acid Chloride Route
While a specific protocol with a reported yield for 2,5-dimethoxybenzamide is not readily found in the surveyed literature, a U.S. Patent provides a detailed procedure for a structurally similar compound, 4-n-hexyloxy-3,5-dimethoxybenzamide, which serves as an excellent benchmark for this method.
Step 1: Synthesis of 4-n-hexyloxy-3,5-dimethoxybenzoyl chloride
-
4-n-hexyloxy-3,5-dimethoxybenzoic acid (30 g) is boiled with thionyl chloride (30 ml) until gas evolution ceases.
-
Excess thionyl chloride is removed by distillation under reduced pressure to yield the oily 4-n-hexyloxy-3,5-dimethoxybenzoyl chloride.
Step 2: Synthesis of 4-n-hexyloxy-3,5-dimethoxybenzamide
-
A mixture of 4-n-hexyloxy-3,5-dimethoxybenzoyl chloride (10.5 g) in dry chloroform (10 ml) is added dropwise to 200 ml of concentrated aqueous ammonium hydroxide with cooling and stirring.
-
The mixture is stirred for an additional 3 hours.
-
The resulting precipitate is filtered and dried to give 9.75 g of 4-n-hexyloxy-3,5-dimethoxybenzamide.
Based on these values, the calculated yield for this reaction is approximately 95% . This high yield underscores the efficiency of the acid chloride method for the synthesis of substituted benzamides.
A Senior Application Scientist's Guide to In Vitro Metabolic Stability of 2,5-Dimethoxybenzamide Derivatives
Foreword for the Drug Discovery Professional
In the relentless pursuit of novel therapeutics, the early assessment of a compound's metabolic fate is not merely a screening step; it is a critical juncture that dictates the trajectory of a drug discovery program. Poor metabolic stability can lead to a cascade of undesirable pharmacokinetic properties, including low bioavailability and short duration of action, ultimately culminating in clinical failure.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth comparison of the in vitro metabolic stability of a series of 2,5-dimethoxybenzamide derivatives.
The 2,5-dimethoxybenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds targeting various biological pathways. However, the metabolic liabilities of this core and its derivatives are often a significant hurdle. Through this guide, we will dissect the nuances of assessing metabolic stability, provide a framework for interpreting the data, and offer actionable insights into how structural modifications on the benzamide nitrogen can profoundly influence a compound's metabolic profile. Our discussion will be grounded in established experimental protocols and illustrated with a representative dataset to provide a tangible understanding of structure-metabolism relationships.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] A compound with high metabolic stability will resist enzymatic degradation, leading to a longer half-life and sustained therapeutic exposure.[1] Conversely, a metabolically labile compound is rapidly cleared from the body, often necessitating higher or more frequent dosing, which can increase the risk of adverse effects and reduce patient compliance.[2]
The liver is the primary organ of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is responsible for the metabolism of a vast majority of drugs.[3] Therefore, in vitro models that utilize liver-derived components, such as liver microsomes and hepatocytes, are indispensable tools in early drug discovery for predicting a compound's metabolic fate in vivo.[1][3]
Comparative In Vitro Metabolic Stability of 2,5-Dimethoxybenzamide Derivatives: A Representative Study
To illustrate the impact of N-substitution on the metabolic stability of the 2,5-dimethoxybenzamide core, we present a representative dataset from a study employing human liver microsomes. The following table summarizes the key metabolic stability parameters for a series of hypothetical derivatives, where 'R' represents different substituents on the benzamide nitrogen.
| Compound ID | R-Group | t1/2 (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| DMB-001 | -H | 25 | 27.7 | Moderate |
| DMB-002 | -CH3 | 45 | 15.4 | Moderate |
| DMB-003 | -CH(CH3)2 | 75 | 9.2 | Low |
| DMB-004 | -C(CH3)3 | >120 | <5.8 | Very Low |
| DMB-005 | -Cyclopropyl | 90 | 7.7 | Low |
| DMB-006 | -Phenyl | 15 | 46.2 | High |
| DMB-007 | -4-Fluorophenyl | 35 | 19.8 | Moderate |
| DMB-008 | -Pyridin-4-yl | 10 | 69.3 | High |
This is a representative, hypothetical dataset created to illustrate structure-stability relationships based on established principles.
Analysis of Structure-Metabolism Relationships
The data clearly demonstrates that the nature of the N-substituent plays a pivotal role in the metabolic stability of 2,5-dimethoxybenzamide derivatives.
-
Steric Hindrance: A clear trend is observed where increasing the steric bulk of the N-substituent enhances metabolic stability. The half-life progressively increases from the unsubstituted DMB-001 to the tert-butyl substituted DMB-004. This is a common strategy in medicinal chemistry to shield metabolically labile sites from enzymatic attack.[4]
-
Alkyl vs. Aryl Substitution: Aromatic substituents, such as in DMB-006 (phenyl) and DMB-008 (pyridinyl), generally lead to lower metabolic stability compared to alkyl substituents. This is likely due to the introduction of additional sites for metabolism, such as aromatic hydroxylation, which is a common metabolic pathway catalyzed by CYP enzymes.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring in DMB-007 improves metabolic stability compared to the unsubstituted phenyl derivative DMB-006. This highlights the influence of electronic effects on the rate of metabolism.
-
Heteroaromatic Rings: The presence of a heteroaromatic ring, as in DMB-008, can introduce new metabolic pathways and often leads to increased clearance.
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and reproducible metabolic stability data hinges on meticulously executed experimental protocols. Below are detailed methodologies for the two most common in vitro assays.
Human Liver Microsome (HLM) Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability mediated by enzymes like CYPs.[3]
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL) .[2]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[3]
Protocol:
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
-
-
Incubation:
-
In a suspension of hepatocytes in incubation medium, add the test compound (final concentration, e.g., 1 µM).
-
Incubate the cell suspension at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points, remove an aliquot of the hepatocyte suspension and quench the reaction with a cold organic solvent (e.g., methanol) containing an internal standard.
-
-
Sample Processing:
-
Homogenize and centrifuge the samples to remove cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Data analysis is similar to the HLM assay to determine t1/2 and CLint. The CLint is typically expressed as µL/min/106 cells.
Visualizing the Workflow and Metabolic Pathways
To further elucidate the experimental process and the potential metabolic fate of 2,5-dimethoxybenzamide derivatives, the following diagrams are provided.
Caption: Potential Metabolic Pathways of 2,5-Dimethoxybenzamide Derivatives.
Concluding Remarks for the Bench Scientist
The in vitro metabolic stability of 2,5-dimethoxybenzamide derivatives is a multifaceted parameter that is profoundly influenced by the nature of the N-substituent. As demonstrated, strategic modifications to this position can significantly enhance metabolic stability, a key objective in lead optimization. The experimental protocols and analytical methods outlined in this guide provide a robust framework for generating high-quality, reproducible data. By integrating these assays early and iteratively in the drug discovery process, research teams can make more informed decisions, prioritize compounds with favorable pharmacokinetic profiles, and ultimately increase the probability of clinical success. The journey from a promising hit to a viable drug candidate is arduous, but a thorough understanding and proactive management of metabolic stability can pave a smoother path.
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A Head-to-Head Comparison of 2,5-Dimethoxybenzamide and its Thioamide Analog: A Guide for Medicinal Chemists
This guide provides a detailed comparative analysis of 2,5-Dimethoxybenzamide and its corresponding thioamide analog, 2,5-Dimethoxythiobenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical differences in physicochemical properties, synthesis, and potential pharmacological profiles imparted by the isosteric replacement of an amide's carbonyl oxygen with sulfur. Understanding these differences is paramount for rational drug design, enabling informed decisions on which scaffold may offer superior properties for a given therapeutic target.
Introduction: The Significance of the Amide-Thioamide Isosteric Switch
The 2,5-dimethoxy substitution pattern on a phenyl ring is a well-established motif in medicinal chemistry, particularly for ligands targeting serotonin receptors.[1][2] The parent compound, 2,5-dimethoxyphenethylamine (2C-H), serves as the foundational scaffold for a range of potent psychedelic compounds that are now being explored for therapeutic applications.[1][3][4][5][6] This guide focuses on the benzamide derivative of this core structure and its thioamide analog, exploring how the subtle yet powerful change from an oxygen to a sulfur atom can profoundly alter a molecule's behavior.
The amide-to-thioamide substitution is a classic bioisosteric replacement strategy. Thioamides differ from amides in several key aspects: they are typically more lipophilic, possess a longer C-N bond with a higher rotational barrier, and act as stronger hydrogen bond donors but weaker acceptors.[7] These modifications can lead to significant changes in a compound's solubility, membrane permeability, metabolic stability, and target engagement, making this a critical comparison for lead optimization.[7][8][9]
Physicochemical Properties: A Quantitative Comparison
The initial assessment of any new chemical entity begins with its fundamental physicochemical properties. The switch from oxygen to the larger, less electronegative sulfur atom directly impacts molecular weight, polarity, and lipophilicity.
| Property | 2,5-Dimethoxybenzamide | 2,5-Dimethoxythiobenzamide | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₂S | Substitution of one oxygen atom for a sulfur atom. |
| Molecular Weight | 181.19 g/mol | 197.26 g/mol [10] | Sulfur has a higher atomic mass than oxygen. |
| XLogP3 (Lipophilicity) | 1.1 | 1.3[10] | Sulfur is less electronegative than oxygen, reducing the polarity of the C=S bond compared to the C=O bond and increasing overall lipophilicity.[7] |
| Hydrogen Bond Donors | 1 | 1 | The -NH₂ group remains unchanged. |
| Hydrogen Bond Acceptors | 3 (2x OCH₃, 1x C=O) | 2 (2x OCH₃) | The C=S group is a significantly weaker hydrogen bond acceptor than the C=O group.[7] |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | 76.6 Ų[10] | While seemingly counterintuitive given the drop in H-bond acceptors, the larger van der Waals radius of sulfur contributes to a larger overall polar surface area calculation. |
Expert Insight: The increase in lipophilicity (XLogP3) and the reduction in hydrogen bond acceptor strength for the thioamide are the most functionally significant differences.[7] The enhanced lipophilicity may improve passive membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration.[8][9] However, the altered hydrogen bonding capacity could negatively or positively impact target binding, depending on the specific interactions within the receptor's binding pocket.
Synthesis and Chemical Workflow
Both compounds can be synthesized from commercially available starting materials. The key transformation is the final amidation or thionation step.
Workflow for Synthesis
Caption: General synthetic route from 2,5-Dimethoxybenzoic acid.
Protocol 1: Synthesis of 2,5-Dimethoxybenzamide
This protocol is based on the standard conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate.
-
Acid Chloride Formation: In a fume hood, suspend 2,5-dimethoxybenzoic acid (1.0 eq) in toluene.[11][12][13] Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
-
Reaction: Warm the mixture to reflux and heat for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,5-dimethoxybenzoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane). Add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).
-
Workup: Stir the reaction vigorously for 1 hour. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2,5-dimethoxybenzamide.
Protocol 2: Thionation to 2,5-Dimethoxythiobenzamide
This procedure utilizes Lawesson's reagent, a mild and highly effective thionating agent for converting amides to thioamides.[14][15][16]
-
Setup: In a fume hood (caution: Lawesson's reagent and byproducts have a strong, unpleasant odor), dissolve 2,5-Dimethoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) or toluene in a round-bottom flask equipped with a reflux condenser.[17]
-
Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) to the solution.[18]
-
Reaction: Heat the mixture to reflux (~110 °C for toluene) and monitor the reaction by TLC.[16] The reaction is typically complete within 1-4 hours.
-
Quenching & Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. The crude residue can be purified directly, but an aqueous workup is recommended to remove phosphorus byproducts.[17] Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure 2,5-dimethoxythiobenzamide.
Comparative Pharmacological Profile
The 2,5-dimethoxy-phenethylamine scaffold is a privileged structure for serotonin 5-HT₂A receptor agonists.[1][19] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[20]
Hypothesized Target: Serotonin 5-HT₂A Receptor
Given the structural motif, both the benzamide and its thioamide analog are hypothesized to interact with the 5-HT₂A receptor. The key question is how the O-to-S substitution affects affinity and efficacy.
-
Affinity (Ki): The increased lipophilicity of the thioamide could enhance its affinity for the typically hydrophobic binding pocket of the 5-HT₂A receptor.[7] However, the loss of a key hydrogen bond acceptor might be detrimental if the carbonyl oxygen is involved in a critical interaction with an amino acid residue in the receptor.
-
Efficacy (EC₅₀/Eₘₐₓ): Functional activity is more complex. The conformational constraints imposed by the thioamide's higher rotational barrier could pre-organize the ligand into a more (or less) favorable conformation for receptor activation. Different ligands can stabilize distinct receptor conformations, leading to "functional selectivity" where different downstream pathways are activated to varying degrees.[21][22]
Caption: Canonical Gq/G₁₁ signaling pathway of the 5-HT₂A receptor.
Metabolic Stability and Toxicological Considerations
A critical differentiator between amides and thioamides in drug development is their metabolic fate.
-
Amides: Generally susceptible to hydrolysis by amidase enzymes to the corresponding carboxylic acid (2,5-dimethoxybenzoic acid) and ammonia. This is a common metabolic clearance pathway.[23]
-
Thioamides: Metabolism is more complex. While they are more resistant to simple hydrolysis, the sulfur atom is susceptible to enzymatic oxidation by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes. This can lead to the formation of reactive intermediates (e.g., S-oxides, S,S-dioxides) that can be toxic or immunogenic.[7]
Indeed, 2,5-Dimethoxythiobenzamide is classified with GHS hazard statements indicating it is toxic if swallowed or in contact with skin, and harmful if inhaled. This contrasts with the precursor 2,5-dimethoxybenzoic acid, which is classified as an irritant.[10][12] This suggests that the thioamide moiety introduces a significant toxicological liability.
Protocol 3: In Vitro Liver Microsomal Stability Assay
This assay provides a first pass assessment of metabolic stability, primarily measuring clearance by Phase I enzymes like CYPs.[24][25][26][27][28]
-
Preparation: Prepare a stock solution of the test compound (2,5-dimethoxybenzamide or its thioamide) in DMSO. Prepare pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[26]
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL) and the test compound (e.g., to a final concentration of 1 µM).[25] Include positive control compounds (e.g., Midazolam, Dextromethorphan) and a negative control (no cofactor).[27]
-
Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding a solution of the NADPH cofactor.[28]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quench solution of cold acetonitrile containing an internal standard.[25]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Processing: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[28]
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion and Future Directions
The isosteric replacement of the carbonyl oxygen in 2,5-Dimethoxybenzamide with sulfur to form 2,5-Dimethoxythiobenzamide presents a classic trade-off in medicinal chemistry.
-
2,5-Dimethoxybenzamide: Represents a safer, more traditional scaffold. It is expected to have lower passive permeability but a more predictable metabolic profile, likely involving simple hydrolysis.
-
2,5-Dimethoxythiobenzamide: Offers potentially improved membrane permeability and altered receptor pharmacology due to its increased lipophilicity and modified electronic/steric properties.[7][8] However, this comes at the cost of a significant toxicological risk and a more complex metabolic profile that could involve reactive intermediates.
Recommendation for Researchers: The choice between these two analogs depends entirely on the research goal. For initial in vitro screening of receptor pharmacology where metabolic stability is not a concern, the thioamide may offer unique properties. However, for any program aiming for in vivo studies or therapeutic development, the benzamide is the far superior starting point due to its cleaner toxicological and metabolic profile. The thioamide's inherent toxicity suggests it is likely unsuitable as a drug candidate itself but could be a useful tool compound to probe receptor binding pockets, provided appropriate safety precautions are taken.
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A Guide to Validating the Mechanism of Action of 2,5-Dimethoxybenzamide Through Target-Based Assays
Introduction: A Novel Hypothesis for Depigmentation
The search for safe and effective agents that modulate skin pigmentation is a significant focus in both dermatology and cosmetic science. While many compounds achieve this by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis, this mechanism can be fraught with issues of stability, cytotoxicity, and off-target effects.
2,5-Dimethoxybenzamide represents a class of molecules with the potential for a more nuanced mechanism. Preliminary evidence on structurally similar compounds suggests a compelling hypothesis: that it does not act on tyrosinase, but rather on a downstream enzyme, Dopachrome Tautomerase (DCT) .[1][2] This guide outlines a rigorous, multi-assay approach to definitively test this hypothesis, comparing 2,5-Dimethoxybenzamide against Kojic Acid, a well-characterized tyrosinase inhibitor, and an inactive structural analog to serve as a negative control.
Section 1: The Eumelanin Synthesis Pathway and the Critical Role of Dopachrome Tautomerase
Melanin synthesis (melanogenesis) is a complex biochemical process occurring within melanosomes of melanocytes.[3] The pathway bifurcates to produce two types of melanin: black/brown eumelanin and red/yellow pheomelanin. The key regulatory steps in eumelanin synthesis are controlled by a family of related enzymes.
-
Tyrosinase (TYR): This copper-containing enzyme initiates the pathway by catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to L-dopachromoquinone.[3] It is the primary target for many existing depigmenting agents.
-
Dopachrome Tautomerase (DCT, also known as Tyrosinase-Related Protein 2 or TRP-2): DCT catalyzes the tautomerization of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1] The alternative, spontaneous decarboxylation of L-dopachrome leads to 5,6-dihydroxyindole (DHI). The ratio of DHICA to DHI is critical, as DHICA-eumelanin is more soluble and lighter in color than DHI-eumelanin.
Therefore, an agent that activates DCT could "bias" the pathway towards the production of DHICA-eumelanin, leading to a skin-lightening effect without directly inhibiting the initial production of melanin precursors.[1][2]
Caption: The Eumelanin Synthesis Pathway within the Melanosome.
Section 2: Experimental Validation Workflow
To validate the MOA, we will proceed through a logical sequence of experiments, starting with ruling out the most common mechanism and then building evidence for our primary hypothesis through direct enzymatic, biophysical, and cellular assays.
Caption: A multi-step workflow for MOA validation.
Section 3: Ruling Out Tyrosinase Inhibition
The first and most critical step is to demonstrate that 2,5-Dimethoxybenzamide does not function as a classical tyrosinase inhibitor. This differentiates its MOA and is essential for validating the novel hypothesis.
In Vitro Mushroom Tyrosinase Activity Assay
This is a standard, widely available initial screen.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase (Sigma-Aldrich, T3824) in buffer to a final concentration of 1000 U/mL.
-
Prepare a 2 mM L-DOPA stock solution in the same buffer.
-
Prepare serial dilutions of 2,5-Dimethoxybenzamide, Kojic Acid (positive control), and an inactive benzamide analog (negative control) in buffer containing a small percentage of DMSO (final DMSO concentration <0.5%).
-
-
Assay Execution (96-well plate):
-
To each well, add:
-
140 µL of sodium phosphate buffer.
-
20 µL of the test compound dilution (or control).
-
20 µL of tyrosinase solution.
-
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(V_control - V_sample) / V_control * 100] against the log concentration of the inhibitor.
-
Determine the IC50 value using non-linear regression analysis.
-
Comparative Data: Expected Outcomes
The expected outcome is that Kojic Acid will show potent inhibition of tyrosinase, while 2,5-Dimethoxybenzamide will have a very high or immeasurable IC50, similar to the negative control.
| Compound | Putative Target | Expected Tyrosinase IC50 (µM) |
| 2,5-Dimethoxybenzamide | Dopachrome Tautomerase | > 200 |
| Kojic Acid (Positive Control) | Tyrosinase | 10 - 20 |
| Inactive Analog (Neg. Control) | None | > 200 |
Section 4: Validating Dopachrome Tautomerase (DCT) as the Direct Target
With tyrosinase inhibition ruled out, we proceed to test the primary hypothesis directly. This involves both a functional enzymatic assay and a biophysical binding assay to build a cohesive evidence package.
In Vitro DCT Functional Assay
This assay measures the ability of the compound to enhance the conversion of L-dopachrome to DHICA.
Protocol:
-
Reagent Preparation:
-
L-Dopachrome Synthesis: L-dopachrome is unstable and must be prepared fresh. Generate it by oxidizing L-DOPA with sodium periodate. The reaction can be monitored spectrophotometrically until the peak at 475 nm is maximal. The reaction is then quenched, and the L-dopachrome is used immediately.
-
Prepare a reaction buffer (e.g., 50 mM MES, pH 6.0).
-
Use recombinant human DCT protein (available from commercial sources).
-
Prepare serial dilutions of 2,5-Dimethoxybenzamide and controls.
-
-
Assay Execution:
-
In a cuvette or 96-well plate, combine the reaction buffer, DCT enzyme, and the test compound (or control).
-
Initiate the reaction by adding the freshly prepared L-dopachrome substrate.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 475 nm (disappearance of dopachrome) and the increase in absorbance at 315 nm (formation of DHICA) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of DCT activation relative to the vehicle control against the log concentration of 2,5-Dimethoxybenzamide.
-
Determine the EC50 (Effective Concentration for 50% activation).
-
Surface Plasmon Resonance (SPR) for Direct Binding
SPR provides quantitative, real-time data on the binding affinity and kinetics between the compound and the target protein, confirming a direct physical interaction.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human DCT onto a CM5 sensor chip using standard amine coupling chemistry. A non-target protein should be immobilized on a reference flow cell.
-
-
Binding Analysis:
-
Prepare a series of concentrations of 2,5-Dimethoxybenzamide (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte concentrations over the DCT and reference flow cells.
-
Monitor the binding response (in Response Units, RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Data: Expected Outcomes
A successful validation would show that 2,5-Dimethoxybenzamide enhances DCT activity at a concentration that correlates well with its binding affinity (KD).
| Compound | DCT Activity (EC50) | DCT Binding Affinity (KD) |
| 2,5-Dimethoxybenzamide | Low µM range | Low µM range |
| Inactive Analog (Neg. Control) | No activity | No binding |
Section 5: Confirmation in a Cellular Context
Demonstrating a molecular interaction is necessary but not sufficient. The MOA must be validated in a relevant cellular system to confirm its biological effect.
Cellular Melanin Content Assay
This assay quantifies the overall effect of the compound on melanin production in human melanocytes.
Protocol:
-
Cell Culture:
-
Culture human melanocytes (e.g., HEMa cells) in appropriate growth medium.
-
Seed cells in 6- or 12-well plates and allow them to adhere.
-
-
Treatment:
-
Treat the cells with various concentrations of 2,5-Dimethoxybenzamide, Kojic Acid, and the negative control for 72-96 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS and lyse them (e.g., with 1N NaOH).
-
Measure the total protein content of the lysate using a BCA assay for normalization.
-
Heat the lysate at 80°C to solubilize the melanin granules.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalize the melanin content to the total protein content for each sample.
-
-
Data Analysis:
-
Calculate the percentage of melanin inhibition compared to the vehicle-treated control and determine the cellular IC50.
-
Western Blot for DCT and TYR Expression
Based on prior research showing that DCT modulators can also affect DCT protein levels, it is crucial to investigate this potential dual mechanism.[1][2]
Protocol:
-
Cell Treatment and Lysis:
-
Treat melanocytes with an effective concentration (e.g., the cellular IC50) of 2,5-Dimethoxybenzamide for 24, 48, and 72 hours.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify total protein, then separate equal amounts (e.g., 20 µg) by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against DCT, Tyrosinase, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Caption: Linking molecular interaction to cellular outcome.
Conclusion: Synthesizing a Self-Validated MOA
By following this comprehensive guide, researchers can build a powerful, multi-faceted argument for the mechanism of action of 2,5-Dimethoxybenzamide. A successful outcome would yield the following synergistic evidence:
-
High Specificity: The compound shows little to no activity against tyrosinase, the primary off-target.
-
Direct Target Engagement: It directly binds to and enhances the enzymatic activity of Dopachrome Tautomerase in vitro.
-
Correlated Activity: The binding affinity (KD) from SPR is in concordance with the functional activation concentration (EC50).
-
Cellular Efficacy: The compound effectively reduces melanin content in human melanocytes.
-
Confirmed Cellular Mechanism: The depigmenting effect is potentially accompanied by an upregulation of DCT protein expression, confirming the target's relevance in a cellular context.
This weight of evidence provides a high degree of confidence that 2,5-Dimethoxybenzamide acts not as a simple inhibitor, but as a sophisticated modulator of the melanin synthesis pathway, validating its novel mechanism of action and paving the way for further development.
References
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Choi, S. Y., Hwang, J. S., Kim, S., & Kim, S. Y. (2006). Synthesis, discovery and mechanism of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide as potent depigmenting agent in the skin. Biochemical and Biophysical Research Communications, 349(1), 39–49. [Link][1]
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A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 2,5-Dimethoxybenzamide in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative cytotoxic potential of 2,5-Dimethoxybenzamide (2,5-DMBA) across various cancer cell lines. While direct and extensive comparative studies on 2,5-DMBA are emerging, this document outlines the established methodologies and contextualizes the potential significance of such research based on the known anticancer activities of structurally related compounds. We will delve into the experimental design, from cell-based viability assays to the elucidation of potential mechanisms of action, empowering researchers to conduct a thorough and scientifically rigorous evaluation of this compound.
Introduction: The Rationale for Investigating 2,5-Dimethoxybenzamide
The benzamide moiety is a key structural feature in a number of clinically significant therapeutic agents, including a class of anticancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[1][2][3] These drugs exploit a concept called "synthetic lethality" to selectively kill cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2] The dimethoxy substitution pattern on a phenyl ring is also present in various natural and synthetic compounds that exhibit potent cytotoxicity against a range of cancer cell lines.[4][5] For instance, derivatives of 2',5'-dimethoxychalcone and 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have demonstrated significant antiproliferative effects.[5][6]
Given this precedent, 2,5-Dimethoxybenzamide emerges as a compound of interest for anticancer research. Its chemical structure, combining a benzamide group with a 2,5-dimethoxyphenyl ring, suggests the potential for novel biological activity. A comparative cytotoxicity study across a panel of cancer cell lines representing different tumor types is a critical first step in evaluating its therapeutic potential. Such a study can reveal differential sensitivity, providing clues about the compound's mechanism of action and identifying cancer types that may be most susceptible to its effects.
This guide will provide detailed protocols for assessing cell viability and apoptosis, present a framework for data analysis and interpretation, and discuss potential molecular mechanisms that may be perturbed by 2,5-DMBA.
Part 1: Experimental Methodologies for Cytotoxicity Assessment
A robust assessment of a compound's cytotoxic effects relies on well-established and validated in vitro assays. Here, we detail the protocols for determining cell viability using the MTT assay and for quantifying apoptosis via Annexin V/Propidium Iodide staining with flow cytometry.
Cell Culture and Maintenance
The foundation of any in vitro study is the consistent and healthy culture of the selected cancer cell lines. It is recommended to use a panel of cell lines from diverse origins to obtain a broad understanding of the compound's activity. A representative panel could include:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
PC-3: Human prostate adenocarcinoma (androgen receptor-negative)
-
A549: Human lung carcinoma
-
HepG2: Human hepatocellular carcinoma
Protocol for Cell Culture:
-
Media Preparation: Culture each cell line in its recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth. This is typically done by washing with phosphate-buffered saline (PBS), detaching the cells with a brief incubation in trypsin-EDTA, and reseeding a fraction of the cell suspension into a new flask with fresh medium. The frequency of subculturing will depend on the growth rate of the specific cell line.
Causality Behind Experimental Choices: Maintaining cells in their logarithmic growth phase is crucial as it ensures that the observed effects of the compound are on actively dividing cells, which are the primary target of most chemotherapeutic agents. The use of antibiotics helps prevent bacterial contamination that could confound the results.
Assessment of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[8]
MTT Assay Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of 2,5-Dimethoxybenzamide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the various concentrations of 2,5-DMBA. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8][10]
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Part 2: Data Analysis and Interpretation
Determining the IC50 Value
From the MTT assay data, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. [11][12]It is a standard measure of a compound's potency. The percentage of cell viability is calculated for each concentration of 2,5-DMBA using the following formula:
% Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100
The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Illustrative Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for 2,5-Dimethoxybenzamide across different cancer cell lines after 48 hours of treatment. These values are for illustrative purposes to demonstrate how the data would be presented.
| Cell Line | Cancer Type | Hypothetical IC50 of 2,5-DMBA (µM) |
| MCF-7 | Breast Cancer | 25.5 |
| PC-3 | Prostate Cancer | 15.8 |
| A549 | Lung Cancer | 32.1 |
| HepG2 | Liver Cancer | 18.9 |
This table contains hypothetical data for illustrative purposes only.
Interpreting Apoptosis Data
Flow cytometry data from the Annexin V/PI assay will be presented as a quadrant plot, which separates the cell population into four groups:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
A dose-dependent increase in the percentage of cells in the lower right and upper right quadrants would indicate that 2,5-DMBA induces apoptosis.
Part 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Based on its structure, 2,5-DMBA may act through several potential mechanisms.
Induction of Apoptosis
As suggested by the Annexin V/PI assay, a primary mechanism of action for many anticancer compounds is the induction of apoptosis. [13]This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further investigation into the apoptotic pathway could involve:
-
Western Blot Analysis: Probing for the cleavage of caspase-3 and PARP, which are key executioners of apoptosis. Also, examining the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family can provide insights into the involvement of the mitochondrial pathway. [13]* Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1 to detect depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.
Proposed Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptotic pathway induced by 2,5-DMBA.
Cell Cycle Arrest
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. The effect of 2,5-DMBA on the cell cycle can be analyzed by flow cytometry of PI-stained cells. A significant increase in the percentage of cells in a particular phase (e.g., G1, S, or G2/M) would indicate cell cycle arrest at that checkpoint. This can be further investigated by examining the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) by Western blotting.
Inhibition of Tubulin Polymerization
The dimethoxybenzoyl moiety is a feature of some compounds that are known to inhibit tubulin polymerization, leading to disruption of the microtubule network, mitotic arrest, and apoptosis. [1]This is a mechanism shared by well-known chemotherapeutic agents like paclitaxel and vinca alkaloids. The effect of 2,5-DMBA on tubulin polymerization could be assessed using in vitro tubulin polymerization assays and by observing changes in microtubule morphology in treated cells via immunofluorescence microscopy.
Conclusion
This guide provides a comprehensive roadmap for the systematic evaluation of the comparative cytotoxicity of 2,5-Dimethoxybenzamide in different cancer cell lines. By employing the detailed protocols for assessing cell viability and apoptosis, researchers can generate robust and reproducible data. The discussion of potential mechanisms of action, based on the compound's structural features and the activities of related molecules, offers a logical framework for further investigation. The discovery of novel anticancer agents is a continuous endeavor, and a thorough preclinical evaluation of promising compounds like 2,5-Dimethoxybenzamide is a critical step in this process. The methodologies outlined herein will enable researchers to contribute valuable data to the field of cancer drug discovery.
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A Comparative Guide to the Serotonin Receptor Selectivity of 2,5-Dimethoxybenzamide
This guide provides a comprehensive analysis of the selectivity of 2,5-Dimethoxybenzamide for various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies required to rigorously assess and compare its binding affinity and functional activity against established serotonergic ligands.
Introduction: The Critical Role of Selectivity in Serotonin Receptor Research
The serotonin system, with its at least 15 identified receptor subtypes, modulates a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[1] These receptors are classified into seven main families (5-HT1 to 5-HT7).[1][2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G protein-coupled receptors (GPCRs).[3] The diverse and often opposing functions mediated by these subtypes underscore the critical need for selective ligands in both basic research and therapeutic development.[4] A non-selective compound can lead to a cascade of off-target effects, complicating data interpretation and increasing the risk of adverse effects in a clinical setting.
2,5-Dimethoxybenzamide is a compound of interest due to its structural motifs, which are present in various known serotonergic agents.[5][6] Understanding its selectivity profile is paramount to elucidating its potential mechanism of action and predicting its physiological effects. This guide outlines a systematic approach to characterizing the selectivity of 2,5-Dimethoxybenzamide by comparing its performance with well-established selective and non-selective serotonin receptor ligands.
Experimental Design for Assessing Receptor Selectivity
A robust assessment of selectivity involves a two-pronged approach: determining the binding affinity of the compound for a panel of receptor subtypes and subsequently characterizing its functional activity at those receptors. This dual analysis is crucial as high binding affinity does not always translate to functional agonism or antagonism.
Part 1: Comparative Binding Affinity Analysis
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[7][8] These assays measure the ability of an unlabeled test compound (e.g., 2,5-Dimethoxybenzamide) to displace a radiolabeled ligand with known high affinity and selectivity for a particular receptor subtype.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293 or CHO) stably expressing a single human serotonin receptor subtype.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet the cell membranes.[9]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[9]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (typically at its Kd concentration), and a range of concentrations of the unlabeled test compound (2,5-Dimethoxybenzamide) and reference compounds.[9][10]
-
Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Comparative Binding Affinity Data
The following table presents hypothetical binding affinity (Ki) data for 2,5-Dimethoxybenzamide compared to standard selective ligands across a panel of key serotonin receptor subtypes.
| Receptor Subtype | Radioligand | 2,5-Dimethoxybenzamide Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | >10,000 | 8-OH-DPAT (Agonist) | 1.2 |
| 5-HT2A | [3H]-Ketanserin | 150 | Ketanserin (Antagonist) | 2.1[11] |
| 5-HT2B | [3H]-LSD | 850 | Ritanserin (Antagonist) | 4.5 |
| 5-HT2C | [3H]-Mesulergine | 450 | Mesulergine (Antagonist) | 3.2 |
| 5-HT4 | [3H]-GR113808 | >10,000 | GR113808 (Antagonist) | 0.2 |
| 5-HT6 | [3H]-LSD | >10,000 | Clozapine (Antagonist) | 6.3 |
| 5-HT7 | [3H]-5-CT | >10,000 | SB-269970 (Antagonist) | 1.25 |
Note: The Ki values for reference compounds are representative values from the literature and may vary depending on experimental conditions.
Part 2: Comparative Functional Activity Analysis
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G protein coupling of the serotonin receptor subtype.[3][12]
-
Gαq/11-coupled receptors (5-HT2 family): Activate phospholipase C (PLC), leading to the production of inositol phosphates (IP) and an increase in intracellular calcium.[3][13]
-
Gαi/o-coupled receptors (5-HT1 and 5-HT5 families): Inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[3][14]
-
Gαs-coupled receptors (5-HT4, 5-HT6, 5-HT7): Stimulate adenylyl cyclase, leading to an increase in cAMP levels.[12][15]
Experimental Workflow for Assessing Receptor Selectivity
Caption: Experimental workflow for assessing receptor selectivity.
Experimental Protocol: Phosphoinositide Hydrolysis Assay (for 5-HT2 Receptors)
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2 receptor subtype of interest in a suitable medium.
-
Label the cells by incubating them with myo-[3H]inositol overnight to incorporate it into the cell membranes.[16]
-
-
Assay Procedure:
-
Wash the cells to remove excess [3H]inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Treat the cells with various concentrations of 2,5-Dimethoxybenzamide (for agonist testing) or a fixed concentration of serotonin in the presence of varying concentrations of 2,5-Dimethoxybenzamide (for antagonist testing).[16]
-
Incubate for a defined period (e.g., 30 minutes).[16]
-
-
Extraction and Quantification:
-
Data Analysis:
-
For agonist activity, plot the amount of [3H]inositol phosphate produced against the logarithm of the drug concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (equilibrium dissociation constant for the antagonist) using the Schild equation.[17]
-
Experimental Protocol: cAMP Assay (for Gi/Gs-coupled Receptors)
-
Cell Culture:
-
Culture cells expressing the Gi or Gs-coupled receptor of interest.
-
-
Assay Procedure:
-
Harvest and resuspend the cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin. Then, add varying concentrations of 2,5-Dimethoxybenzamide (for agonist testing) to measure the inhibition of cAMP production.[19] For antagonist testing, add a fixed concentration of a known agonist along with varying concentrations of 2,5-Dimethoxybenzamide.
-
For Gs-coupled receptors, add varying concentrations of 2,5-Dimethoxybenzamide to measure the stimulation of cAMP production.[15] For antagonist testing, add a fixed concentration of a known agonist with varying concentrations of 2,5-Dimethoxybenzamide.[20]
-
-
cAMP Quantification:
-
Data Analysis:
-
Similar to the phosphoinositide hydrolysis assay, determine EC50 and Emax for agonists, and IC50 and Kb for antagonists.
-
Comparative Functional Activity Data
The following table summarizes hypothetical functional data for 2,5-Dimethoxybenzamide.
| Receptor Subtype | Assay Type | 2,5-Dimethoxybenzamide Activity | EC50/IC50 (nM) | Reference Compound Activity | EC50/IC50 (nM) |
| 5-HT1A | cAMP Inhibition | No significant activity | >10,000 | 8-OH-DPAT (Agonist) | 2.5 |
| 5-HT2A | IP1 Accumulation | Antagonist | 250 | Ketanserin (Antagonist) | 3.0[11] |
| 5-HT2C | IP1 Accumulation | Weak Antagonist | 1200 | Mesulergine (Antagonist) | 5.0 |
Note: The EC50/IC50 values for reference compounds are representative and may vary.
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a Gq/11-coupled receptor.[3][21] Upon agonist binding, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[13] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[13]
Caption: The Gq signaling pathway of the 5-HT2A receptor.
Discussion and Conclusion
Based on the hypothetical data presented, 2,5-Dimethoxybenzamide demonstrates a degree of selectivity for the 5-HT2A receptor over other tested serotonin receptor subtypes. Its binding affinity for the 5-HT2A receptor (Ki = 150 nM) is moderate but shows a clear preference compared to its affinity for 5-HT2B and 5-HT2C receptors, and negligible affinity for 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors.
The functional assays corroborate the binding data, indicating that 2,5-Dimethoxybenzamide acts as an antagonist at the 5-HT2A receptor with an IC50 of 250 nM. Its antagonist activity at the 5-HT2C receptor is significantly weaker. The lack of functional activity at the 5-HT1A receptor is consistent with its low binding affinity.
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- Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Journal of Visualized Experiments, (86), e51329.
- Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay.
- Gershon, M. D. (2007). The serotonin signaling system: from basic understanding to drug development for functional GI disorders. Gastroenterology, 132(1), 397-414.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells.
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Wikipedia. Serotonin. [Link]
- González-Maeso, J. (2011). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 756, 259-272.
- Sanders-Bush, E., & Breeding, M. (1991). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Brain Research, 552(2), 330-332.
- Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.
- Conn, P. J., & Sanders-Bush, E. (1987). Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site. Journal of Pharmacology and Experimental Therapeutics, 242(2), 552-557.
- Conn, P. J., & Sanders-Bush, E. (1987). Regulation of Serotonin-Stimulated Phosphoinositide Hydrolysis: Relation to the Serotonin 5-HT-2 Binding Site. Journal of Neuroscience, 7(1), 260-265.
- Hemanth, P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 1083321.
- National Center for Biotechnology Information. (2011). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
- Edwards, E., et al. (1993). Biochemical characterization of phosphoinositide hydrolysis stimulated by 5-HT3 receptor agonists. Life Sciences, 52(15), 1251-1260.
- ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody...
- Titeler, M., et al. (1988). Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. Biochemical Pharmacology, 37(16), 3189-3197.
- Jensen, A. A., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Omega, 5(20), 11511-11522.
- Meneses, A., & Liy-Salmeron, G. (2012). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. Current Neuropharmacology, 10(1), 1-2.
- Desouza, L. A., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience, 14, 727788.
- Werry, E. S., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
- Glennon, R. A. (1990). The utility of 2,5-dimethoxy-4-iodoamphetamine for the study of serotonin 2A and 2C receptors. Pharmacology Biochemistry and Behavior, 35(2), 459-465.
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A Comparative Guide to the Reproducible Synthesis of 2,5-Dimethoxybenzamide
This guide provides a detailed comparison of common synthetic protocols for the preparation of 2,5-dimethoxybenzamide, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and mechanistic nuances of two primary synthetic routes, offering field-proven insights to ensure reproducibility and high purity of the final product.
Introduction: The Significance of 2,5-Dimethoxybenzamide
2,5-Dimethoxybenzamide serves as a crucial building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. The reliable and reproducible synthesis of this compound is therefore of paramount importance for ensuring the quality and efficacy of downstream applications. This guide will compare two robust and widely applicable methods for its synthesis starting from the commercially available 2,5-dimethoxybenzoic acid: the formation of an acyl chloride intermediate followed by amination, and a direct one-pot synthesis using a carbodiimide coupling agent.
Comparative Analysis of Synthetic Protocols
The choice of synthetic route for the amidation of a carboxylic acid is often dictated by factors such as substrate sensitivity, desired purity, scalability, and the nature of available reagents. Below is a comparative overview of the two selected protocols for the synthesis of 2,5-dimethoxybenzamide.
| Parameter | Protocol 1: Acyl Chloride Intermediate | Protocol 2: Direct EDC/HOBt Coupling |
| Starting Material | 2,5-Dimethoxybenzoic Acid | 2,5-Dimethoxybenzoic Acid |
| Key Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Ammonia (NH₃) |
| Number of Steps | Two distinct synthetic steps | One-pot reaction |
| Typical Yield | High (often >90%) | Good to High (70-95%)[1] |
| Reaction Conditions | Harsher (reflux in SOCl₂), requires careful handling of corrosive reagents and acidic byproducts. | Milder (often room temperature), avoids the use of highly corrosive reagents. |
| Byproducts | SO₂ and HCl (gaseous), excess ammonia | Water-soluble urea byproduct, HOBt (regenerated) |
| Purification | Simple filtration and washing are often sufficient. | Aqueous workup to remove urea byproduct and coupling agents. |
| Advantages | High-yielding, reliable, and uses inexpensive reagents. | Milder conditions suitable for sensitive substrates, one-pot procedure can be more time-efficient. |
| Disadvantages | Use of hazardous reagents (SOCl₂), potential for side reactions at elevated temperatures. | Higher cost of coupling reagents, potential for side reactions if not optimized. |
Expertise & Experience: Causality Behind Experimental Choices
The selection between these two protocols is a critical decision in the synthesis of 2,5-dimethoxybenzamide.
Protocol 1 , the acyl chloride route, is a classic and robust method. The conversion of the carboxylic acid to the highly reactive acyl chloride with thionyl chloride is a key activation step.[2][3][4] The choice of thionyl chloride is advantageous as its byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed, simplifying the purification of the intermediate. The subsequent reaction with ammonia is a rapid and typically high-yielding nucleophilic acyl substitution.[3] This method is often favored for its high yields and the use of cost-effective reagents.
Protocol 2 represents a more modern approach to amide bond formation, employing coupling agents like EDC in conjunction with an additive such as HOBt.[5][6][7] This method avoids the harsh conditions and hazardous reagents associated with acyl chloride formation. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1] The addition of HOBt is crucial as it intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization (a key consideration in peptide synthesis) and reacts efficiently with the amine.[5][7] This one-pot procedure offers milder reaction conditions, making it suitable for more complex or sensitive substrates.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxybenzamide via Acyl Chloride Intermediate
This protocol is a two-step process involving the formation of 2,5-dimethoxybenzoyl chloride followed by amidation.
Step 1: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2,5-dimethoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2,5-dimethoxybenzoyl chloride, typically a pale yellow oil or low-melting solid, can often be used in the next step without further purification.
Step 2: Synthesis of 2,5-Dimethoxybenzamide
-
Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30%) in an ice bath with vigorous stirring.
-
Reagent Addition: Dissolve the crude 2,5-dimethoxybenzoyl chloride from the previous step in a minimal amount of an anhydrous aprotic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, stirred ammonia solution. A white precipitate of 2,5-dimethoxybenzamide will form immediately.
-
Reaction: Continue to stir the mixture vigorously in the ice bath for 30-60 minutes after the addition is complete to ensure full conversion.
-
Isolation and Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium chloride and excess ammonia. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure 2,5-dimethoxybenzamide as a white crystalline solid.
Protocol 2: Direct One-Pot Synthesis of 2,5-Dimethoxybenzamide using EDC/HOBt Coupling
This protocol facilitates the direct conversion of the carboxylic acid to the amide in a single reaction vessel.
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and the ammonia source, such as ammonium chloride (NH₄Cl) (1.2 eq), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Cool the mixture in an ice bath (0 °C) and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to neutralize the ammonium salt and the HCl that will be generated from the EDC hydrochloride salt.
-
Coupling Agent Addition: To the cold, stirred mixture, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers successively with a dilute acid solution (e.g., 1 M HCl) to remove the base, a saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and HOBt, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-dimethoxybenzamide.
Mandatory Visualizations
Trustworthiness: A Self-Validating System
The successful synthesis of 2,5-dimethoxybenzamide should be confirmed by a suite of analytical techniques. The data below serves as a benchmark for researchers to validate their results. Note: As direct, experimentally verified spectra for 2,5-dimethoxybenzamide were not available in the searched literature, the following data is predicted based on the analysis of closely related structures and general principles of spectroscopy.
Expected Analytical Data for 2,5-Dimethoxybenzamide:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy group protons.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.8 ppm). Due to the substitution pattern, one proton will likely appear as a doublet, another as a doublet of doublets, and the third as a doublet.
-
Amide Protons (-CONH₂): Two broad singlets, corresponding to the two non-equivalent amide protons, typically in the range of δ 5.5-8.0 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.
-
Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, for the two distinct methoxy groups, expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the methoxy groups will be the most downfield in this region.
-
Methoxy Carbons (-OCH₃): Two signals in the aliphatic region, typically around δ 55-60 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: Two medium to sharp bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II band): A medium to strong absorption around 1620-1650 cm⁻¹.
-
C-O Stretching: Strong absorptions in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether linkages.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,5-dimethoxybenzamide (C₉H₁₁NO₃), which is 181.19 g/mol . Depending on the ionization method (e.g., ESI), the protonated molecule [M+H]⁺ at m/z 182.08 may be observed.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the amide group, methoxy groups, and cleavage of the aromatic ring.
-
By comparing the experimental data obtained from a synthesis with these expected values, researchers can confidently assess the identity and purity of their product.
References
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
-
Jagdale, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-128. [Link]
-
askIITians. (2024). How is benzamide obtained from benzoic acid? [Link]
-
Semantic Scholar. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]
-
Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1894-1897. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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- 7. peptide.com [peptide.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,5-Dimethoxybenzamide
For Immediate Reference: Treat 2,5-Dimethoxybenzamide as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. This guide provides a framework for safe handling and disposal, but always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
The bedrock of safe disposal is the consistent and correct use of Personal Protective Equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If creating dust or aerosols, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling airborne particles. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 2,5-Dimethoxybenzamide must be approached systematically to ensure the safety of laboratory personnel and environmental compliance. The following workflow outlines the critical steps from waste generation to final pickup.
Caption: Disposal workflow for 2,5-Dimethoxybenzamide.
Step 1: Waste Characterization and Container Selection
Properly characterizing the waste stream is the initial critical step.
-
Solid Waste: Unused or expired 2,5-Dimethoxybenzamide, as well as contaminated materials such as gloves, weigh paper, and pipette tips, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing 2,5-Dimethoxybenzamide should be collected as liquid hazardous waste.
Select a waste container that is chemically compatible with 2,5-Dimethoxybenzamide and any solvents used. For solid waste, a clearly labeled, sealable plastic bag or a designated solid waste container is appropriate. For liquid waste, use a leak-proof container with a secure screw-top cap. Never use a container that previously held an incompatible chemical.
Step 2: Labeling
Proper labeling is a legal requirement and essential for safety. The hazardous waste label must include:
-
The full chemical name: "2,5-Dimethoxybenzamide" (avoid abbreviations).
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant").
-
The generator's name and contact information.
Step 3: Segregation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. This area should be well-ventilated and away from general laboratory traffic.
Crucially, segregate the 2,5-Dimethoxybenzamide waste from incompatible chemicals. While specific incompatibility data for 2,5-Dimethoxybenzamide is limited, as a general precaution for aromatic amides, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: May cause hydrolysis or other reactions.
Step 4: Scheduling Disposal
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to schedule a pickup. Do not dispose of 2,5-Dimethoxybenzamide down the drain or in the regular trash.
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and being prepared is a non-negotiable aspect of laboratory safety.
Spill Cleanup Procedure
In the event of a small spill of solid 2,5-Dimethoxybenzamide:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: At a minimum, wear safety goggles and nitrile gloves.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean the Spill: Gently sweep the solid material into a designated hazardous waste container using a dustpan and brush. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After cleanup is complete, wash your hands with soap and water.
For large spills, evacuate the area and contact your institution's EHS department immediately.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Compliance: Understanding Waste Codes
While a specific EPA hazardous waste code for 2,5-Dimethoxybenzamide is not explicitly listed, certain substituted benzamides are regulated. For instance, "Benzamide, 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)-" is listed as U192, a toxic waste.[1][2] Given this, it is prudent to manage 2,5-Dimethoxybenzamide as a hazardous waste. Your institution's EHS department will make the final determination on the appropriate waste codes based on their analysis and local regulations.
Decontamination and Disposal of Empty Containers
Empty containers that once held 2,5-Dimethoxybenzamide must also be managed properly.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may be permissible for drain disposal depending on local regulations; consult your EHS department.
-
Deface Label: Completely remove or deface the original label on the container.
-
Dispose of Container: The clean, triple-rinsed container can typically be disposed of in the regular trash or recycling, as per your institution's policy.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2,5-Dimethoxybenzamide, fostering a culture of safety and environmental responsibility within the laboratory.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a source providing a list of EPA hazardous waste codes.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde. Retrieved from a Fisher Scientific SDS for 2,5-Dimethoxybenzaldehyde.
- Southwestern University. (n.d.). Hazardous Waste Determination Guide.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethoxybenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Handling novel or specialized chemical compounds is the cornerstone of discovery. However, this pursuit must be anchored in an unwavering commitment to safety. 2,5-Dimethoxybenzamide, an aromatic amide, requires meticulous handling protocols to ensure the well-being of laboratory personnel. While comprehensive toxicological data for this specific compound is not widely published, its chemical structure necessitates a conservative and rigorous approach to personal protective equipment (PPE).
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. By understanding the why, we empower researchers to build a self-validating system of safety that becomes second nature. The protocols outlined here are based on the known hazards of structurally similar compounds, such as 2,5-Dimethoxybenzaldehyde, and the general principles for handling solid aromatic chemical irritants.[1][2][3]
Hazard Assessment: The 'Why' Behind the Protocol
Before any PPE is selected, a thorough understanding of the potential risks is critical. Based on data from analogous compounds, 2,5-Dimethoxybenzamide should be treated as a hazardous substance with the potential to cause significant irritation and allergic reactions.[3][4]
Table 1: Assumed Hazard Profile for 2,5-Dimethoxybenzamide (Based on data for 2,5-Dimethoxybenzaldehyde)
| Hazard Class | GHS Hazard Statement | Potential Effects | Source |
| Skin Irritation | H315: Causes skin irritation | Redness, itching, or inflammation upon contact. | [1][5] |
| Eye Irritation | H319: Causes serious eye irritation | Significant irritation, redness, pain, or potential damage to eye tissue. | [1][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Irritation of the nose, throat, and lungs, leading to coughing or shortness of breath. | [1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Development of an allergic rash upon repeated exposure. | [1] |
The primary routes of exposure for a solid compound like 2,5-Dimethoxybenzamide are inhalation of airborne dust particles and direct contact with the skin or eyes.[2][6] Our PPE strategy is therefore designed to create a complete barrier against these exposure pathways.
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: The single most important engineering control is the use of a properly functioning chemical fume hood .[7] All weighing and handling of solid 2,5-Dimethoxybenzamide must be performed within a fume hood to contain dust and prevent inhalation. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.
-
Administrative Controls: Adherence to established Standard Operating Procedures (SOPs), clear labeling of all containers, and comprehensive training for all personnel are non-negotiable.[8] Restrict access to the handling area and always wash hands thoroughly after work and before leaving the lab.[1]
Core PPE Requirements: A Head-to-Toe Protocol
The following PPE is mandatory when handling 2,5-Dimethoxybenzamide.
Eye and Face Protection
Chemical splashes or airborne dust can cause serious, irreversible eye damage.[9]
-
Minimum Requirement: Wear tightly fitting safety goggles with side shields that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[5] Standard safety glasses do not provide an adequate seal against fine dust.
-
Elevated Risk: When there is a significant risk of splashing (e.g., during dissolution in solvents or transfer of large quantities), a face shield must be worn over safety goggles .[10]
Hand Protection
The skin is a primary route of exposure. The correct gloves provide a critical barrier, but no glove material is impervious forever.[11]
-
Selection: Nitrile gloves are a suitable choice for incidental contact with solid 2,5-Dimethoxybenzamide.[9] Always inspect gloves for tears or punctures before use.[6]
-
Technique: When working for extended periods or when submersion is possible, consider double-gloving or using thicker, chemical-specific gloves. Always consult the glove manufacturer's compatibility charts.
-
Removal and Disposal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves immediately in a designated hazardous waste container.
Body Protection
Protecting your skin and personal clothing from contamination is essential.
-
Lab Coat: A clean, buttoned lab coat, preferably with knit cuffs, must be worn at all times. This provides a removable barrier in case of a spill.
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10] Do not wear shorts, skirts, sandals, or perforated shoes in the laboratory.
Respiratory Protection
While a fume hood is the primary defense against inhalation, respiratory protection may be required in specific situations.
-
When to Use: A respirator is necessary if engineering controls are not available or are insufficient to control dust, during a large spill cleanup, or if you experience any respiratory irritation.[5][9]
-
Selection: For fine dust, a NIOSH-approved N95 or P100 filtering facepiece respirator (or equivalent) is the minimum requirement. Personnel must be properly fit-tested and trained before using any respirator.
Procedural Guide: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
PPE Workflow: Donning and Doffing Sequence
Caption: Workflow for the correct sequence of donning and doffing PPE.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the handling process.
-
Solid Waste: All solid waste, including unused 2,5-Dimethoxybenzamide and contaminated items (e.g., weigh paper, pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container.
-
Container Management: Waste containers must be kept tightly closed except when adding waste and stored in a designated secondary containment area.
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[5][13] Never dispose of this chemical or its containers in the regular trash or down the drain.[6]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[4][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]
By integrating these expert-driven protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]
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Term. (2025). Aromatic Amine Pollution. Retrieved from [Link]
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Chemsrc. (n.d.). 2,5-Dimethoxybenzaldehyde | CAS#:93-02-7. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

